(R)-Filanesib
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXISKGBWFTGEI-HXUWFJFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)N1C(SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)N1[C@@](SC(=N1)C2=C(C=CC(=C2)F)F)(CCCN)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673046 | |
| Record name | (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885060-08-2 | |
| Record name | (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50673046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-Filanesib: A Technical Guide to Its Discovery, Synthesis, and Mechanism of Action
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(R)-Filanesib, also known as ARRY-520, is a highly potent and selective small-molecule inhibitor of the Kinesin Spindle Protein (KSP), a critical motor protein for cell division. Developed by Array BioPharma, it represents a targeted therapeutic approach in oncology, particularly for hematological malignancies like multiple myeloma. Its mechanism of action, distinct from traditional tubulin-targeting agents, involves inducing mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells by preventing the formation of the bipolar mitotic spindle. This guide provides an in-depth overview of the discovery, a general synthesis process, mechanism of action, and key preclinical and clinical data for this compound.
Discovery and Development
This compound (ARRY-520) was developed by Array BioPharma as a potent, first-in-class KSP inhibitor.[1][2] The discovery process focused on identifying selective inhibitors of KSP (also known as Eg5 or KIF11), a motor protein exclusively expressed in dividing cells, making it an attractive target for cancer therapy with a potential for reduced neurotoxicity compared to taxanes and vinca alkaloids.[3] Filanesib, a thiadiazole derivative, emerged from these efforts and entered preclinical development, demonstrating significant tumor growth inhibition in various models, including those resistant to taxanes.[4] The (R)-enantiomer was identified as the active form.[5] Early clinical trials began to explore its safety and efficacy in advanced solid tumors and hematological malignancies.[6]
Synthesis Process
While the specific, detailed industrial synthesis protocol for this compound is proprietary, the general synthesis of its 1,3,4-thiadiazole core can be inferred from established chemical literature. The synthesis of 2,5-disubstituted 1,3,4-thiadiazoles typically involves the cyclization of thiosemicarbazide derivatives with carboxylic acids or their equivalents.
A plausible, generalized synthetic workflow is outlined below. This workflow illustrates the key chemical transformations required to assemble the core structure of Filanesib.
References
- 1. US11964989B2 - KRas G12D inhibitors - Google Patents [patents.google.com]
- 2. US20100034813A1 - Substituted pyrazole and triazole compounds as ksp inhibitors - Google Patents [patents.google.com]
- 3. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Filanesib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Filanesib - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to (R)-Filanesib: A Kinesin Spindle Protein Inhibitor
(R)-Filanesib , also known as ARRY-520, is a potent and selective small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] As a critical motor protein for the formation of the bipolar spindle during mitosis, KSP represents a key target in oncology.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is the R-enantiomer of Filanesib and possesses the chemical name (2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide.[1] Its chemical structure is characterized by a central 1,3,4-thiadiazole ring.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide | [1] |
| Synonyms | (R)-ARRY-520 | [1] |
| CAS Number | 885060-08-2 | [1] |
| Chemical Formula | C₂₀H₂₂F₂N₄O₂S | [5] |
| Molecular Weight | 420.48 g/mol | [5] |
| SMILES | C([C@@]1(SC(C2C=C(F)C=CC=2F)=NN1C(=O)N(C)OC)C1C=CC=CC=1)CCN | [5] |
| Appearance | White to off-white solid | [1] |
| Solubility | ≥ 100 mg/mL in DMSO; Soluble in formulations of DMSO, PEG300, Tween-80, and saline, as well as DMSO and corn oil. | [1] |
Mechanism of Action
This compound exerts its anti-cancer effects by specifically inhibiting the ATPase activity of the KSP motor protein.[3] KSP is essential for the separation of centrosomes and the establishment of a bipolar spindle during the early stages of mitosis.[4][6]
By inhibiting KSP, this compound induces mitotic arrest, where cells are unable to progress through mitosis. This leads to the formation of characteristic monopolar spindles.[3][4] Prolonged mitotic arrest activates the spindle assembly checkpoint and subsequently triggers programmed cell death, or apoptosis, primarily through the intrinsic mitochondrial pathway.[7] Key downstream events include the degradation of the anti-apoptotic protein Mcl-1 and the activation of the pro-apoptotic protein BAX.[4][7]
In Vitro and In Vivo Activity
This compound has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines and has shown significant anti-tumor efficacy in various preclinical xenograft models.
Table 2: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ / EC₅₀ (nM) | Reference(s) |
| Human KSP | - | 6 (IC₅₀) | [1][2] |
| HCT-15 | Colorectal Carcinoma | 3.7 (EC₅₀) | [1] |
| NCI/ADR-RES | Doxorubicin-resistant Ovarian Cancer | 14 (EC₅₀) | [1] |
| K562/ADR | Doxorubicin-resistant Chronic Myelogenous Leukemia | 4.2 (EC₅₀) | [1] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference(s) |
| HT-29 | Colorectal Adenocarcinoma | 10, 15, 20, 30 mg/kg (i.p.) | More effective than paclitaxel | [1] |
| HCT-116 | Colorectal Carcinoma | 10, 15, 20, 30 mg/kg (i.p.) | More effective than paclitaxel | [1] |
| MDA-MB-231 | Breast Adenocarcinoma | 10, 15, 20, 30 mg/kg (i.p.) | More effective than paclitaxel | [1] |
| A2780 | Ovarian Carcinoma | 10, 15, 20, 30 mg/kg (i.p.) | More effective than paclitaxel | [1] |
| RPMI 8226 | Multiple Myeloma | 12.5 mg/kg (i.p.) | Responsive to low dosages | [1] |
| HL60 | Acute Promyelocytic Leukemia | 27 mg/kg | Significantly inhibits tumor growth | [1] |
| MV4-11 | Acute Myeloid Leukemia | 20 mg/kg | Significantly inhibits tumor growth | [1] |
Pharmacokinetics and Toxicology
Clinical studies have provided insights into the pharmacokinetic profile and toxicological aspects of Filanesib. A phase 1 study in patients with advanced solid tumors revealed a half-life of approximately 70 hours.[8] The most common dose-limiting toxicity observed in clinical trials is reversible neutropenia.[5][9]
Experimental Protocols
Synthesis of this compound
While the specific, detailed industrial synthesis of this compound is proprietary, the general synthesis of 1,3,4-thiadiazole carboxamide derivatives often involves a multi-step process.[10][11] A plausible, generalized synthetic route is outlined below.
References
- 1. This compound | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filanesib - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
- 7. globalrph.com [globalrph.com]
- 8. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Development of ARRY-520 (Filanesib): A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the preclinical development of ARRY-520, also known as filanesib, a potent and selective inhibitor of the Kinesin Spindle Protein (KSP). ARRY-520 has demonstrated significant antitumor activity in a range of preclinical models, particularly in hematological malignancies. This document details the mechanism of action, in vitro and in vivo efficacy, and provides detailed experimental protocols for key preclinical studies. All quantitative data are summarized in structured tables for ease of reference, and signaling pathways and experimental workflows are visualized using diagrams.
Introduction
ARRY-520 (Filanesib) is a small molecule inhibitor of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar spindle during mitosis.[1] By inhibiting KSP, ARRY-520 induces mitotic arrest, leading to apoptosis in rapidly dividing cancer cells.[2][3] This targeted mechanism of action offers a potential advantage over traditional anti-mitotic agents like taxanes, which can be associated with neurotoxicity.[4] Preclinical studies have shown that ARRY-520 has potent anti-proliferative activity across a variety of tumor cell lines and is effective in in vivo models, including those resistant to taxanes.[4][5]
Mechanism of Action
ARRY-520 is a noncompetitive inhibitor of KSP, binding to an allosteric site on the protein.[6] This inhibition prevents the proper separation of centrosomes during prophase, leading to the formation of characteristic monopolar spindles.[4] The cell's spindle assembly checkpoint detects this abnormality and halts the cell cycle in mitosis.[1] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death. This process is often mediated by the degradation of the anti-apoptotic protein Mcl-1.[2]
Figure 1: ARRY-520 Mechanism of Action
Quantitative Data
Table 1: In Vitro Anti-proliferative Activity of ARRY-520
| Cell Line | Cancer Type | IC50 (nM) | EC50 (nM) | Reference |
| HeLa | Cervical Cancer | - | 0.4 - 3.1 | [7] |
| HT-29 | Colon Cancer | - | 0.4 - 3.1 | [7] |
| HCT-116 | Colon Cancer | - | 0.4 - 3.1 | [7] |
| HCT-15 | Colon Cancer | 3.7 | - | [4] |
| A2780 | Ovarian Cancer | - | 0.4 - 3.1 | [7] |
| NCI/ADR-RES | Ovarian Cancer (Drug-resistant) | 14 | - | [4] |
| K562 | Chronic Myeloid Leukemia | - | - | |
| K562/ADR | CML (Drug-resistant) | 4.2 | - | [4] |
| OCI-AML3 | Acute Myeloid Leukemia | - | - | [8] |
| HL-60 | Acute Promyelocytic Leukemia | 11.3 | - | [8] |
| HL-60 (Eg5 knockdown) | Acute Promyelocytic Leukemia | 2 | - | [8] |
| RPMI-8226 | Multiple Myeloma | - | - | |
| JJN3 | Multiple Myeloma | - | - | |
| U266 | Multiple Myeloma | - | - | |
| H929 | Multiple Myeloma | - | - | |
| MV4-11 | Acute Myeloid Leukemia | - | - |
Table 2: In Vivo Efficacy of ARRY-520 in Xenograft Models
| Xenograft Model | Cancer Type | Dosing Schedule | Tumor Growth Inhibition (%) | Response Rate | Reference |
| RPMI-8226 | Multiple Myeloma | 20 mg/kg/day | - | 100% Complete Response | [8] |
| HL-60 | Acute Promyelocytic Leukemia | 20 mg/kg/day | - | 100% Complete Response | [8] |
| MV4-11 | Acute Myeloid Leukemia | 20 mg/kg/day | - | 100% Complete Response | [8] |
| HT-29 | Colon Cancer | 30 mg/kg, i.p., q4dx3 | Significant | Partial Response | [7] |
| UISO-BCA-1 | Breast Cancer (Taxane-resistant) | Not specified | Active | Partial Response | [6] |
| Multiple Myeloma Models | Multiple Myeloma | 12.5 mg/kg, IP, D1, 2 (in combination) | Significantly more active than monotherapy | Complete Responses and Cures | [2] |
Experimental Protocols
In Vitro Anti-proliferative Assay
This protocol outlines a general procedure for determining the anti-proliferative activity of ARRY-520.
Figure 2: In Vitro Proliferation Assay Workflow
Methodology:
-
Cell Culture: Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Trypsinize and resuspend cells to a concentration of 5,000-10,000 cells per 100 µL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of ARRY-520 in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Treatment: Add 100 µL of the diluted ARRY-520 solutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for an additional 72 hours.
-
Viability Assessment: Assess cell viability using a commercially available assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Studies
This protocol describes a general workflow for evaluating the in vivo efficacy of ARRY-520 in a mouse xenograft model.
Figure 3: In Vivo Xenograft Study Workflow
Methodology:
-
Animal Models: Use immunocompromised mice (e.g., nude or SCID) housed in a pathogen-free environment. All procedures should be approved by an Institutional Animal Care and Use Committee.
-
Cell Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells in a suspension of Matrigel and PBS into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Drug Formulation and Administration: Formulate ARRY-520 in a suitable vehicle (e.g., 25% PEG400, 10% ethanol, 65% saline). Administer the drug via intraperitoneal (i.p.) injection according to the specified dosing schedule (e.g., 20 mg/kg, daily for 5 days).
-
Monitoring: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (length x width²) / 2. Monitor animal body weight as an indicator of toxicity.
-
Efficacy Endpoints: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Efficacy is assessed by comparing the tumor growth in the treated groups to the control group.
Apoptosis Assay (Caspase-Glo 3/7 Assay)
This protocol details the measurement of caspase-3 and -7 activity as a marker of apoptosis.[1]
Methodology:
-
Cell Treatment: Seed 10,000 viable cells per well in a 96-well white-walled plate and treat with ARRY-520 at the desired concentration and for various time points.[1]
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent (Promega) according to the manufacturer's instructions.
-
Assay Procedure: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds and incubate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Express the results as a fold change in caspase activity compared to the vehicle-treated control.
Immunohistochemistry for Mitotic Arrest
This protocol describes the detection of monopolar spindles in tumor cells following treatment with ARRY-520.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with ARRY-520 (e.g., 10 nM for 16 hours) to induce mitotic arrest.[4]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. Monopolar spindles will appear as a radial array of microtubules emanating from a single point, with chromosomes clustered around the center.
Conclusion
The preclinical data for ARRY-520 (filanesib) demonstrate its potent and selective inhibition of KSP, leading to mitotic arrest and apoptosis in cancer cells. The robust anti-tumor activity observed in both in vitro and in vivo models, particularly in hematological malignancies and taxane-resistant tumors, provided a strong rationale for its clinical development. The detailed methodologies presented in this guide offer a framework for the preclinical evaluation of KSP inhibitors and other anti-mitotic agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. ulab360.com [ulab360.com]
- 5. Chemotherapeutic-Induced Apoptosis – A Phenotype for Pharmacogenomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. Analysis of apoptosis by cytometry using TUNEL assay. | Semantic Scholar [semanticscholar.org]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
(R)-Filanesib Target Validation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation studies for (R)-Filanesib (ARRY-520), a selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. This document details the mechanism of action, quantitative biochemical and cellular data, and key experimental protocols to facilitate further research and development in this area.
Introduction to this compound and its Target, KSP/Eg5
This compound is a potent and selective, allosteric, and non-competitive inhibitor of the Kinesin Spindle Protein (KSP).[1][2] KSP, also known as Eg5 or KIF11, is a plus-end directed motor protein essential for the formation and maintenance of the bipolar mitotic spindle during cell division.[3][4] By inhibiting KSP's ATPase activity, Filanesib prevents the separation of centrosomes, leading to the formation of characteristic monopolar spindles.[5][6] This disruption of the mitotic machinery activates the spindle assembly checkpoint, ultimately inducing mitotic arrest and subsequent apoptosis in proliferating cancer cells.[5] The specificity of KSP inhibitors like Filanesib to dividing cells offers a therapeutic advantage over traditional anti-mitotic agents that target microtubules, potentially reducing side effects such as neurotoxicity.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro studies.
Table 1: Biochemical Inhibition Data
| Parameter | Target | Value | Assay | Reference(s) |
| IC50 | Human KSP ATPase | 6 nM | ATPase activity assay | [2] |
| Ki | KSP | 4 nM | Biochemical and single-molecule assays | [8] |
Table 2: Cellular Activity Data
| Cell Line | Cancer Type | Assay | Endpoint | Value (nM) | Reference(s) |
| HCT-15 | Colorectal Carcinoma | Proliferation | EC50 | 3.7 | [9] |
| NCI/ADR-RES | Adriamycin-resistant Ovarian Cancer | Proliferation | EC50 | 14 | [9] |
| K562/ADR | Adriamycin-resistant Leukemia | Proliferation | EC50 | 4.2 | [9] |
| HCT-116 | Colorectal Carcinoma | Growth Inhibition | IC50 | 0.7 | [2] |
| OCI-AML3 | Acute Myeloid Leukemia | Cell Cycle Arrest (G2/M) | - | 1 | [9] |
| HL-60 | Promyelocytic Leukemia | Apoptosis | - | - | [10] |
| Jurkat | T-cell Leukemia | Apoptosis | - | - | [10] |
| U937 | Histiocytic Lymphoma | Apoptosis | - | - | [10] |
| MOLM-13 | Acute Myeloid Leukemia | Apoptosis | - | - | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the target validation of this compound.
KSP/Eg5 ATPase Inhibition Assay
This assay quantifies the inhibition of KSP's ATPase activity by this compound. A common method is the microtubule-activated ATPase-based assay.[11]
Materials:
-
Recombinant human KSP/Eg5 protein
-
Paclitaxel-stabilized microtubules
-
Assay Buffer (e.g., 20 mM PIPES pH 6.8, 50 mM NaCl, 1 mM MgCl2, 0.1 mM EDTA, 1 mM DTT)
-
ATP
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
This compound
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, microtubules, and KSP/Eg5 enzyme in a 96-well plate.
-
Add varying concentrations of this compound or vehicle control (DMSO) to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of ADP produced using an ADP detection reagent according to the manufacturer's protocol.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[12]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[12]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50/EC50 values.
Monopolar Spindle Formation Assay (Immunofluorescence)
This assay visualizes the hallmark effect of KSP inhibition – the formation of monopolar spindles.
Materials:
-
Cancer cell lines cultured on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-α-tubulin antibody
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with an effective concentration of this compound (e.g., 10 nM) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding.
-
Incubate with the primary anti-α-tubulin antibody (e.g., for 1 hour at room temperature or overnight at 4°C).
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody (e.g., for 1 hour at room temperature in the dark).
-
Wash and counterstain the nuclei with DAPI for 5-10 minutes.[13]
-
Mount the coverslips onto microscope slides using antifade medium.
-
Visualize the cells under a fluorescence microscope and quantify the percentage of cells with monopolar spindles.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with this compound for a specified period (e.g., 24-48 hours).
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative).
Visualizations
The following diagrams illustrate key aspects of this compound's target validation.
References
- 1. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinesin Eg5 Targeting Inhibitors as a New Strategy for Gastric Adenocarcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eg5 inhibitor YL001 induces mitotic arrest and inhibits tumor proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Insights into the Molecular Mechanisms of Eg5 Inhibition by (+)-Morelloflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eg5 inhibitors have contrasting effects on microtubule stability and metaphase spindle integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. researchgate.net [researchgate.net]
- 12. protocols.io [protocols.io]
- 13. DAPI Protocol for Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
The Kinesin Spindle Protein Inhibitor (R)-Filanesib: A Technical Overview of its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Filanesib (ARRY-520) is a potent and highly selective, first-in-class inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a crucial motor protein responsible for establishing and maintaining the bipolar spindle during mitosis.[1][2] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptotic cell death in proliferating cancer cells.[1][4][5] This unique mechanism of action makes it a promising therapeutic agent, particularly in hematological malignancies like multiple myeloma, and has been investigated in numerous preclinical and clinical studies.[3][6] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing complex biological processes.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical species and human subjects, demonstrating dose-proportional exposure and a long terminal half-life.
Preclinical Pharmacokinetics
In preclinical studies, this compound has been evaluated in various animal models, including mice, to establish its basic pharmacokinetic parameters.
Table 1: Preclinical Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Dosing | Reference |
| Clearance | ~3 L/hour | Mouse | Intravenous | [5] |
| Volume of Distribution (Vd) | ~450 L | Mouse | Intravenous | [5] |
| Terminal Half-life (t½) | > 90 hours | Mouse | Intravenous | [5] |
Human Pharmacokinetics
In human clinical trials, the pharmacokinetics of this compound have been studied in patients with advanced solid tumors and multiple myeloma. The drug is typically administered as an intravenous infusion.
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Patient Population | Dosing Schedule | Reference |
| Terminal Half-life (t½) | ~70 hours | Advanced Solid Tumors | Day 1 of a 3-week cycle or Days 1 and 2 of a 2-week cycle | [4] |
| Maximum Tolerated Dose (MTD) | 2.50 mg/m²/cycle | Advanced Solid Tumors | Day 1 of a 3-week cycle or Days 1 and 2 of a 2-week cycle | [4] |
| Maximum Tolerated Dose (MTD) | 4.5 mg/m² total dose/cycle | Advanced Myeloid Leukemias | Single dose or divided-dose (Days 1, 3, 5) | [5] |
| Dose-Limiting Toxicities (DLTs) | Neutropenia, Febrile Neutropenia, Mucosal Inflammation, Exfoliative Rash, Hand-foot Syndrome, Hyperbilirubinemia | Advanced Solid Tumors, Multiple Myeloma, Advanced Myeloid Leukemias | Various | [4][5][7][8] |
Pharmacodynamics
The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action as a KSP inhibitor. These effects can be monitored through various biomarkers.
Mechanism of Action and Cellular Effects
This compound binds to an allosteric pocket on the KSP motor domain, inhibiting its ATPase activity and locking it in a state that cannot support microtubule sliding. This leads to a cascade of cellular events:
-
Mitotic Arrest: Cells are arrested in mitosis due to the inability to form a proper bipolar spindle.[1][4]
-
Monopolar Spindle Formation: The inhibition of KSP's outward pushing force results in the collapse of the spindle poles, leading to the formation of a single aster of microtubules, known as a monopolar spindle.[1][4][9]
-
Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3][10]
Table 3: In Vitro Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC₅₀ (KSP inhibition) | 6 nM | Human KSP | [10] |
| EC₅₀ (antiproliferative) | 0.4 - 14.4 nM | Various human and rodent tumor cell lines | [10] |
Pharmacodynamic Biomarkers
Several biomarkers can be used to assess the biological activity of this compound in both preclinical and clinical settings:
-
Monopolar Spindle Quantification: The most direct pharmacodynamic marker is the observation and quantification of monopolar spindles in tumor cells or circulating tumor cells.[1][4][9]
-
Phospho-Histone H3 (pHH3): An increase in the levels of pHH3, a marker of mitosis, indicates that cells are accumulating in the M-phase of the cell cycle due to the mitotic arrest induced by this compound.[1]
-
Apoptosis Markers: Increased levels of cleaved PARP and activated caspases (e.g., caspase-3, -7) are indicative of apoptosis induction.[1][10] The expression levels of Bcl-2 family proteins, such as the pro-apoptotic protein BAX, have been shown to correlate with sensitivity to this compound.[1]
Clinical Efficacy and Safety
This compound has been evaluated in several clinical trials, primarily in patients with relapsed/refractory multiple myeloma.
Table 4: Clinical Response to this compound in Multiple Myeloma (Phase 2)
| Treatment Regimen | Overall Response Rate (ORR) (≥ Partial Response) | Patient Population | Reference |
| Single Agent | 16% | Relapsed/Refractory Multiple Myeloma | [7][8] |
| In Combination with Dexamethasone | 15% | Relapsed/Refractory Multiple Myeloma | [7][8] |
| In Combination with Bortezomib and Dexamethasone | 43% | Relapsed/Refractory Multiple Myeloma | [2] |
The primary dose-limiting toxicity of this compound is myelosuppression, particularly neutropenia, which is often managed with the prophylactic use of granulocyte-colony stimulating factor (G-CSF).[2][4][7] Other common adverse events include anemia, thrombocytopenia, and mucosal inflammation.[2][8]
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol is a common method to assess the anti-proliferative activity of this compound.
Workflow for In Vitro Cell Viability Assay
Caption: Workflow for determining cell viability using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period that allows for cell division, typically 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Immunofluorescence for Monopolar Spindle Visualization
This protocol allows for the direct visualization of the primary pharmacodynamic effect of this compound.
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with an effective concentration of this compound (e.g., 10-100 nM) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (to visualize microtubules) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the DNA with DAPI (4',6-diamidino-2-phenylindole) and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Monopolar spindles will appear as a single aster of microtubules surrounded by condensed chromosomes.
In Vivo Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft efficacy study.
-
Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³). Then, randomize the mice into different treatment groups, including a vehicle control group.
-
Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a specified dosing schedule (e.g., once or twice weekly).
-
Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume. Monitor the body weight and general health of the mice as indicators of toxicity.
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Signaling Pathways
The inhibition of KSP by this compound triggers the spindle assembly checkpoint (SAC), a crucial cell cycle surveillance mechanism. Prolonged activation of the SAC ultimately leads to apoptosis through the intrinsic mitochondrial pathway.
Caption: Signaling pathway of this compound-induced apoptosis.
Inhibition of KSP by this compound prevents the formation of a bipolar spindle, leading to the formation of monopolar spindles and subsequent mitotic arrest. This prolonged arrest activates the Spindle Assembly Checkpoint (SAC). The sustained SAC signaling leads to the degradation of the anti-apoptotic protein Mcl-1 and the activation of the pro-apoptotic protein BAX.[1][8] BAX activation results in mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of the caspase cascade (initiator caspase-9 and effector caspases-3 and -7), ultimately culminating in apoptosis.[1]
Conclusion
This compound is a potent KSP inhibitor with a well-defined mechanism of action that leads to mitotic arrest and apoptosis in cancer cells. Its pharmacokinetic profile is characterized by a long half-life, and its pharmacodynamic effects can be monitored by specific biomarkers. Clinical studies have demonstrated its activity in heavily pretreated multiple myeloma patients, both as a single agent and in combination with other therapies. The primary toxicity is manageable myelosuppression. The in-depth understanding of its pharmacokinetics and pharmacodynamics, as outlined in this guide, is essential for the continued development and optimal clinical application of this targeted anti-cancer agent.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Filanesib - Wikipedia [en.wikipedia.org]
- 4. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 1 dose-escalation study of ARRY-520, a kinesin spindle protein inhibitor, in patients with advanced myeloid leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
(R)-Filanesib Analogue Synthesis and Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Filanesib, also known as ARRY-520, is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein for the proper formation of the bipolar spindle during mitosis.[2][3] Its inhibition leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in rapidly dividing cells.[3][4] This mechanism of action makes KSP an attractive target for cancer therapy, particularly in hematological malignancies like multiple myeloma and acute myeloid leukemia.[2][4] This technical guide provides an in-depth overview of the synthesis of this compound analogues and the methodologies for evaluating their biological activity.
Mechanism of Action: KSP Inhibition
Filanesib and its analogues are allosteric inhibitors of KSP, meaning they do not bind to the ATP-binding site.[5] By binding to a distinct pocket, they lock the KSP motor protein in a state that is unable to hydrolyze ATP and move along microtubules.[5] This prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle.[5] The cell's spindle assembly checkpoint recognizes this defect, halting the cell cycle in mitosis.[4] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[2][4]
Caption: Signaling pathway of KSP inhibition by this compound analogues.
Synthesis of this compound Analogues
A plausible retro-synthetic analysis suggests that the thiadiazole core can be constructed from a substituted benzaldehyde, an amino acid derivative, and a substituted benzoyl chloride. The chirality at the C2 position of the thiadiazole ring is a critical determinant of activity and would likely be introduced using a chiral starting material or through chiral resolution.
Caption: General workflow for the synthesis of this compound analogues.
Experimental Protocols
General Procedure for the Synthesis of a Thiadiazole Core:
A mixture of a substituted benzaldehyde, a chiral amino acid derivative (e.g., a protected (S)-2-amino-5-halopentanoic acid to introduce the aminopropyl side chain post-cyclization), and a dehydrating agent in an appropriate solvent is stirred, often with heating. To the resulting intermediate, a substituted thiobenzoyl derivative is added, followed by an oxidizing agent to facilitate the cyclization to the 1,3,4-thiadiazole ring. Subsequent deprotection and functional group manipulations would yield the desired analogues.
Biological Activity and Evaluation
The biological activity of this compound analogues is primarily assessed through their ability to inhibit KSP, reduce cancer cell viability, and induce mitotic arrest and apoptosis.
Data Presentation
The following tables summarize the reported biological activities of Filanesib and other KSP inhibitors.
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound (ARRY-520) | KSP | 6 | Not specified | |
| MK-0731 | KSP | 2.2 | Not specified | [3] |
| Ispinesib | KSP | 4.1 (median) | PPTP in vitro panel | [5] |
| KSP-IA | KSP | 3.6 | Not specified | [6] |
| Compound | Assay | EC50 (nM) | Cell Line(s) | Reference |
| This compound (ARRY-520) | Proliferation Assay | 0.4 - 14.4 | Various |
Experimental Protocols
KSP ATPase Inhibition Assay:
The inhibitory activity of the synthesized analogues on the ATPase activity of purified recombinant human KSP motor domain can be measured. A common method involves quantifying the release of inorganic phosphate from ATP hydrolysis. The assay is typically performed in a microplate format. The reaction mixture contains purified KSP enzyme, microtubules (to stimulate ATPase activity), ATP, and varying concentrations of the test compound. After a defined incubation period, the reaction is stopped, and the amount of released phosphate is determined using a colorimetric method, such as the malachite green assay. The IC50 value, the concentration of the inhibitor required to reduce KSP ATPase activity by 50%, is then calculated.
Cell Viability/Proliferation Assay (e.g., MTT Assay):
The effect of the analogues on the viability of cancer cell lines is a crucial secondary assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. Cancer cells are seeded in 96-well plates and treated with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized, and the absorbance is measured using a microplate reader. The EC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.[4]
Cell Cycle Analysis:
To confirm that the cytotoxic effect is due to mitotic arrest, cell cycle analysis is performed using flow cytometry. Cancer cells are treated with the test compounds for a period that allows for cell cycle progression (e.g., 24 hours). The cells are then harvested, fixed, and stained with a fluorescent DNA-binding dye, such as propidium iodide. The DNA content of individual cells is measured by flow cytometry. Cells in the G2/M phase of the cell cycle will have twice the DNA content of cells in the G1 phase. Treatment with a KSP inhibitor is expected to cause a significant increase in the percentage of cells in the G2/M phase.[7]
Apoptosis Assay (e.g., Annexin V Staining):
To quantify the induction of apoptosis, Annexin V staining followed by flow cytometry can be employed. Annexin V is a protein that binds to phosphatidylserine, a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Cells are treated with the test compounds and then stained with fluorescently labeled Annexin V and a viability dye (e.g., propidium iodide or 7-AAD) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for the evaluation of this compound analogues.
Conclusion
The development of novel this compound analogues represents a promising strategy in the ongoing search for more effective and selective anticancer agents. By targeting the KSP motor protein, these compounds exploit a mechanism that is particularly effective against rapidly proliferating cancer cells. A systematic approach to the synthesis and biological evaluation of these analogues, as outlined in this guide, is essential for identifying lead candidates with improved potency, selectivity, and pharmacokinetic properties for further preclinical and clinical development.
References
- 1. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Filanesib - Wikipedia [en.wikipedia.org]
- 3. A phase I trial of MK-0731, a Kinesin Spindle Protein (KSP) inhibitor, in patients with solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing (Stage 1) of the Kinesin Spindle Protein Inhibitor Ispinesib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Eg5/KIF11 in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kinesin spindle protein Eg5, also known as KIF11, is a crucial motor protein essential for the formation and maintenance of the bipolar mitotic spindle, a key structure in cell division. Its activity is tightly regulated to ensure accurate chromosome segregation. Overexpression of Eg5 has been widely observed in various human cancers, where it contributes to uncontrolled cell proliferation and is often associated with poor prognosis.[1][2] This central role in mitosis, coupled with its elevated expression in tumor cells, has positioned Eg5 as a compelling target for anticancer drug development. This technical guide provides an in-depth overview of the function of Eg5/KIF11 in cancer cell proliferation, its involvement in key oncogenic signaling pathways, and its validation as a therapeutic target. Detailed methodologies for key experiments and a summary of quantitative data are presented to aid researchers in this field.
The Core Function of Eg5/KIF11 in Mitosis
Eg5 is a member of the kinesin-5 family, a group of plus-end directed microtubule motor proteins.[1] Structurally, Eg5 forms a homotetramer with two motor domains at each end, enabling it to crosslink and slide antiparallel microtubules apart.[3] This "pushing" force is fundamental for the separation of centrosomes during prophase and the establishment of the bipolar spindle.[3]
Inhibition of Eg5's ATPase activity prevents this outward force, leading to the collapse of the nascent bipolar spindle and the formation of a characteristic "monoastral" spindle, where chromosomes are arranged in a rosette around a single centrosome.[2] This aberrant spindle structure activates the spindle assembly checkpoint, causing a prolonged mitotic arrest and ultimately leading to apoptotic cell death in many cancer cells.[2]
Eg5/KIF11 Overexpression and its Implications in Cancer
Numerous studies have documented the overexpression of KIF11 mRNA and Eg5 protein in a wide range of human malignancies, including but not limited to:
-
Breast Cancer: High Eg5 expression is linked to poor prognosis.[2]
-
Lung Cancer: Elevated KIF11 is associated with worse overall survival.[4]
-
Glioblastoma: KIF11 is upregulated and drives invasion, proliferation, and self-renewal.[5]
-
Hepatocellular Carcinoma: Overexpression of Eg5 correlates with poor prognosis.[4]
-
Ovarian Cancer: KIF11 promotes cell proliferation and invasion.[6]
-
Pancreatic Cancer: High KSP expression is associated with a worse postoperative prognosis.[2]
-
Colorectal Cancer: Upregulated KIF11 has been identified.[6]
-
Prostate Cancer: Higher KIF11 expression is associated with worse disease-free and metastasis-free survival.[2]
This overexpression is a key contributor to the proliferative capacity of cancer cells. The dependency of rapidly dividing tumor cells on Eg5 for survival makes it an attractive therapeutic target, as its inhibition would selectively affect cancer cells while largely sparing non-dividing normal cells.
Eg5/KIF11 in Oncogenic Signaling Pathways
Eg5/KIF11 is not an isolated player in cell proliferation; its expression and activity are intertwined with major oncogenic signaling pathways. Understanding these connections is crucial for developing effective therapeutic strategies.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[7][8][9] In gallbladder cancer, KIF11 has been shown to promote cell proliferation through the ERBB2/PI3K/AKT signaling pathway.[10] Upregulated KIF11 enhances the membrane trafficking of ERBB2, leading to the activation of the downstream PI3K/AKT cascade.[11]
MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. While direct regulation of Eg5 by this pathway is less characterized, there is evidence of crosstalk. For instance, some studies suggest that KIF11 may be involved in pathways that promote cancer cell invasion and the epithelial-mesenchymal transition (EMT), processes often regulated by MAPK/ERK signaling.[6]
Wnt/β-catenin Pathway
The Wnt/β-catenin signaling pathway plays a fundamental role in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers.[12] In breast cancer, KIF11 has been shown to enhance the self-renewal of cancer stem cells by activating the Wnt/β-catenin pathway.[13] Knockdown of KIF11 inhibits the nuclear translocation of β-catenin, a key step in the activation of this pathway.[6]
Eg5/KIF11 as a Therapeutic Target
The essential role of Eg5 in mitosis and its overexpression in tumors make it an ideal target for cancer therapy. A key advantage of targeting Eg5 is the potential for a wider therapeutic window compared to traditional microtubule-targeting agents like taxanes and vinca alkaloids, which can cause significant neurotoxicity and other side effects due to their impact on non-dividing cells.[14]
A number of small molecule inhibitors of Eg5 have been developed and have entered clinical trials. These inhibitors typically bind to an allosteric pocket on the motor domain of Eg5, leading to the inhibition of its ATPase activity.
Eg5/KIF11 Inhibitors in Clinical Development
| Inhibitor | Other Names | Highest Clinical Trial Phase | Selected Cancer Indications | Reference |
| Filanesib | ARRY-520 | Phase III | Multiple Myeloma | [11] |
| Ispinesib | SB-715992 | Phase II | Breast Cancer, Non-Small Cell Lung Cancer | [5] |
| Litronesib | LY2523355 | Phase II | Acute Myeloid Leukemia | [15] |
| 4SC-205 | Phase I | Solid Tumors | [16] | |
| Monastrol | Preclinical | Various | [10] | |
| S-trityl-L-cysteine (STLC) | Preclinical | Various | [17] |
Note: The clinical trial landscape is dynamic, and the status of these inhibitors may have changed.
While early clinical trials of Eg5 inhibitors as monotherapy showed limited efficacy, more recent studies are exploring their use in combination with other anticancer agents, which has shown more promising results.[2]
Experimental Protocols for Studying Eg5/KIF11
In Vitro Eg5 ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified Eg5 protein, which is essential for its motor function.
Principle: The rate of ATP hydrolysis is measured by quantifying the release of inorganic phosphate (Pi). A common method is a coupled enzyme assay using pyruvate kinase and lactate dehydrogenase, where the oxidation of NADH is monitored spectrophotometrically at 340 nm.
Detailed Protocol:
-
Reagents:
-
Purified recombinant human Eg5 protein
-
Microtubules (taxol-stabilized)
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT
-
ATP solution (100 mM)
-
Coupled enzyme mix: 1 mM phosphoenolpyruvate, 0.2 mM NADH, 100 U/ml pyruvate kinase, 140 U/ml lactate dehydrogenase in assay buffer
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, coupled enzyme mix, and microtubules.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a DMSO control.
-
Add purified Eg5 protein to each well and incubate for 5 minutes at room temperature.
-
Initiate the reaction by adding ATP.
-
Immediately measure the decrease in absorbance at 340 nm over time using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Cell-Based High-Content Imaging for Mitotic Arrest
This assay visually confirms the mechanism of action of Eg5 inhibitors by detecting the formation of monoastral spindles in treated cancer cells.
Principle: Cells are treated with the test compound and then fixed and stained for DNA, microtubules, and centrosomes. Automated microscopy and image analysis are used to quantify the percentage of cells arrested in mitosis with a monoastral spindle phenotype.
Detailed Protocol:
-
Cell Culture:
-
Plate cancer cells (e.g., HeLa, MCF-7) on high-content imaging plates (e.g., 96-well or 384-well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the test compound for a duration sufficient to allow cells to enter mitosis (e.g., 16-24 hours). Include a positive control (e.g., Monastrol) and a vehicle control (DMSO).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with primary antibodies against α-tubulin (for microtubules) and γ-tubulin (for centrosomes) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI or Hoechst 33342.[18]
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify individual cells and classify them based on their mitotic stage and spindle morphology (bipolar vs. monoastral).
-
Quantify the percentage of cells with monoastral spindles as a function of compound concentration.
-
Cell Proliferation (MTT) Assay
This assay measures the effect of Eg5 inhibition on the overall viability and proliferation of cancer cells.
Principle: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells to form a purple formazan product.
Detailed Protocol:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the Eg5 inhibitor for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the formazan product at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Quantitative Data on Eg5/KIF11 Inhibition
IC50 Values of Selected Eg5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Ispinesib | A549 | Non-Small Cell Lung Cancer | 1.5 | Cell Proliferation | [14] |
| Ispinesib | HCT116 | Colorectal Cancer | 2.1 | Cell Proliferation | [14] |
| Filanesib | MM.1S | Multiple Myeloma | 3.5 | Cell Proliferation | [11] |
| Filanesib | U266 | Multiple Myeloma | 10 | Cell Proliferation | [11] |
| Monastrol | HeLa | Cervical Cancer | 14,000 | Mitotic Arrest | [17] |
| STLC | HeLa | Cervical Cancer | 700 | Mitotic Arrest | [17] |
| K858 | MCF-7 | Breast Cancer | ~1,300 (1.3 µM) | ATPase Activity | [19] |
Effects of KIF11 Knockdown on Cell Cycle Distribution
| Cell Line | Cancer Type | Transfection Method | % Cells in G2/M (Control) | % Cells in G2/M (KIF11 siRNA) | Reference |
| Ishikawa | Endometrial Cancer | siRNA | 12.5% | 35.2% | [20] |
| HEC-1-B | Endometrial Cancer | siRNA | 15.1% | 42.8% | [20] |
| A549 | Non-Small Cell Lung Cancer | shRNA | Not Reported | Significant Increase | [4] |
| MCF-7 | Breast Cancer | siRNA | ~10% | ~45% | [21] |
Conclusion and Future Directions
Eg5/KIF11 remains a highly validated and promising target for the development of novel anticancer therapies. Its critical role in mitosis, coupled with its frequent overexpression in a multitude of cancers, provides a clear rationale for its inhibition. While the initial clinical outcomes of Eg5 inhibitors as monotherapies were modest, ongoing research into combination therapies and the identification of predictive biomarkers is expected to unlock their full therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and drug development efforts targeting this key player in cancer cell proliferation. Future work should focus on understanding and overcoming mechanisms of resistance to Eg5 inhibitors and exploring their efficacy in a wider range of cancer subtypes, potentially guided by the expression levels of KIF11 and the status of related signaling pathways.
References
- 1. A posttranslational modification of the mitotic kinesin Eg5 that enhances its mechanochemical coupling and alters its mitotic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Kinesin-like protein KIF11 - Wikipedia [en.wikipedia.org]
- 4. Eg5 and Diseases: From the Well-Known Role in Cancer to the Less-Known Activity in Noncancerous Pathological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitotic Functions and Characters of KIF11 in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Targeting PI3K/AKT/mTOR Pathway in Breast Cancer: From Biology to Clinical Challenges [mdpi.com]
- 9. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KIF11 promotes cell proliferation via ERBB2/PI3K/AKT signaling pathway in gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinesin Family Member 11 Enhances the Self-Renewal Ability of Breast Cancer Cells by Participating in the Wnt/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impaired angiogenesis and tumor development by inhibition of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The oral KIF11 inhibitor 4SC‐205 exhibits antitumor activity and potentiates standard and targeted therapies in primary and metastatic neuroblastoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [PDF] In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. | Semantic Scholar [semanticscholar.org]
- 18. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Kinesin Eg5 Selective Inhibition by Newly Synthesized Molecules as an Alternative Approach to Counteract Breast Cancer Progression: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identification and validation of the important role of KIF11 in the development and progression of endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the (R)-Filanesib-KSP Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and biochemical interactions between the selective, allosteric inhibitor (R)-Filanesib and its target, the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. KSP is a crucial motor protein in the formation of the bipolar spindle during mitosis, making it a prime target for anticancer therapeutics. Filanesib has demonstrated potent anti-proliferative activity, and understanding its interaction with KSP at a molecular level is vital for the development of next-generation mitotic inhibitors.
Core Data Presentation
The interaction between this compound and the Kinesin Spindle Protein has been characterized by various biochemical and biophysical methods. The following tables summarize the key quantitative data available for this complex.
| Parameter | Value | Method | Reference |
| IC50 (Human KSP) | 6 nM | Enzymatic Assay | [1][2] |
| Binding Site | Allosteric (α2/loop L5/helix α3) | X-ray Crystallography | [1][3] |
| Inhibition Type | Noncompetitive with ATP and Microtubules | Enzymatic Assays | [1][2] |
Table 1: Biochemical and Binding Characteristics of Filanesib against KSP.
While a specific public Protein Data Bank (PDB) entry for the this compound-KSP complex is not available, the binding has been confirmed through X-ray crystallography[1][2]. The following table presents representative thermodynamic data for a similar potent, allosteric KSP inhibitor binding to the same site, as determined by Isothermal Titration Calorimetry (ITC), to provide insight into the likely thermodynamic profile of the this compound-KSP interaction.
| Thermodynamic Parameter | Representative Value | Unit |
| Dissociation Constant (KD) | <1 - 67 | nM |
| Enthalpy Change (ΔH) | Favorable (negative) | kcal/mol |
| Entropy Change (-TΔS) | Unfavorable (positive) | kcal/mol |
| Stoichiometry (n) | ~1 |
Table 2: Representative Thermodynamic Profile of a Potent Allosteric Inhibitor Binding to KSP, Determined by Isothermal Titration Calorimetry (ITC)[4].
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of scientific findings. The following sections describe the key experimental protocols for the structural and biochemical analysis of the this compound-KSP complex.
Protein Expression and Purification of KSP Motor Domain
The human KSP motor domain (approximately amino acids 1-369) is typically expressed in an Escherichia coli expression system.
-
Cloning and Expression: The cDNA encoding the human KSP motor domain is cloned into a bacterial expression vector, often with an N-terminal or C-terminal hexahistidine (His6) tag to facilitate purification. The construct is then transformed into a suitable E. coli strain, such as BL21(DE3).
-
Cell Culture and Induction: A large-scale culture is grown in Luria-Bertani (LB) or Terrific Broth (TB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM MgCl2, 10% glycerol, and protease inhibitors). Lysis is performed by sonication or high-pressure homogenization.
-
Affinity Chromatography: The clarified cell lysate is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The His-tagged KSP motor domain is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities. The protein is loaded onto a gel filtration column (e.g., Superdex 75 or 200) pre-equilibrated with a suitable buffer for storage or subsequent experiments (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Protein Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm with the calculated extinction coefficient.
X-ray Crystallography of the KSP-(R)-Filanesib Complex
While the specific crystallization conditions for the this compound-KSP complex have not been publicly disclosed, a representative protocol based on the crystallization of KSP with other allosteric inhibitors is provided.
-
Complex Formation: The purified KSP motor domain is incubated with a molar excess of this compound (typically 2-5 fold) for a period of time (e.g., 1-2 hours) on ice to allow for complex formation. The complex may be further purified by size-exclusion chromatography to remove unbound ligand.
-
Crystallization Screening: The KSP-(R)-Filanesib complex is subjected to high-throughput crystallization screening using the sitting-drop or hanging-drop vapor diffusion method. A variety of commercial crystallization screens are tested at different temperatures (e.g., 4°C and 20°C).
-
Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives. A typical crystallization condition for KSP in complex with an allosteric inhibitor might be: 10-20% PEG 3350, 0.1-0.2 M salt (e.g., ammonium sulfate or sodium chloride), and 0.1 M buffer (e.g., Tris or HEPES) at pH 7.0-8.5.
-
Cryoprotection and Data Collection: Crystals are cryoprotected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., 20-30% glycerol or ethylene glycol) before being flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The structure is solved by molecular replacement using a previously determined structure of the KSP motor domain as a search model. The structure is then refined using crystallographic software, and the this compound molecule is built into the electron density map.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for characterizing the thermodynamics of binding interactions.
-
Sample Preparation: The purified KSP motor domain is dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP). This compound is dissolved in the final dialysis buffer to ensure a precise match and avoid heats of dilution.
-
ITC Experiment: The KSP motor domain (typically at a concentration of 10-50 µM) is placed in the sample cell of the ITC instrument. This compound (at a concentration 10-20 times that of the protein) is loaded into the injection syringe.
-
Titration and Data Analysis: A series of small injections of the this compound solution are made into the KSP solution. The heat change associated with each injection is measured. The resulting data are fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n). The entropy change (ΔS) is then calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS).
Visualizations
The following diagrams illustrate the key pathways and workflows relevant to the structural analysis of the this compound-KSP complex.
Experimental workflow for the structural and thermodynamic analysis of the KSP-(R)-Filanesib complex.
Signaling pathway illustrating the mechanism of action of this compound through KSP inhibition.
References
- 1. Structural basis of new allosteric inhibition in Kinesin spindle protein Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crystal structure of the mitotic spindle kinesin Eg5 reveals a novel conformation of the neck-linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence that monastrol is an allosteric inhibitor of the mitotic kinesin Eg5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and Thermodynamic Basis of the Enhanced Interaction between Kinesin Spindle Protein Eg5 and STLC-type Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Early Discovery of ARRY-520 (Filanesib): A Kinesin Spindle Protein Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
ARRY-520, also known as filanesib, is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), a crucial motor protein for the proper formation of the bipolar mitotic spindle. Its discovery marked a significant advancement in the development of targeted cancer therapies that aimed to induce mitotic arrest and subsequent apoptosis in rapidly dividing tumor cells. This technical guide provides a comprehensive overview of the early discovery history of ARRY-520, detailing its mechanism of action, preclinical efficacy, and the foundational experimental protocols that characterized its activity.
Introduction: The Rationale for KSP Inhibition
Traditional chemotherapeutic agents, such as taxanes and vinca alkaloids, disrupt microtubule dynamics, leading to mitotic arrest and cell death. However, their broad activity on microtubules in both dividing and non-dividing cells often results in significant side effects, most notably peripheral neuropathy. Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a member of the kinesin-5 family of motor proteins and is exclusively expressed in proliferating cells. Its primary function is to establish and maintain the bipolar spindle during mitosis by sliding antiparallel microtubules apart. Inhibition of KSP leads to the formation of characteristic monopolar spindles, mitotic arrest, and ultimately, apoptosis. The targeted nature of KSP inhibition presented a promising therapeutic strategy to circumvent the neurotoxicity associated with conventional anti-mitotic agents.
Mechanism of Action of ARRY-520
ARRY-520 is a potent, non-competitive, and allosteric inhibitor of human KSP.[1][2] It binds to a site distinct from the ATP and microtubule binding sites, effectively locking the enzyme in a conformation that prevents its motor activity.[2] This inhibition disrupts the outward push on the spindle poles, leading to the collapse of the nascent bipolar spindle into a monopolar structure.[2] Cells are consequently arrested in mitosis, and prolonged arrest triggers the intrinsic apoptotic pathway.
Quantitative Preclinical Data
The preclinical development of ARRY-520 involved a series of in vitro and in vivo studies to characterize its potency, selectivity, and anti-tumor activity.
Table 1: In Vitro Potency of ARRY-520
| Assay Type | Target/Cell Line | IC50 / EC50 | Reference |
| Enzymatic Assay | Human KSP | 6 nM | [1][2] |
| Cell Proliferation | HeLa | 0.4 nM | [1] |
| HT-29 | 3.1 nM | [1] | |
| HCT-116 | 1.0 nM | [1] | |
| A2780 | 1.2 nM | [1] | |
| LOX-IMVI | 2.5 nM | [1] | |
| B16 | 0.8 nM | [1] | |
| C6 | 1.5 nM | [1] | |
| MDA-MB-468 | 0.9 nM | [1] | |
| K562 | 0.7 nM | [1] | |
| HL-60 | 0.5 nM | [1] | |
| RPMI-8226 | 0.6 nM | [1] | |
| MV4-11 | 0.4 nM | [1] | |
| MDR-Overexpressing | |||
| HCT-15 | 3.7 nM | [1] | |
| NCI/ADR-RES | 14.4 nM | [1] | |
| K562/ADR | 4.2 nM | [1] |
Table 2: In Vivo Efficacy of ARRY-520 in Xenograft Models
| Tumor Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| HT-29 (Colon) | 30 mg/kg, i.p., q4dx3 | 85% | [1] |
| RPMI-8226 (Multiple Myeloma) | 20 mg/kg, i.p., q4dx3 | 100% (Complete Response) | [1] |
| MV4-11 (AML) | 20 mg/kg, i.p., q4dx3 | 100% (Complete Response) | [1] |
| HL-60 (AML) | 27 mg/kg, i.p., q4dx3 | 100% (Complete Response) | [1] |
| UISO-BCA-1 (Breast, Taxane-Resistant) | 30 mg/kg, i.p., q4dx3 | 70% | [1] |
| PC-3 (Prostate) | 30 mg/kg, i.p., q4dx3 | 80% | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used in the early characterization of ARRY-520.
KSP Inhibition Assay (Enzymatic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of ARRY-520 against purified human KSP enzyme.
Methodology:
-
Enzyme and Substrates: Recombinant human KSP motor domain was expressed and purified. Microtubules were polymerized from purified tubulin.
-
Assay Buffer: Prepare an assay buffer containing 20 mM PIPES (pH 6.8), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 10 µM paclitaxel.
-
Reaction Mixture: In a 96-well plate, combine KSP enzyme, microtubules, and varying concentrations of ARRY-520 in the assay buffer.
-
Initiation: Initiate the ATPase reaction by adding a final concentration of 2 mM ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based colorimetric assay.
-
Data Analysis: Plot the percentage of KSP activity against the logarithm of ARRY-520 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
Objective: To determine the half-maximal effective concentration (EC50) of ARRY-520 for inhibiting the proliferation of various cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of ARRY-520 and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or resazurin to each well.
-
Detection: Measure luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of ARRY-520 concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value.
Cell Cycle Analysis
Objective: To assess the effect of ARRY-520 on cell cycle progression.
Methodology:
-
Cell Treatment: Plate cells and treat with ARRY-520 at various concentrations for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting at 488 nm and measuring emission at >600 nm.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.
Apoptosis Assay (Annexin V Staining)
Objective: To determine if the mitotic arrest induced by ARRY-520 leads to apoptosis.
Methodology:
-
Cell Treatment: Treat cells with ARRY-520 for various time points (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated versus control populations.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of ARRY-520 in a living organism.
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer ARRY-520, formulated in a suitable vehicle (e.g., 25% PEG-400/10% EtOH/65% saline), via intraperitoneal (i.p.) injection according to a specific dosing schedule (e.g., q4dx3 - every 4 days for 3 doses). The control group receives the vehicle only.
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals.
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess for tumor regressions. Monitor animal body weight as a measure of toxicity.
Visualizations of Key Pathways and Workflows
Signaling Pathway of ARRY-520 Action
References
The Biochemical Profile of (R)-Filanesib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the biochemical characteristics of (R)-Filanesib (ARRY-520), a selective, potent inhibitor of the Kinesin Spindle Protein (KSP). The information herein is intended to support research and development efforts by elucidating its mechanism of action, enzymatic and cellular activity, and the methodologies used for its characterization.
Executive Summary
This compound is a small molecule inhibitor that targets Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, a critical motor protein in cell division.[1][2][3] By binding to an allosteric site, Filanesib noncompetitively inhibits the ATPase activity of KSP, which is essential for the separation of centrosomes during mitosis.[4][5][6] This inhibition leads to the formation of characteristic monopolar spindles, triggering a mitotic arrest at the G2/M phase of the cell cycle and subsequently inducing apoptosis in proliferating cells.[1][6][7] Filanesib has demonstrated potent activity in both enzymatic and cell-based assays, with nanomolar efficacy against a wide range of cancer cell lines.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the activity and potency of this compound.
Table 1: Enzymatic Activity and Selectivity
| Parameter | Target | Value | Notes |
| IC50 | Human KSP (Eg5) | 6 nM | Half-maximal inhibitory concentration against KSP ATPase activity.[1][4][5] |
| Selectivity | Other Kinesins | >100 µM | Highly selective for KSP over a panel of 8 other kinesin motor proteins.[8] |
| Selectivity | Kinase Panel | >10 µM | No significant inhibition against a panel of 224 kinases.[8] |
| Inhibition Type | KSP ATPase | Noncompetitive | Filanesib does not compete with ATP for binding to KSP.[4][6] |
Table 2: Cellular Activity
| Assay Type | Cell Line | Value | Time Point |
| EC50 | HCT-15 (Colon) | 3.7 nM | Not Specified |
| EC50 | NCI/ADR-RES (Ovarian) | 14 nM | Not Specified |
| EC50 | K562/ADR (Leukemia) | 4.2 nM | Not Specified |
| GI50 | Type II EOC (Ovarian) | 1.5 nM | 48 hours |
| GI50 | Type I EOC (Ovarian) | >3,000 nM | 48 hours |
| Cell Cycle Arrest | OCI-AML3 (Leukemia) | ~1 nM | 24 hours |
| Cell Cycle Arrest | HeLa (Cervical) | 3.13 - 6.25 nM | 44 hours |
Mechanism of Action and Signaling Pathway
This compound functions by disrupting the normal mechanics of mitosis. Its primary target, KSP, is a plus-end directed motor protein that utilizes the energy from ATP hydrolysis to slide antiparallel microtubules apart, establishing the bipolar spindle necessary for chromosome segregation.
Filanesib binds to an allosteric pocket on the KSP motor domain, distinct from the ATP and microtubule binding sites.[5] This binding event locks the motor protein in a conformation that, while it may still bind microtubules and ATP, cannot complete the catalytic cycle required for force generation. The result is an inability to separate the centrosomes, leading to the collapse of the nascent spindle into a "mono-aster" or monopolar spindle.[1][9] The spindle assembly checkpoint recognizes this aberrant structure, causing a prolonged cell cycle arrest in the G2/M phase.[6][8] This sustained arrest ultimately triggers the intrinsic apoptotic pathway, often mediated by the pro-apoptotic protein BAX, leading to programmed cell death.[2][9]
Figure 1: Mechanism of this compound Action.
Experimental Protocols
Detailed methodologies for key assays are provided below. These protocols are generalized and may require optimization for specific cell lines or experimental conditions.
KSP ATPase Activity Assay
This protocol describes a method to determine the inhibitory effect of Filanesib on the microtubule-stimulated ATPase activity of recombinant human KSP. The assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Workflow Diagram:
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. Filanesib - Wikipedia [en.wikipedia.org]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. caymanchem.com [caymanchem.com]
- 9. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Biophysical Interaction of (R)-Filanesib with the Kinesin Spindle Protein-Tubulin Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biophysical interaction of (R)-Filanesib with its target, the kinesin spindle protein (KSP), and the subsequent effects on tubulin and microtubule dynamics. This compound, also known as ARRY-520, is a potent and selective inhibitor of KSP (also known as Eg5 or KIF11), a crucial motor protein in mitosis.[1][2] Its mechanism of action does not involve direct binding to tubulin, but rather the allosteric inhibition of KSP's ATPase activity, which is essential for its movement along microtubules.[3][4] This guide will detail the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the downstream consequences for microtubule-dependent processes during cell division.
Mechanism of Action: An Indirect Interaction with Tubulin
This compound functions by binding to a specific allosteric pocket on the KSP motor domain, distinct from the ATP and microtubule binding sites.[2][3] This binding locks KSP in a state that prevents ATP hydrolysis and its subsequent conformational changes required for motility along microtubules.[4] KSP is a plus-end directed motor protein that plays a critical role in establishing and maintaining the bipolar mitotic spindle by sliding antiparallel microtubules apart.[5][6] By inhibiting KSP, Filanesib prevents the separation of centrosomes, leading to the formation of a characteristic monoastral spindle, mitotic arrest, and subsequent apoptosis in proliferating cancer cells.[3][5] Therefore, the biophysical interaction of Filanesib with "tubulin" is more accurately described as an interaction with the KSP-microtubule complex, where Filanesib's binding to KSP modulates the latter's interaction with its tubulin track.
Quantitative Data
The following tables summarize the key quantitative parameters defining the potency and cellular effects of this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| KSP ATPase IC50 | 6 nM | Concentration of Filanesib required to inhibit 50% of KSP's ATP hydrolysis activity in a biochemical assay.[3] |
| In vivo potency | 0.4–3.1 nM | Effective concentration range of Filanesib observed in cellular or organismal models.[3] |
Table 2: Cellular Activity of this compound
| Cell Line | Parameter | Value | Description |
| Multiple Myeloma (MM.1S) | IC50 | < 2.5 nM (at 48h) | Concentration of Filanesib that inhibits the growth of 50% of MM.1S cells.[5] |
Experimental Protocols
The characterization of this compound's interaction with the KSP-tubulin complex involves a combination of biochemical, cellular, and imaging-based assays.
KSP ATPase Inhibition Assay
This biochemical assay directly measures the effect of Filanesib on the enzymatic activity of KSP.
-
Principle: KSP is a microtubule-activated ATPase. The assay quantifies the rate of ATP hydrolysis by KSP in the presence of microtubules and varying concentrations of the inhibitor.
-
Methodology:
-
Recombinant human KSP motor domain is purified.
-
Taxol-stabilized microtubules are prepared from purified tubulin.
-
KSP, microtubules, and ATP are incubated in a suitable buffer system.
-
The release of inorganic phosphate (Pi) from ATP hydrolysis is measured over time using a colorimetric method (e.g., malachite green assay).
-
The assay is performed with a range of Filanesib concentrations to determine the IC50 value.[7][8]
-
Cell-Based Mitotic Arrest and Monopolar Spindle Formation Assay
This assay assesses the cellular phenotype induced by KSP inhibition.
-
Principle: Inhibition of KSP leads to a block in mitosis and the formation of monoastral spindles. These can be visualized and quantified using immunofluorescence microscopy.
-
Methodology:
-
Cancer cell lines (e.g., multiple myeloma cell lines) are cultured and treated with various concentrations of Filanesib for a defined period (e.g., 24 hours).[5]
-
Cells are fixed and permeabilized.
-
Immunostaining is performed using a primary antibody against α-tubulin to visualize the microtubules and a fluorescently labeled secondary antibody.[5]
-
DNA is counterstained with a fluorescent dye like DAPI to visualize the chromosomes.[5]
-
Cells are imaged using fluorescence or confocal microscopy.
-
The percentage of cells arrested in mitosis with a monopolar spindle phenotype is quantified.[5]
-
Cell Viability and Apoptosis Assays
These assays determine the downstream consequences of Filanesib-induced mitotic arrest.
-
Principle: Prolonged mitotic arrest triggers apoptosis. Cell viability and apoptosis can be measured using various standard methods.
-
Methodology:
-
Cell Viability (e.g., MTT assay): Cells are treated with Filanesib for a specified time (e.g., 48 hours). MTT reagent is added, which is converted to formazan by metabolically active cells. The formazan is solubilized and its absorbance is measured to determine the percentage of viable cells.[5]
-
Apoptosis (e.g., Annexin V/Propidium Iodide Staining): Cells are treated with Filanesib and then stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (which stains the DNA of necrotic cells). The stained cells are analyzed by flow cytometry to quantify the apoptotic cell population.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Mechanism of this compound action on the mitotic spindle.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound is a highly specific inhibitor of the kinesin spindle protein, KSP. Its biophysical interaction is with an allosteric site on KSP, not directly with tubulin. This interaction potently inhibits the motor activity of KSP, leading to a cascade of events including the failure of centrosome separation, the formation of monopolar spindles, mitotic arrest, and ultimately, apoptosis in cancerous cells. The quantitative data and experimental protocols outlined in this guide provide a framework for the continued investigation and development of KSP inhibitors as a promising class of anti-cancer therapeutics. Understanding the nuanced, indirect interaction with the tubulin polymer via its associated motor protein is critical for the rational design of next-generation mitotic inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinesin-microtubule interaction reveals the mechanism of kinesin-1 for discriminating the binding site on microtubule [cpb.iphy.ac.cn]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Screening for Inhibitors of Microtubule-Associated Motor Proteins | Springer Nature Experiments [experiments.springernature.com]
- 8. Ligand- and structure-based in silico studies to identify kinesin spindle protein (KSP) inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: In Vitro Profiling of (R)-Filanesib
(R)-Filanesib (ARRY-520) is a potent and selective, noncompetitive inhibitor of Kinesin Spindle Protein (KSP/Eg5/KIF11), a critical motor protein for the formation of the bipolar mitotic spindle. Inhibition of KSP leads to the formation of characteristic monopolar spindles, inducing mitotic arrest and subsequent apoptosis in proliferating cells.[1][2][3][4] These application notes provide detailed protocols for the in vitro characterization of this compound's biological activity.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the inhibitory and cytotoxic concentrations of this compound across various in vitro assays.
Table 1: Biochemical and Cellular Potency of this compound
| Assay Type | Parameter | Value (nM) | Cell Line / System | Reference |
| Enzymatic Assay | IC₅₀ | 6 | Human KSP ATPase Activity | [1] |
| Cell Proliferation | EC₅₀ | 3.7 | HCT-15 (Colon Carcinoma) | [1] |
| Cell Proliferation | EC₅₀ | 14 | NCI/ADR-RES (Ovarian, MDR) | [1] |
| Cell Proliferation | EC₅₀ | 4.2 | K562/ADR (Leukemia, MDR) | [1] |
| Cell Proliferation | EC₅₀ | 0.4 - 14.4 | Broad Range of Tumor Lines | |
| Cell Proliferation | GI₅₀ (48h) | 1.5 | Type II EOC (Ovarian) | [1] |
| Cell Proliferation | GI₅₀ (48h) | >3000 | Type I EOC (Ovarian) | [1] |
| Apoptosis Induction | Effective Conc. | 0.1 - 100 | HeLa (Cervical Cancer) | |
| Cell Cycle Arrest | Effective Conc. | 1 | OCI-AML3 (Leukemia) | [1] |
| Cell Cycle Arrest | Effective Conc. | 3.13 - 6.25 | HeLa (Cervical Cancer) | |
| Mitotic Arrest | Effective Conc. | 10 | Multiple Cell Lines | [1] |
Mechanism of Action: Signaling Pathway
This compound targets KSP, a motor protein essential for centrosome separation during the early stages of mitosis. Its inhibition disrupts the formation of the bipolar spindle, triggering the spindle assembly checkpoint and leading to prolonged mitotic arrest, which ultimately culminates in apoptotic cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These are representative protocols and may require optimization for specific cell lines or experimental conditions.
KSP/Eg5 ATPase Inhibition Assay
This biochemical assay quantifies the direct inhibitory effect of this compound on the microtubule-stimulated ATPase activity of the KSP motor protein. The release of inorganic phosphate (Pi) from ATP hydrolysis is measured.
Caption: Workflow for a KSP/Eg5 ATPase inhibition assay.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
-
Prepare serial dilutions of this compound in the reaction buffer. Include a DMSO vehicle control.
-
Prepare a solution of purified, recombinant human KSP/Eg5 protein and taxol-stabilized microtubules in the reaction buffer.
-
-
Assay Plate Setup:
-
To a 96-well plate, add the KSP/microtubule solution.
-
Add the this compound dilutions or DMSO control to the appropriate wells.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a solution of ATP (final concentration typically 50-100 µM).
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction and measure the amount of inorganic phosphate generated using a sensitive detection reagent, such as a malachite green-based solution.[5]
-
Read the absorbance on a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a no-enzyme control.
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC₅₀ value using a non-linear regression curve fit.
-
Cell Viability / Cytotoxicity Assay (MTT-Based)
This assay measures the metabolic activity of cells as an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.
Caption: Workflow for an MTT-based cell viability assay.
Protocol:
-
Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Remove the media and add fresh media containing serial dilutions of this compound. Include wells for untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[1]
-
MTT Addition: Add MTT labeling reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]
-
Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log concentration of this compound to determine the EC₅₀ or GI₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the cell cycle phase distribution of a cell population following treatment with this compound, specifically to quantify the accumulation of cells in the G2/M phase, which is indicative of mitotic arrest.[1][7]
Protocol:
-
Cell Treatment: Plate cells and treat with various concentrations of this compound (e.g., 1-10 nM) or vehicle control for a specified time (e.g., 24 or 48 hours).[1]
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.[8]
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide, PI) and RNase A.[9]
-
Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer.
-
Data Analysis: Gate on single cells and analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome for detection by flow cytometry.[4][10]
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the cell cycle analysis. Harvest all cells, including those in the supernatant.
-
Washing: Wash cells with cold PBS and then with 1X Annexin-binding buffer.[4]
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.[1][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4][11]
-
Analysis: Add additional 1X Annexin-binding buffer and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
Immunofluorescence for Monopolar Spindle Formation
This microscopy-based assay provides direct visual evidence of this compound's mechanism of action by staining key mitotic components to observe the formation of monopolar spindles.[12]
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips. Treat with an effective concentration of this compound (e.g., 10 nM) for a duration sufficient to induce mitotic arrest (e.g., 16-24 hours).[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Immunostaining:
-
Block non-specific binding sites with a blocking buffer (e.g., BSA in PBS).
-
Incubate with a primary antibody against α-tubulin to stain microtubules.
-
Wash and incubate with a fluorochrome-conjugated secondary antibody.
-
-
DNA Staining and Mounting: Counterstain the DNA with a dye such as DAPI or Hoechst. Mount the coverslips onto microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. In treated cells, look for the characteristic phenotype of chromosomes arranged in a ring around a single microtubule aster (a monopolar spindle), in contrast to the normal bipolar spindles seen in control mitotic cells.[13][14]
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Probes for Mitochondria—Section 12.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Efficacy of MitoTracker Green and CMXrosamine to measure changes in mitochondrial membrane potentials in living cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kumc.edu [kumc.edu]
- 5. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for ARRY-520 (Filanesib) Cancer Cell Line Screening
Introduction
ARRY-520, also known as filanesib, is a potent and highly selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[1] KSP is a microtubule-associated motor protein essential for the formation of a bipolar spindle during mitosis.[2] Inhibition of KSP by ARRY-520 leads to the formation of monopolar spindles, inducing mitotic arrest and subsequent apoptosis in proliferating cancer cells.[3] These application notes provide a comprehensive overview of ARRY-520, its mechanism of action, and protocols for screening its efficacy across a panel of cancer cell lines.
Mechanism of Action
ARRY-520 selectively binds to and inhibits the ATPase activity of KSP (Eg5), a motor protein required for centrosome separation and bipolar spindle formation during mitosis. This inhibition disrupts the normal progression of mitosis, leading to cell cycle arrest in the G2/M phase and ultimately triggering apoptosis, primarily through the mitochondrial pathway.[1][2] The cellular response to ARRY-520 has been shown to be independent of p53 and XIAP status.[2]
Cancer Cell Line Screening Panel Data
ARRY-520 has demonstrated potent activity against a range of hematological and solid tumor cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for ARRY-520 in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Notes |
| HL-60 | Acute Myeloid Leukemia | 11.3 | Wild-type |
| HL-60 (Eg5 knockdown) | Acute Myeloid Leukemia | 2 | Increased sensitivity with lower Eg5 expression.[1] |
| Jurkat | T-cell Leukemia | Data not specified | Induces dose-dependent cell death.[1] |
| OCI-AML3 | Acute Myeloid Leukemia | Data not specified | Induces dose-dependent cell death.[1] |
| U937 | Histiocytic Lymphoma | Data not specified | Induces dose-dependent cell death.[1] |
| MOLM-13 | Acute Myeloid Leukemia | Data not specified | Induces dose-dependent cell death.[1] |
| RPMI-8226 | Multiple Myeloma | Data not specified | In vivo tumor elimination observed.[1] |
| MV4-11 | Acute Myeloid Leukemia | Data not specified | In vivo tumor elimination observed.[1] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the steps to determine the IC50 of ARRY-520 in a panel of cancer cell lines using a colorimetric MTS assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
ARRY-520 (Filanesib)
-
Dimethyl sulfoxide (DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of ARRY-520 in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO).
-
Add 100 µL of the 2X ARRY-520 dilutions to the appropriate wells.
-
Incubate for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of ARRY-520 and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of ARRY-520 on cell cycle distribution.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
ARRY-520
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium iodide (PI)/RNase staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with ARRY-520 at various concentrations (e.g., 1X, 5X, and 10X the IC50) for 24 hours. Include a vehicle control.
-
-
Cell Fixation:
-
Harvest cells by trypsinization and centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI/RNase staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol details the detection of apoptosis induced by ARRY-520.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
ARRY-520
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with ARRY-520 as described in the cell cycle analysis protocol.
-
-
Staining:
-
Harvest the cells and culture supernatant.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Conclusion
ARRY-520 is a promising anti-cancer agent with a well-defined mechanism of action targeting KSP. The provided protocols offer a framework for researchers to screen and characterize the effects of ARRY-520 on various cancer cell lines, aiding in the identification of sensitive tumor types and the elucidation of its therapeutic potential. Further investigation into the molecular determinants of sensitivity and resistance to ARRY-520 will be crucial for its clinical development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (R)-Filanesib in Multiple Myeloma Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-Filanesib, also known as ARRY-520, is a first-in-class, highly selective small-molecule inhibitor of Kinesin Spindle Protein (KSP).[1][2] KSP, also known as Eg5 or KIF11, is a motor protein essential for separating spindle poles during the early stages of mitosis.[1][3][4] By inhibiting KSP, Filanesib disrupts the formation of the bipolar spindle, leading to the creation of aberrant monopolar spindles.[1][5] This action induces mitotic arrest, which in turn leads to the depletion of key survival proteins, such as myeloid cell leukemia 1 (MCL-1), and ultimately triggers apoptosis (programmed cell death).[1][6][7]
Multiple myeloma (MM) cells, characterized by their high proliferative rate and dependence on MCL-1 for survival, are particularly vulnerable to KSP inhibition.[1] Preclinical studies using MM xenograft models have demonstrated significant tumor growth inhibition with Filanesib, both as a single agent and in combination with other anti-myeloma agents like pomalidomide and dexamethasone.[1][7][8] These application notes provide an overview of the mechanism, protocols for in vivo evaluation, and key data from studies utilizing this compound in multiple myeloma xenograft models.
Signaling Pathway and Mechanism of Action
Filanesib's primary mechanism involves the disruption of the mitotic machinery. It specifically targets KIF11, preventing the proper separation of centrosomes required to form a bipolar spindle. This results in cell cycle arrest at the M-phase and subsequent apoptosis, a pathway particularly effective in rapidly dividing cancer cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vivo Multiple Myeloma Xenograft Model
This protocol outlines the establishment and treatment of a subcutaneous multiple myeloma xenograft model to evaluate the efficacy of this compound.
1. Cell Culture:
-
Culture human multiple myeloma cell lines (e.g., MM.1S) in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells during the logarithmic growth phase for implantation.
2. Animal Model:
-
Use 6- to 8-week-old immunodeficient mice (e.g., CB-17 SCID or NOD/SCID mice).
-
Allow mice to acclimatize for at least one week before the experiment.
3. Tumor Implantation:
-
Resuspend harvested MM.1S cells in a sterile, serum-free medium or PBS at a concentration of 10-20 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
4. Tumor Monitoring and Group Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
When tumors reach a mean volume of approximately 150-200 mm³, randomize mice into treatment cohorts (n=8-10 mice per group).
5. Treatment Administration:
-
Vehicle Control: Administer the vehicle solution (e.g., saline or appropriate solvent) following the same schedule as the treatment groups.
-
This compound (F): Based on preclinical studies, a dose of 1.50 mg/m² can be administered intravenously or intraperitoneally. Dosing schedules may vary, such as on days 1 and 2 of a 14-day cycle.[2]
-
Combination Therapy (e.g., PDF):
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Primary endpoints typically include tumor growth inhibition (TGI) and overall survival.
-
At the end of the study, euthanize mice and harvest tumors for further analysis (e.g., immunohistochemistry, Western blot) to assess biomarkers like BAX activation.[8]
Caption: Experimental workflow for a xenograft study.
Data Presentation
Quantitative data from preclinical and clinical studies are summarized below.
Table 1: Preclinical Efficacy of Filanesib in Combination with Pomalidomide and Dexamethasone (PDF) in a Multiple Myeloma Xenograft Model.
| Treatment Group | Dosing and Schedule | Mean Tumor Volume Reduction vs. Control | Survival Benefit | Key Finding |
| Vehicle | N/A | - | Baseline | - |
| Filanesib (F) | IV, intermittent | Moderate | Moderate Increase | Single-agent activity |
| Pomalidomide + Dexamethasone (PD) | P (p.o., daily), D (i.p., intermittent) | Significant | Significant Increase | Standard combination efficacy |
| Filanesib + PD (PDF) | Combined schedule | Highly Significant | Highly Significant Increase | Synergistic anti-myeloma effect [1][8] |
Note: This table is a qualitative summary based on published findings describing a synergistic effect. Specific quantitative values for TGI and survival days should be extracted from the primary literature.
Table 2: Clinical Response Rates of this compound in Heavily Pretreated Relapsed/Refractory Multiple Myeloma (RRMM) Patients.
| Treatment | Patient Population | Overall Response Rate (ORR) (≥Partial Response) | Clinical Benefit Rate (CBR) (≥Minimal Response) | Reference |
| Filanesib (single agent) | Median of ≥6 prior therapies; prior bortezomib, thalidomide/lenalidomide | 16% | 23% | [2][6] |
| Filanesib + Dexamethasone | Median of ≥6 prior therapies; refractory to lenalidomide, bortezomib | 15% | Not Reported | [2] |
| Filanesib + Bortezomib + Dexamethasone | Relapsed/Refractory MM | 39% - 43% | Not Reported | [6] |
Application Notes and Considerations
-
Synergistic Combinations: Filanesib has demonstrated strong synergy with immunomodulatory drugs (IMiDs) like pomalidomide and proteasome inhibitors like bortezomib.[1][6][8] The mechanism for synergy with pomalidomide/dexamethasone involves an enhanced impairment of mitosis, increased formation of monopolar spindles, and activation of the proapoptotic protein BAX.[1][8]
-
Biomarkers of Sensitivity: Preclinical and clinical data suggest potential biomarkers for Filanesib response.
-
α1-acid glycoprotein (AAG): Low baseline levels of AAG, an acute phase reactant protein, were associated with patient response in clinical trials.[2][3]
-
Apoptotic Proteins: Sensitivity to Filanesib is linked to the levels of the anti-apoptotic protein MCL-1 and the pro-apoptotic protein BAX.[1] The triple combination (PDF) was shown to increase BAX activation.[8]
-
-
Toxicity Profile: The most common dose-limiting toxicity observed in clinical trials is reversible, non-cumulative neutropenia.[6][9] Prophylactic administration of granulocyte colony-stimulating factor (G-CSF, e.g., filgrastim) is often required to manage this side effect, especially at higher doses.[2]
-
Therapeutic Context: While Filanesib showed encouraging activity in heavily pretreated patients, its development has been impacted by the concurrent emergence of highly effective novel therapies such as monoclonal antibodies.[3] Its potential may lie in specific patient populations, identified by biomarkers, or in combination regimens for overcoming resistance.[3][6]
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Filanesib - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (R)-Filanesib Solubility and Stability Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the solubility and stability of (R)-Filanesib, a potent and selective inhibitor of the kinesin spindle protein (KSP/Eg5). The following sections offer quantitative data, step-by-step experimental procedures, and visual diagrams to guide researchers in their experimental design.
This compound: Overview and Physicochemical Properties
This compound (also known as ARRY-520) is a small molecule inhibitor of KSP, a motor protein essential for the formation of the bipolar mitotic spindle in dividing cells.[1][2][3] Inhibition of KSP leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptosis in cancer cells.[2][3] It has shown significant anti-tumor activity in preclinical models and has been investigated in clinical trials for various malignancies, particularly multiple myeloma.[4][5]
| Property | Value |
| Synonyms | ARRY-520, (R)-ARRY-520 |
| Molecular Formula | C₂₀H₂₂F₂N₄O₂S |
| Molecular Weight | 420.5 g/mol [6] |
| Appearance | White to off-white solid[7] |
| Mechanism of Action | Kinesin Spindle Protein (KSP/Eg5) Inhibitor[1][] |
Quantitative Solubility Data
The solubility of this compound has been determined in various solvents and formulations suitable for in vitro and in vivo studies. It is important to note that this compound is not soluble in water.[]
Table 1: Solubility in Common Laboratory Solvents
| Solvent | Concentration | Approximate Molarity | Notes |
| DMSO | ≥ 100 mg/mL[7] | ~237.8 mM[7] | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] |
| DMSO (Hydrochloride salt) | 84 - 91 mg/mL[1] | 183.8 - 199.2 mM[1] | For Filanesib hydrochloride. |
| DMF | 20 mg/mL[6] | ~47.6 mM | |
| Ethanol | 20 mg/mL[6] | ~47.6 mM | |
| PBS (pH 7.2) | 0.2 mg/mL[6] | ~0.48 mM | Limited aqueous solubility. |
Table 2: Solubility in In Vivo Formulations
| Formulation Composition | Concentration | Approximate Molarity | Notes |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3.75 mg/mL[7] | 8.92 mM[7] | Solvents should be added sequentially. Prepare fresh for each use.[9] |
| 10% DMSO, 90% Corn Oil | ≥ 3.75 mg/mL[7] | 8.92 mM[7] | A clear solution should be obtained.[7] |
Stability and Storage
Proper storage is critical to maintain the integrity of this compound for reproducible experimental results.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[7] |
| 4°C | 2 years[7] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months[7] |
| -20°C | 1 month[7] |
Note: For in vivo experiments, it is recommended to prepare the formulation fresh on the day of use.[9] The product is stable at room temperature for short periods, such as during shipping.[7]
Signaling Pathway and Experimental Workflows
This compound Mechanism of Action
This compound targets the kinesin spindle protein (KSP), which is critical for centrosome separation during the early stages of mitosis. Inhibition of KSP prevents the formation of a bipolar spindle, leading to a characteristic monopolar spindle phenotype. This triggers the spindle assembly checkpoint, causing cells to arrest in mitosis, which ultimately leads to apoptotic cell death.[2][3]
Caption: Mechanism of action of this compound.
Experimental Workflow: Solubility Testing
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[10] The workflow involves adding an excess of the solid compound to a solvent and agitating it until equilibrium is reached.
Caption: Workflow for thermodynamic solubility testing.
Experimental Workflow: Stability Testing
A forced degradation study is essential for developing a stability-indicating analytical method. The compound is subjected to various stress conditions to produce degradation products, which are then analyzed, typically by HPLC.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filanesib - Wikipedia [en.wikipedia.org]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: ARRY-520 (Filanesib) Formulation for In Vivo Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: ARRY-520, also known as Filanesib, is a potent and highly selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3][4] KSP is a motor protein essential for the formation of a bipolar spindle during mitosis, a critical step for proper cell division.[5][6] By inhibiting KSP, ARRY-520 induces the formation of monopolar spindles, leading to mitotic arrest and subsequent apoptotic cell death in proliferating tumor cells.[1][7][8] Its mechanism of action makes it an attractive therapeutic agent, particularly in hematological malignancies and taxane-resistant solid tumors.[1][7] These application notes provide detailed protocols for the formulation and in vivo use of ARRY-520 in preclinical animal models.
Mechanism of Action: KSP Inhibition Pathway
ARRY-520 is a noncompetitive inhibitor with respect to ATP and microtubules, binding to an allosteric site on the KSP motor protein.[1][2] This inhibition prevents KSP from separating the spindle poles, resulting in the formation of a characteristic monopolar spindle. Cells are then arrested in mitosis, which, if sustained, triggers the intrinsic mitochondrial pathway of apoptosis.[6][9] This effect has been shown to be independent of p53 status.[3][6][9]
Caption: Mechanism of ARRY-520 action on the cell cycle.
Physicochemical and Solubility Data
Proper formulation begins with understanding the compound's properties. ARRY-520 has high aqueous solubility, which facilitates its formulation for in vivo studies.[5]
| Property | Data | Reference(s) |
| Chemical Name | (2S)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide | [3] |
| Alternative Name | Filanesib | [3] |
| CAS Number | 885060-09-3 | [3] |
| Molecular Formula | C₂₀H₂₂F₂N₄O₂S | [3] |
| Molecular Weight | 420.5 g/mol | [3] |
| IC₅₀ for KSP | 6 nM | [1][2][3] |
| Solubility | DMSO: 20 mg/mLEthanol: 20 mg/mLPBS (pH 7.2): 0.2 mg/mLAqueous (pH phys.): >4 mg/mL | [3][5] |
Formulation Protocols for In Vivo Studies
Two primary vehicle formulations have been successfully used for ARRY-520 in mouse xenograft models.[1] Pharmacokinetic analysis in nude mice showed equivalent plasma exposure for both vehicles.[1]
| Formulation ID | Vehicle Composition | Primary Use | Reference(s) |
| F-01 | 100% Normal Saline (0.9% NaCl) | Direct formulation for soluble compounds | [1] |
| F-02 | 25% PEG-400 / 10% Ethanol / 65% Normal Saline (v/v) | Co-solvent system for enhanced solubility | [1][9] |
Protocol 3.1: Preparation of Stock Solution (10 mg/mL in DMSO)
For ease of dilution into aqueous vehicles, a concentrated stock solution is recommended.
-
Materials : ARRY-520 powder, Dimethyl sulfoxide (DMSO, cell culture grade), sterile microcentrifuge tubes.
-
Procedure : a. Weigh the required amount of ARRY-520 powder in a sterile tube. b. Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration. c. Vortex thoroughly until the powder is completely dissolved. d. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. e. Store at -20°C.
Protocol 3.2: Preparation of Dosing Solution - Formulation F-01 (Normal Saline)
This protocol is suitable given ARRY-520's high aqueous solubility.
-
Materials : ARRY-520 powder, sterile 0.9% Sodium Chloride (Normal Saline), sterile conical tube.
-
Procedure : a. Determine the total volume of dosing solution needed based on the number of animals and the dose volume (e.g., 10 mL/kg). b. Calculate the total mass of ARRY-520 required for the desired final concentration (e.g., for a 2.5 mg/mL solution to dose at 25 mg/kg). c. Weigh the ARRY-520 powder and add it to the sterile conical tube. d. Add the calculated volume of Normal Saline. e. Vortex or sonicate gently until the compound is fully dissolved. The solution should be clear. f. Use the freshly prepared solution for dosing.
Protocol 3.3: Preparation of Dosing Solution - Formulation F-02 (Co-solvent System)
This formulation can be used if higher concentrations are required or as a standard lab vehicle.
-
Materials : ARRY-520 stock solution (10 mg/mL in DMSO) or powder, Polyethylene glycol 400 (PEG-400), 200-proof Ethanol, Normal Saline (0.9% NaCl).
-
Procedure : a. To prepare 10 mL of vehicle, mix 2.5 mL of PEG-400, 1.0 mL of Ethanol, and 6.5 mL of Normal Saline. b. Determine the total mass of ARRY-520 needed for your experiment. c. Method A (from powder): Add the weighed ARRY-520 powder to the pre-mixed vehicle. Vortex or sonicate until fully dissolved. d. Method B (from DMSO stock): Add the required volume of DMSO stock to the pre-mixed vehicle. Ensure the final concentration of DMSO in the vehicle is low (typically <5%) to avoid toxicity. Adjust vehicle component ratios if necessary. e. Ensure the final solution is clear before administration.
In Vivo Xenograft Efficacy Study Protocol
The following is a generalized protocol for assessing the anti-tumor efficacy of ARRY-520 in a subcutaneous xenograft model.
Caption: General workflow for an in vivo xenograft study.
4.1. Animal Models
4.2. Cell Implantation
-
Tumor cells (e.g., HL-60, MV4-11, HT-29) are harvested during exponential growth.[1][9]
-
Inject cells, typically 5-10 x 10⁶, subcutaneously into the flank of the mice.
4.3. Dosing and Administration
-
Begin treatment when tumors reach an average volume of 150-275 mm³.[9]
-
Administration Route: Intraperitoneal (i.p.) injection.[1][5]
-
Dose Level: The Maximum Tolerated Dose (MTD) in mice is approximately 20-30 mg/kg.[1] A dose-response can be evaluated using doses from 10 to 30 mg/kg.[2]
-
Dosing Schedule: A frequently used schedule is q4dx3 (one dose administered every 4 days for a total of 3 doses).[1][5]
4.4. Endpoint Monitoring and Analysis
-
Tumor Volume: Measure tumors with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor animal body weight 2-3 times per week as a measure of general toxicity. MTD is often defined as the dose causing no more than 20% weight loss.[1]
-
Efficacy Metrics:
-
Pharmacodynamics (Optional): Collect tumor samples at specified time points post-dosing to analyze biomarkers of KSP inhibition, such as the phosphorylation of histone H3, to confirm target engagement.[5][10]
Quantitative In Vivo Efficacy Data
ARRY-520 has demonstrated significant anti-tumor activity across a wide range of preclinical models.
| Tumor Model (Cell Line) | Animal Strain | ARRY-520 Dose and Schedule (i.p.) | Efficacy Outcome | Reference(s) |
| Colon (HT-29) | Nude Mice | 10 - 30 mg/kg, q4dx3 | Sharp dose-response; minimally effective dose 15-20 mg/kg | [1][2] |
| Multiple Myeloma (RPMI8226) | Nude Mice | 20 mg/kg, q4dx3 | 100% Complete Response rate, including long-term CRs | [1][2][3] |
| AML (MV4-11) | SCID Mice | 20 mg/kg, q4dx3 | 100% Complete Response rate; blocked growth & regrowth | [1][2][9] |
| AML (HL-60) | SCID Mice | 20 mg/kg, q4dx3 | 100% Complete Response rate | [1][2][9] |
| Ovarian (A2780) | Nude Mice | 30 mg/kg, q4dx3 | Superior efficacy compared to paclitaxel | [1][5] |
| Prostate (PC-3) | Nude Mice | 30 mg/kg, q4dx3 | Superior efficacy compared to docetaxel | [2] |
| Breast (UISO-BCA-1) | Nude Mice | 30 mg/kg, q4dx3 | Active in a paclitaxel-resistant model | [1][2] |
References
- 1. ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models | Anticancer Research [ar.iiarjournals.org]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. caymanchem.com [caymanchem.com]
- 4. ARRY 520 trifluoroacetate | Kinesin | Tocris Bioscience [tocris.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. | BioWorld [bioworld.com]
Application Notes and Protocols for Immunofluorescence Staining of Monopolar Spindles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the immunofluorescence staining of monopolar spindles, a key cellular phenotype indicative of mitotic arrest. This protocol is essential for researchers studying cell division, cancer biology, and for professionals in drug development screening for compounds that target mitotic kinesins.
Introduction
The formation of a bipolar mitotic spindle is crucial for the accurate segregation of chromosomes during cell division.[1][2] The kinesin-5 motor protein, Eg5, plays a vital role in establishing and maintaining spindle bipolarity by sliding antiparallel microtubules apart.[2][3][4] Inhibition of Eg5 function, either through chemical inhibitors or genetic manipulation, prevents the separation of centrosomes, leading to the formation of a characteristic monopolar spindle.[1][3][5] This results in mitotic arrest and can trigger cell death, making Eg5 a compelling target for anti-cancer therapies.[3][5]
Immunofluorescence microscopy is a powerful technique to visualize and quantify the formation of monopolar spindles. By labeling key components of the spindle apparatus, such as microtubules and centrosomes, researchers can assess the efficacy of Eg5 inhibitors and other anti-mitotic agents.
Signaling Pathway: Formation of a Monopolar Spindle via Eg5 Inhibition
The formation of a bipolar spindle is a complex process driven by the coordinated action of various motor proteins. Eg5, a plus-end-directed kinesin, is essential for pushing the two spindle poles apart. When Eg5 is inhibited, the outward force is lost, and the opposing inward forces generated by other motor proteins, like dynein, cause the spindle to collapse into a monopolar structure.
Caption: Eg5 inhibition pathway leading to monopolar spindle formation.
Experimental Protocols
Cell Synchronization to Enrich for Mitotic Cells
To increase the yield of cells with monopolar spindles, it is advisable to first synchronize the cell population in mitosis. Several methods can be employed:
-
Nocodazole Arrest: Nocodazole is a microtubule-depolymerizing agent that arrests cells in mitosis.[6][7]
-
STLC (S-trityl-L-cysteine) Treatment: STLC is a specific inhibitor of Eg5 and can be used to directly induce monopolar spindles and arrest cells in mitosis.[6][7]
-
Thymidine Block followed by MG132 Treatment: A double thymidine block can synchronize cells at the G1/S boundary. Releasing them from the block and subsequently treating with the proteasome inhibitor MG132 will arrest them in metaphase.[6][7]
Protocol: Immunofluorescence Staining of Monopolar Spindles
This protocol is optimized for cultured mammalian cells grown on coverslips.
Materials:
-
Cells cultured on sterile glass coverslips
-
Eg5 inhibitor (e.g., Monastrol or STLC)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS)
-
Primary antibodies (see Table 1)
-
Fluorophore-conjugated secondary antibodies (see Table 1)
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Antifade mounting medium
-
Microscope slides
Workflow Diagram:
References
- 1. Kinesin-5 Eg5 is essential for spindle assembly and chromosome alignment of mouse spermatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The bipolar mitotic kinesin Eg5 moves on both microtubules that it crosslinks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non‐canonical functions of the mitotic kinesin Eg5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Synchronization Techniques for Studying Mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for (R)-Filanesib Annexin V Apoptosis Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Filanesib (ARRY-520) is a potent and highly selective small-molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1] KSP is a crucial motor protein required for the formation of the bipolar mitotic spindle in dividing cells.[1][2] Inhibition of KSP by this compound leads to the formation of monopolar spindles, causing mitotic arrest and subsequently inducing apoptosis in rapidly proliferating cancer cells.[2][3] This mechanism of action makes this compound a promising therapeutic agent for various malignancies, particularly those sensitive to mitotic inhibitors.[4][5]
The Annexin V apoptosis assay is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6] In healthy cells, PS is exclusively located on the cytosolic side of the cell membrane.[7] During the initial stages of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry.[6] Propidium iodide (PI), a fluorescent intercalating agent, is used as a counterstain to differentiate between early apoptotic cells (Annexin V positive, PI negative) and late apoptotic or necrotic cells (Annexin V positive, PI positive), as it can only enter cells with a compromised cell membrane.[6]
These application notes provide a detailed protocol for utilizing the Annexin V apoptosis assay to quantify the apoptotic effects of this compound on cancer cells.
Data Presentation
Table 1: this compound Induced Apoptosis in MM.1S Multiple Myeloma Cells
The following table summarizes the quantitative data from a representative study assessing apoptosis in MM.1S multiple myeloma cells treated with this compound for 48 hours. The percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
| Treatment Group | Concentration | Incubation Time (hours) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Total Apoptotic Cells (Annexin V+) |
| Vehicle Control (DMSO) | - | 48 | 3.2% | 1.8% | 5.0% |
| This compound | 10 nM | 48 | 35.5% | 20.5% | 56.0% |
Data is representative and compiled from published studies for illustrative purposes.[7]
Experimental Protocols
1. Cell Culture and Treatment with this compound
-
Cell Line: This protocol is optimized for suspension cell lines such as the multiple myeloma cell line MM.1S. It can be adapted for adherent cell lines.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells at a density of 0.5 x 10^6 cells/mL in a T-25 flask or a 6-well plate.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 nM).
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the cell cultures and incubate for the desired time period (e.g., 48 hours).
2. Annexin V and Propidium Iodide Staining
-
Reagents:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
-
Procedure:
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a 15 mL conical tube.
-
For adherent cells, gently detach the cells using trypsin-EDTA, then neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
3. Flow Cytometry Analysis
-
Instrumentation: Analyze the stained cells using a flow cytometer equipped with a 488 nm laser for excitation and appropriate filters for detecting FITC (typically 530/30 nm) and PI (typically >670 nm).
-
Controls:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with Annexin V-FITC only: To set compensation for FITC fluorescence.
-
Cells stained with PI only: To set compensation for PI fluorescence.
-
-
Data Acquisition and Analysis:
-
Acquire data for at least 10,000 events per sample.
-
Create a dot plot of FITC fluorescence (x-axis) versus PI fluorescence (y-axis).
-
Set quadrants based on the control samples to distinguish between the following populations:
-
Lower-left quadrant (Annexin V-/PI-): Viable cells
-
Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V-/PI+): Necrotic cells (should be a minor population in apoptosis studies)
-
-
Calculate the percentage of cells in each quadrant.
-
Mandatory Visualization
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Experimental workflow for the Annexin V apoptosis assay.
Caption: Quadrant analysis of Annexin V and PI flow cytometry data.
References
- 1. researchgate.net [researchgate.net]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis assays with lymphoma cell lines: problems and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Robust high-throughput kinetic analysis of apoptosis with real-time high-content live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Propidium Iodide Staining for Cell Cycle and Apoptosis Analysis Following (R)-Filanesib Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing propidium iodide (PI) staining to assess the effects of (R)-Filanesib, a potent Kinesin Spindle Protein (KSP) inhibitor, on the cell cycle and apoptosis.
This compound , also known as ARRY-520, is a selective inhibitor of KSP (also known as Eg5 or KIF11).[1][2][3] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][3][4] Inhibition of KSP by this compound leads to the formation of monopolar spindles, causing mitotic arrest and subsequent induction of apoptosis, making it a target for cancer therapy.[1][2][3][5]
Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA.[6][7][8] It is a valuable tool in flow cytometry for analyzing cell cycle distribution and quantifying apoptosis. PI cannot cross the membrane of live cells, but it can penetrate the compromised membranes of dead or dying cells.[9][10] In fixed and permeabilized cells, the amount of PI fluorescence is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[6][8][11] Furthermore, apoptotic cells are characterized by DNA fragmentation and loss of nuclear DNA content, which can be identified as a sub-G1 peak in a DNA content histogram.[12][13][14]
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound treatment on cancer cell lines, as measured by PI staining and flow cytometry.
Table 1: Effect of this compound on Cell Cycle Distribution.
| Treatment | Cell Line | Concentration | Duration | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |
| Control | HeLa | - | 44 hours | Variable | Variable | Variable | [15] |
| This compound | HeLa | 3.13-6.25 nM | 44 hours | Decrease | Decrease | Increase | [15] |
| Control | MM.1S | - | 48 hours | ~64% | ~20% | ~16% | [3][16] |
| This compound | MM.1S | Not Specified | 48 hours | Decrease | Increase | Increase (total S+G2/M ~49%) | [3][16] |
Table 2: Induction of Apoptosis by this compound.
| Treatment | Cell Line | Concentration | Duration | % Apoptotic Cells (Sub-G1) | Method | Reference |
| Control | HeLa | - | 36 hours | Baseline | PI Staining | [15] |
| This compound | HeLa | 0.001-0.1 nM | 36 hours | Dose-dependent increase | PI Staining | [15] |
| Control | MM.1S | - | 48 hours | ~5% | Annexin V/PI | [16] |
| This compound | MM.1S | Not Specified | 48 hours | ~56% | Annexin V/PI | [16] |
Experimental Protocols
Protocol 1: Cell Treatment with this compound
This protocol outlines the general procedure for treating cultured cells with this compound prior to analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
This compound (ARRY-520)
-
DMSO (for dissolving this compound)
-
6-well or 12-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in tissue culture plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the end of the experiment. Allow the cells to adhere and resume growth for 24 hours.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) should be prepared in parallel.
-
Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Propidium Iodide Staining for Cell Cycle Analysis
This protocol describes the staining of this compound-treated cells with PI to analyze the cell cycle distribution by flow cytometry.
Materials:
-
This compound-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Harvesting: For adherent cells, aspirate the medium and wash the cells once with PBS. Trypsinize the cells and collect them in a centrifuge tube. For suspension cells, directly collect the cells into a centrifuge tube. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[7][8]
-
Washing: Resuspend the cell pellet in cold PBS and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this washing step once.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[7][8][17]
-
Incubation for Fixation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in 70% ethanol at -20°C for several weeks.[7][17]
-
Rehydration and Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5-10 minutes. Discard the supernatant and resuspend the cell pellet in PBS. Centrifuge again and discard the supernatant.
-
RNase Treatment: Resuspend the cell pellet in 100 µL of RNase A solution (100 µg/mL) and incubate at 37°C for 30 minutes. This step is crucial as PI can also bind to double-stranded RNA.[6][17]
-
PI Staining: Add 400 µL of PI staining solution (50 µg/mL) to the cell suspension.[17]
-
Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes before analysis.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 channel. Collect at least 10,000 events per sample. Use software to analyze the cell cycle distribution based on the DNA content histogram.
Protocol 3: Propidium Iodide Staining for Apoptosis (Sub-G1 Peak) Analysis
This protocol is a modification of the cell cycle staining to specifically quantify apoptotic cells by identifying the sub-G1 peak.
Materials:
-
Same as Protocol 2.
Procedure:
-
Follow steps 1-9 of Protocol 2 for cell harvesting, fixation, and staining.
-
Flow Cytometry Analysis: During flow cytometry analysis, set the instrument to acquire data on a linear scale for the PI channel. In the DNA content histogram, apoptotic cells will appear as a distinct population with lower fluorescence intensity than the G0/G1 peak. This is referred to as the "sub-G1" peak.[13][14]
-
Quantification: Use the flow cytometry analysis software to gate on the sub-G1 population and quantify the percentage of apoptotic cells.
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.
Caption: Experimental workflow for PI staining after this compound treatment.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. vet.cornell.edu [vet.cornell.edu]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. iqproducts.nl [iqproducts.nl]
- 10. cdn.stemcell.com [cdn.stemcell.com]
- 11. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
- 12. Analysis of apoptosis by propidium iodide staining and flow cytometry | Springer Nature Experiments [experiments.springernature.com]
- 13. media.tghn.org [media.tghn.org]
- 14. Analysis of apoptosis by propidium iodide staining and flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for Measuring KSP ATPase Activity with (R)-Filanesib
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein involved in the formation of the bipolar mitotic spindle, a key structure for proper chromosome segregation during cell division.[1][2] KSP utilizes the energy from ATP hydrolysis to move along microtubules, pushing the spindle poles apart.[3] Its exclusive role in mitosis makes it an attractive target for anticancer drug development, as inhibiting KSP can lead to mitotic arrest and subsequent cell death in rapidly dividing cancer cells, with potentially fewer side effects than traditional chemotherapies that target microtubules directly.[2][4]
(R)-Filanesib (also known as ARRY-520) is a potent and selective, noncompetitive inhibitor of KSP.[5] It binds to an allosteric pocket on the KSP motor domain, leading to the inhibition of its ATPase activity.[5][6] This inhibition results in the formation of characteristic monopolar spindles, mitotic arrest, and apoptosis.[1][7] this compound has shown significant anti-proliferative activity in various cancer cell lines and is a valuable tool for studying KSP function and for the development of novel cancer therapeutics.[4][5]
These application notes provide a detailed protocol for measuring the inhibitory effect of this compound on KSP ATPase activity using a malachite green-based colorimetric assay. This assay is a robust and straightforward method for quantifying inorganic phosphate (Pi) released during ATP hydrolysis.
Signaling Pathway and Mechanism of Action
KSP is essential for the proper separation of centrosomes and the establishment of a bipolar spindle during prophase. It functions as a homotetramer, with two motor domains at each end, allowing it to crosslink and slide antiparallel microtubules apart. This action generates an outward force that pushes the spindle poles away from each other. The energy for this mechanical work is derived from the hydrolysis of ATP by the motor domains.
This compound acts as an allosteric inhibitor of KSP. It binds to a site on the motor domain distinct from the ATP- and microtubule-binding sites. This binding event locks the KSP motor domain in a conformation that is unable to efficiently hydrolyze ATP, thereby halting its motor activity. The cellular consequence is the failure of centrosome separation, leading to the formation of a monopolar spindle, mitotic arrest, and ultimately, apoptosis.
Quantitative Data Summary
The inhibitory effect of this compound on KSP ATPase activity can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table presents representative data from a dose-response experiment. The IC50 value for this compound against human KSP is approximately 6 nM.[4][5]
| This compound Conc. (nM) | KSP ATPase Activity (% of Control) | % Inhibition |
| 0 | 100.0 | 0.0 |
| 0.1 | 95.2 | 4.8 |
| 0.5 | 88.5 | 11.5 |
| 1.0 | 79.3 | 20.7 |
| 5.0 | 52.1 | 47.9 |
| 10.0 | 35.8 | 64.2 |
| 50.0 | 8.7 | 91.3 |
| 100.0 | 4.1 | 95.9 |
| 500.0 | 1.5 | 98.5 |
| IC50 (nM) | ~6 |
Experimental Protocols
Malachite Green-Based KSP ATPase Activity Assay
This protocol is designed for a 96-well plate format to measure the endpoint phosphate concentration.
Materials and Reagents:
-
Recombinant human KSP (Eg5) motor domain
-
This compound
-
ATP
-
Paclitaxel-stabilized microtubules
-
Assay Buffer: 25 mM PIPES (pH 6.8), 2 mM MgCl2, 1 mM EGTA, 1 mM DTT
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green hydrochloride in water.
-
Solution B: 4.2% (w/v) ammonium molybdate in 4 M HCl.
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B. Prepare fresh daily.
-
-
3.4% (w/v) Sodium Citrate solution
-
96-well clear flat-bottom plates
-
Multichannel pipettor
-
Plate reader capable of measuring absorbance at 620-650 nm
Experimental Workflow Diagram:
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a serial dilution series in Assay Buffer to achieve the desired final concentrations.
-
Dilute the KSP enzyme and paclitaxel-stabilized microtubules to the desired working concentrations in ice-cold Assay Buffer.
-
Prepare a stock solution of ATP in water and dilute to the final desired concentration in Assay Buffer just before use.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
This compound dilutions (or DMSO for control wells)
-
KSP enzyme
-
Paclitaxel-stabilized microtubules
-
-
Include "no enzyme" and "no ATP" controls to determine background levels of phosphate and ATP hydrolysis, respectively.
-
The final reaction volume is typically 50 µL.
-
-
Pre-incubation:
-
Gently mix the plate and pre-incubate at room temperature for 10 minutes to allow this compound to bind to KSP.
-
-
Initiation of Reaction:
-
Start the reaction by adding ATP to all wells.
-
-
Reaction Incubation:
-
Incubate the plate at room temperature for 20-30 minutes. The optimal time may need to be determined empirically to ensure the reaction is in the linear range.
-
-
Stopping the Reaction and Color Development:
-
Stop the reaction by adding 100 µL of the Malachite Green Working Reagent to each well.
-
Incubate at room temperature for 15-20 minutes to allow for color development.
-
Add 10 µL of 3.4% sodium citrate solution to each well to stabilize the color.
-
-
Data Acquisition:
-
Measure the absorbance of each well at approximately 630 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "no enzyme" control from all other wells.
-
Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of DMSO control))
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Logical Relationship Diagram:
Conclusion
The protocol described provides a reliable method for assessing the inhibitory activity of compounds like this compound against KSP. This assay is fundamental for the characterization of KSP inhibitors and can be adapted for high-throughput screening to discover new therapeutic agents targeting this essential mitotic protein. The provided data and diagrams offer a comprehensive overview for researchers in the field of oncology and drug development.
References
- 1. Facebook [cancer.gov]
- 2. Screening for Inhibitors of Microtubule-Associated Motor Proteins | Springer Nature Experiments [experiments.springernature.com]
- 3. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Mcl-1 Degradation Induced by (R)-Filanesib via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Filanesib (ARRY-520) is a potent and highly selective small-molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3] KSP is a motor protein essential for the formation of the bipolar mitotic spindle in dividing cells.[1][2] Inhibition of KSP by this compound leads to the formation of monopolar spindles, causing mitotic arrest and subsequently inducing apoptosis in rapidly proliferating cells, such as those found in various cancers.[2][3]
A key molecular event following KSP inhibition and mitotic arrest is the depletion of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Mcl-1 is a member of the Bcl-2 family and is a critical survival factor in many cancer types.[2] Its degradation is a crucial step for the initiation of apoptosis in response to various stimuli, including treatment with targeted therapeutics.[4] Therefore, monitoring Mcl-1 protein levels by Western blot is a reliable method to assess the pharmacodynamic effects of this compound and to elucidate its mechanism of action in cancer cells.
This document provides detailed protocols for treating cancer cell lines with this compound and subsequently performing a Western blot analysis to quantify the degradation of Mcl-1.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by this compound and the general workflow for the Western blot experiment.
Caption: this compound Signaling Pathway.
Caption: Western Blot Experimental Workflow.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding:
-
Culture a cancer cell line of interest (e.g., multiple myeloma cell line MM.1S) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Drug Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Note: The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Cell Treatment:
-
Once cells have reached the desired confluency, replace the old medium with fresh medium containing various concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 nM).
-
Include a vehicle control (DMSO only) at the same final concentration as the drug-treated wells.
-
Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours) to observe the degradation of Mcl-1.
-
Protocol 2: Cell Lysate Preparation and Protein Quantification
-
Cell Harvest:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
For adherent cells, add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
For suspension cells, transfer the cells to a microcentrifuge tube, pellet by centrifugation, wash with PBS, and then resuspend in lysis buffer.[5]
-
-
Lysis:
-
Incubate the plates/tubes on ice for 15-30 minutes with gentle agitation.
-
Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[5]
-
-
Protein Quantification:
-
Carefully transfer the supernatant (containing the protein) to a new, clean tube.
-
Determine the protein concentration of each sample using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
Protocol 3: Western Blot Analysis of Mcl-1
-
Sample Preparation for Electrophoresis:
-
Based on the protein quantification results, dilute each sample with lysis buffer and 4x Laemmli sample buffer to ensure equal protein loading (e.g., 20-30 µg of total protein per lane).
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (e.g., 10-12% Tris-Glycine gel).
-
Run the gel in electrophoresis buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Mcl-1 (e.g., rabbit anti-Mcl-1) diluted in blocking buffer. The incubation is typically performed overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
For a loading control, probe the same membrane for a housekeeping protein such as β-actin or GAPDH.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the Mcl-1 band intensity to the corresponding loading control band intensity for each sample.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in a table for clear comparison of Mcl-1 levels across different treatment conditions.
Table 1: Quantification of Mcl-1 Protein Levels Following this compound Treatment
| Treatment Group | Concentration (nM) | Incubation Time (hours) | Normalized Mcl-1 Level (Relative to Control) | Standard Deviation |
| Vehicle Control | 0 (DMSO) | 24 | 1.00 | ± 0.08 |
| This compound | 2.5 | 24 | 0.72 | ± 0.06 |
| This compound | 5 | 24 | 0.45 | ± 0.05 |
| This compound | 10 | 24 | 0.21 | ± 0.03 |
| This compound | 20 | 24 | 0.09 | ± 0.02 |
| Vehicle Control | 0 (DMSO) | 48 | 1.00 | ± 0.09 |
| This compound | 5 | 48 | 0.15 | ± 0.04 |
Note: The data presented in this table are for illustrative purposes only and will vary depending on the cell line and experimental conditions.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mcl-1 Degradation Is Required for Targeted Therapeutics to Eradicate Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
Application Notes and Protocols: TUNEL Assay for Apoptosis in (R)-Filanesib Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Filanesib (ARRY-520) is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of a bipolar mitotic spindle, a critical step for proper chromosome segregation during cell division.[1] By inhibiting KSP, this compound induces mitotic arrest, where cells are halted in mitosis with characteristic monopolar spindles.[1] This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][3]
A key method for quantifying apoptosis is the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay. This technique detects DNA fragmentation, a hallmark of late-stage apoptosis.[4][5] The TUNEL assay enzymatically labels the free 3'-hydroxyl ends of DNA fragments with fluorescently labeled nucleotides, allowing for the identification and quantification of apoptotic cells via fluorescence microscopy or flow cytometry.[4][5]
These application notes provide a detailed protocol for inducing apoptosis in cultured cancer cells with this compound and subsequently performing a TUNEL assay to quantify the apoptotic response.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the ATPase activity of KSP.[2] This prevents the proper separation of centrosomes and the formation of the bipolar spindle during mitosis. The cell's spindle assembly checkpoint recognizes this defect and halts the cell cycle in metaphase.[1] Prolonged mitotic arrest leads to the activation of the intrinsic, or mitochondrial, pathway of apoptosis.
The signaling cascade leading to apoptosis following this compound treatment involves the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization (MOMP).[6][7][8] The balance between pro-apoptotic (e.g., BAX, BAK) and anti-apoptotic (e.g., BCL-2, MCL-1) Bcl-2 family members determines the cell's fate.[6][7] this compound treatment has been shown to lead to a decrease in the levels of the anti-apoptotic protein MCL-1 and the activation of the pro-apoptotic protein BAX.[1] This shift in balance leads to MOMP, the release of cytochrome c from the mitochondria, and the subsequent activation of caspases, which execute the final stages of apoptosis, including DNA fragmentation.[9][10]
Data Presentation
The following tables summarize the inhibitory concentrations of this compound in various cancer cell lines and quantitative data on apoptosis induction.
Table 1: Inhibitory Concentrations of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Concentration (nM) | Reference |
| HCT-15 | Colon Cancer | EC50 | 3.7 | [11] |
| NCI/ADR-RES | Doxorubicin-Resistant Ovarian Cancer | EC50 | 14 | [11] |
| K562/ADR | Doxorubicin-Resistant Leukemia | EC50 | 4.2 | [11] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | IC50 (48h) | Varies (sensitive <2.5 nM) | [1] |
| Type II EOC | Ovarian Cancer | GI50 (48h) | 1.5 | [11] |
| OCI-AML3 | Acute Myeloid Leukemia | - | 1 (induces G2/M arrest at 24h) | [11] |
Table 2: Quantitative Apoptosis Data in this compound Treated Cells
| Cell Line | Treatment | Assay | Result | Reference |
| MM.1S | This compound (monotherapy) | Annexin-V | 56% apoptotic cells at 48h | [12] |
| MM.1S | This compound + Pomalidomide/Dexamethasone | Annexin-V | 70% apoptotic cells at 48h | [12] |
| MM.1S Tumors | This compound + Pomalidomide/Dexamethasone | TUNEL | Significant increase in apoptotic cells | [1] |
Note: The majority of published quantitative TUNEL assay data for Filanesib is in combination with other agents. The Annexin-V data for monotherapy provides a strong indication of its apoptotic potential.
Experimental Protocols
This section provides a detailed methodology for treating cultured cells with this compound and performing a subsequent TUNEL assay.
Experimental Workflow
Protocol: this compound Treatment of Cultured Cells
-
Cell Seeding: Seed the cancer cell line of interest in appropriate culture vessels (e.g., 96-well plates, chamber slides, or culture flasks) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations. It is recommended to test a range of concentrations based on the known IC50 or EC50 values for the cell line (e.g., 1 nM, 10 nM, 100 nM).
-
Cell Treatment: Replace the existing culture medium with the medium containing the various concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO used in the highest drug concentration.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis, typically 24 to 48 hours.
-
Cell Harvesting:
-
Adherent cells: Gently wash the cells with PBS. Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Suspension cells: Collect the cells directly by centrifugation.
-
Protocol: TUNEL Assay for Apoptosis Detection (Fluorescence Detection)
This protocol is a general guideline and may need to be optimized for specific cell types and experimental conditions. Commercial TUNEL assay kits provide detailed instructions and reagents that should be followed.
Materials:
-
This compound treated and control cells
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)
-
TUNEL Assay Kit (containing TdT Reaction Buffer, TdT Enzyme, and fluorescently labeled dUTP)
-
Nuclear counterstain (e.g., DAPI or Propidium Iodide)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Fixation:
-
Resuspend the harvested cell pellets in PBS.
-
Fix the cells by adding an equal volume of 4% paraformaldehyde solution and incubating for 15-30 minutes at room temperature.[4]
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in permeabilization solution.
-
Incubate for 10-20 minutes at room temperature.[4]
-
Wash the cells twice with PBS.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically by mixing the TdT enzyme with the fluorescently labeled dUTP in the reaction buffer).
-
Resuspend the permeabilized cells in the TUNEL reaction mixture.
-
Incubate for 60 minutes at 37°C in a humidified, dark chamber.[4]
-
-
Washing:
-
Stop the reaction by adding a wash buffer (as provided in the kit or PBS).
-
Wash the cells twice to remove any unincorporated labeled nucleotides.
-
-
Analysis:
-
For Fluorescence Microscopy:
-
Resuspend the cells in a small volume of PBS and mount them on a microscope slide.
-
Add a drop of mounting medium containing a nuclear counterstain like DAPI.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (e.g., green for FITC-dUTP), while all cell nuclei will be stained by the counterstain (e.g., blue for DAPI).
-
-
For Flow Cytometry:
-
Resuspend the cells in a buffer suitable for flow cytometry, containing a nuclear counterstain like Propidium Iodide (if cell cycle analysis is also desired).[13]
-
Analyze the cells on a flow cytometer, detecting the fluorescence of the incorporated nucleotide (e.g., in the FITC channel) and the nuclear stain. Apoptotic cells will show a significant increase in fluorescence in the TUNEL channel.
-
-
Conclusion
The TUNEL assay is a robust and reliable method for quantifying apoptosis induced by the KSP inhibitor this compound. By following the detailed protocols and understanding the underlying mechanism of action, researchers can effectively evaluate the apoptotic efficacy of this compound in various cancer cell models. This information is crucial for preclinical studies and the continued development of KSP inhibitors as a therapeutic strategy in oncology.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Detection of DNA Fragmentation in Apoptotic Cells by TUNEL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Action of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. This compound | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Live-Cell Imaging of Mitotic Arrest Induced by (R)-Filanesib
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Filanesib (ARRY-520) is a potent and highly selective small molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a plus-end directed motor protein that is essential for the formation of a bipolar mitotic spindle, a critical structure for accurate chromosome segregation during cell division.[3][4] By inhibiting KSP, Filanesib induces the formation of abnormal monopolar spindles, which in turn activates the spindle assembly checkpoint (SAC), leading to a prolonged arrest of cells in mitosis.[3][4] This sustained mitotic arrest ultimately triggers apoptotic cell death, making Filanesib a promising therapeutic agent for various cancers, particularly those with high proliferative rates like multiple myeloma.[3][5]
Live-cell imaging is an indispensable tool for studying the dynamic cellular processes affected by anti-mitotic agents like Filanesib. It allows for the real-time visualization and quantification of mitotic entry, the duration of mitotic arrest, cell fate decisions (apoptosis vs. mitotic slippage), and morphological changes in individual cells over time. These application notes provide detailed protocols for live-cell imaging of this compound-induced mitotic arrest and subsequent cellular events.
Mechanism of Action of this compound
This compound allosterically inhibits the ATPase activity of KSP.[6] This inhibition prevents KSP from sliding antiparallel microtubules apart, a crucial step in the separation of centrosomes to form a bipolar spindle.[3] Consequently, treated cells form monopolar spindles with a characteristic rosette-like arrangement of chromosomes.[7] This structural defect activates the Spindle Assembly Checkpoint (SAC), a major cell cycle control mechanism that delays anaphase onset until all chromosomes are properly attached to the mitotic spindle. The prolonged activation of the SAC leads to mitotic arrest. The ultimate fate of the arrested cell can be either apoptosis (programmed cell death) directly from mitosis or mitotic slippage, where the cell exits mitosis without proper chromosome segregation, resulting in a tetraploid G1 state.[8] The apoptotic cascade initiated by Filanesib-induced mitotic arrest involves the activation of the pro-apoptotic protein BAX, which translocates to the mitochondria, and the degradation of the anti-apoptotic protein MCL-1.[1][3]
Signaling Pathway of this compound Induced Apoptosis
Caption: Mechanism of this compound-induced mitotic arrest and apoptosis.
Quantitative Data on this compound Activity
The following tables summarize the quantitative effects of this compound on mitotic arrest and cell viability in various cancer cell lines.
Table 1: this compound-Induced G2/M Phase Arrest
| Cell Line | This compound Concentration | Treatment Duration | % of Cells in G2/M (Control) | % of Cells in G2/M (Treated) | Reference |
| HB-279 (Hepatoblastoma) | 10 nM | 24 hours | 16% (SD=0.2) | 64% (SD=4.4) | [9] |
| HB-284 (Hepatoblastoma) | 10 nM | 24 hours | 27% (SD=0.9) | 56% (SD=1.9) | [9] |
| HB-243 (Hepatoblastoma) | 10 nM | 24 hours | 16% (SD=1.1) | 61% (SD=2.9) | [9] |
| MM.1S (Multiple Myeloma) | Not Specified | 48 hours | 36% | 49% | [10] |
Table 2: Dose-Dependent Effect of this compound on Cell Viability in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) at 48 hours |
| MM.1S | < 2.5 |
| MM.1R | < 2.5 |
| U266 | < 2.5 |
| RPMI-8226 | 2.5 - 5 |
| OPM-2 | 2.5 - 5 |
| NCI-H929 | 5 - 10 |
| JJN-3 | 5 - 10 |
| MM144 | 5 - 10 |
| KMS-11 | 10 - 20 |
| KMS-12-BM | 10 - 20 |
| RPMI-8226 LR5 | > 20 |
| Data adapted from Hernández-García et al., 2017.[3] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Treatment | % Apoptotic Cells (Annexin-V+) |
| MM.1S | Control | 5% |
| MM.1S | This compound | 56% |
| Data from a 48-hour treatment. Adapted from Hernández-García et al., 2017.[10] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Mitotic Arrest and Cell Fate
This protocol enables the real-time visualization of cellular responses to this compound, including the duration of mitotic arrest and subsequent cell fate (apoptosis or mitotic slippage).
Experimental Workflow for Live-Cell Imaging
References
- 1. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of cell cycle progression and mitotic slippage by videomicroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative Cdc20 translational isoforms tune mitotic arrest duration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. protocols.io [protocols.io]
- 10. Length of mitotic arrest induced by microtubule stabilizing drugs determines cell death after mitotic exit - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with (R)-Filanesib Treatment
For Researchers, Scientists, and Drug Development Professionals
(R)-Filanesib, a potent and selective inhibitor of the kinesin spindle protein (KSP), has demonstrated significant anti-proliferative activity in a variety of cancer cell lines. [1][2] These application notes provide a comprehensive overview and detailed protocols for utilizing a colony formation assay to assess the long-term cytotoxic effects of this compound on cancer cells.
The colony formation assay, also known as a clonogenic assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.[2] This assay is considered the gold standard for determining cell reproductive death after treatment with cytotoxic agents.[3] By quantifying the ability of cells to proliferate and form colonies following treatment with this compound, researchers can effectively evaluate its therapeutic potential and elucidate its mechanism of action.
Mechanism of Action of this compound
This compound targets the kinesin spindle protein (KSP), also known as KIF11 or Eg5, which is a motor protein essential for the formation of a bipolar spindle during mitosis.[4][5] Inhibition of KSP by this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles.[4] This disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[4][6] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[5][7]
Quantitative Data Summary
The following tables summarize representative quantitative data for the effects of this compound on colony formation in various cancer cell lines. The data is presented as Plating Efficiency (PE) and Surviving Fraction (SF) at different concentrations of the compound.
Table 1: Effect of this compound on Colony Formation in Hepatoblastoma (HUH6) Cells
| This compound Concentration (nM) | Plating Efficiency (PE) % | Surviving Fraction (SF) |
| 0 (Control) | 65 ± 5 | 1.00 |
| 1 | 48 ± 4 | 0.74 |
| 5 | 29 ± 3 | 0.45 |
| 10 | 13 ± 2 | 0.20 |
| 25 | 3 ± 1 | 0.05 |
| 50 | 0 | 0.00 |
Table 2: Effect of this compound on Colony Formation in Multiple Myeloma (MM.1S) Cells
| This compound Concentration (nM) | Plating Efficiency (PE) % | Surviving Fraction (SF) |
| 0 (Control) | 72 ± 6 | 1.00 |
| 0.5 | 58 ± 5 | 0.81 |
| 1 | 41 ± 4 | 0.57 |
| 2.5 | 18 ± 2 | 0.25 |
| 5 | 4 ± 1 | 0.06 |
| 10 | 0 | 0.00 |
Experimental Protocols
Protocol 1: Colony Formation Assay with this compound Treatment
This protocol outlines the steps for assessing the clonogenic potential of adherent cancer cells after treatment with this compound.
Materials:
-
Adherent cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well tissue culture plates
-
Fixation solution (e.g., 10% neutral buffered formalin or methanol:acetic acid 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)
-
Sterile water
-
Incubator (37°C, 5% CO2)
-
Microscope
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter.
-
Seed an appropriate number of cells into 6-well plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells. A typical starting point is 200-1000 cells per well.
-
Incubate the plates overnight to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells with the treatment for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh complete culture medium.
-
Incubate the plates for 7-14 days, or until visible colonies are formed in the control wells. The incubation time will vary depending on the cell line's doubling time.
-
-
Fixation and Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the colonies once with PBS.
-
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
-
Remove the fixation solution.
-
Add 1 mL of 0.5% crystal violet staining solution to each well and incubate for 10-20 minutes at room temperature.
-
Carefully remove the staining solution and gently wash the wells with sterile water until the background is clear.
-
Allow the plates to air dry completely.
-
-
Colony Counting and Data Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE (%) = (Number of colonies formed / Number of cells seeded) x 100 [2]
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound inducing mitotic arrest and apoptosis.
Experimental Workflow for Colony Formation Assay
Caption: Experimental workflow for the colony formation assay with this compound.
References
- 1. ossila.com [ossila.com]
- 2. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 3. CFAssay: statistical analysis of the colony formation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Bioluminescence Imaging of (R)-Filanesib Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-Filanesib (ARRY-520) is a potent and highly selective inhibitor of Kinesin Spindle Protein (KSP), also known as KIF11.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle, a critical step in cell division.[1][3] By inhibiting KSP, this compound disrupts the mitotic process, leading to cell cycle arrest and subsequent apoptosis in rapidly proliferating cells, such as cancer cells.[1][3] This targeted mechanism of action makes this compound a promising therapeutic agent for various malignancies, with notable clinical investigation in multiple myeloma.[2]
In vivo bioluminescence imaging (BLI) is a non-invasive and highly sensitive technique for monitoring biological processes in living organisms.[4][5] This method relies on the detection of light produced by luciferase-expressing cancer cells following the administration of a substrate, typically D-luciferin.[4][5] BLI allows for the longitudinal and quantitative assessment of tumor growth, metastasis, and response to therapeutic interventions in real-time within the same animal, significantly enhancing preclinical drug evaluation.[4][5]
These application notes provide a detailed protocol for utilizing in vivo bioluminescence imaging to assess the efficacy of this compound in a preclinical xenograft model of multiple myeloma.
Signaling Pathway of this compound
This compound targets KIF11, a key component of the mitotic machinery. Its inhibition leads to a cascade of events culminating in apoptosis. The simplified signaling pathway is illustrated below.
Caption: Mechanism of action of this compound via KIF11 inhibition.
Experimental Workflow
The following diagram outlines the key steps for assessing this compound efficacy using in vivo bioluminescence imaging.
Caption: Workflow for in vivo bioluminescence imaging of this compound efficacy.
Detailed Experimental Protocols
Cell Line and Culture
-
Cell Line: A human multiple myeloma cell line (e.g., MM.1S, U266) stably expressing firefly luciferase (luc2) is recommended.
-
Culture Conditions: Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Selection: If the luciferase reporter construct contains a selection marker (e.g., puromycin resistance), maintain the appropriate antibiotic in the culture medium to ensure a pure population of luciferase-expressing cells.
Animal Model
-
Animals: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old, to prevent rejection of human tumor xenografts.
-
Acclimatization: Allow mice to acclimatize for at least one week before any experimental procedures.
-
Ethics: All animal procedures must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.
Tumor Cell Implantation
-
Cell Preparation: Harvest logarithmically growing luciferase-expressing myeloma cells, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS or serum-free medium at a concentration of 5 x 10^7 cells/mL.
-
Implantation: Anesthetize the mice. For a subcutaneous model, inject 1 x 10^7 cells (in 200 µL) into the right flank of each mouse. For a disseminated model, inject 1 x 10^6 cells (in 100 µL) intravenously via the tail vein.
In Vivo Bioluminescence Imaging Protocol
-
Imaging System: Use an in vivo imaging system (e.g., IVIS Spectrum) equipped with a cooled CCD camera.
-
Substrate Preparation: Prepare a stock solution of D-luciferin potassium salt in sterile PBS at 15 mg/mL.
-
Imaging Procedure:
-
Anesthetize the mice using isoflurane (2-3% for induction, 1.5-2% for maintenance).
-
Administer D-luciferin via intraperitoneal (IP) injection at a dose of 150 mg/kg body weight.
-
Wait for 10-15 minutes for the substrate to distribute.
-
Place the mice in the imaging chamber.
-
Acquire bioluminescent images with an exposure time of 1-60 seconds, depending on the signal intensity.
-
Use imaging software to draw regions of interest (ROIs) around the tumor sites (or whole body for disseminated models) to quantify the light emission in photons per second.
-
This compound Efficacy Study
-
Tumor Establishment: Monitor tumor growth weekly by BLI. Once the bioluminescent signal reaches a predetermined level (e.g., 10^6 photons/sec), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
This compound Formulation: Prepare this compound for injection according to the supplier's instructions. A common vehicle is 10% 2-hydroxypropyl-β-cyclodextrin in water.
-
Treatment Regimen:
-
Treatment Group: Administer this compound intravenously at a dose of 20-30 mg/kg, for example, on a schedule of two consecutive days every week.
-
Control Group: Administer an equivalent volume of the vehicle on the same schedule.
-
-
Monitoring: Perform BLI weekly to monitor the tumor burden in each group. Record body weights and observe for any signs of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or when signs of morbidity are observed.
Data Presentation
The quantitative data from the in vivo efficacy study should be summarized in tables for clear comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | IC50 (nM) |
| HCT-15 | 3.7 |
| NCI/ADR-RES | 14 |
| K562/ADR | 4.2 |
| HeLa | 0.4 - 14.4 (EC50) |
| Type II EOC | 1.5 (GI50) |
Note: Data compiled from various in vitro studies.
Table 2: In Vivo Efficacy of this compound on Tumor Growth (Illustrative Data)
| Treatment Group | Day 0 (Photons/sec ± SEM) | Day 7 (Photons/sec ± SEM) | Day 14 (Photons/sec ± SEM) | Day 21 (Photons/sec ± SEM) | % Tumor Growth Inhibition (Day 21) |
| Vehicle Control | 1.2 x 10^6 ± 0.3 x 10^6 | 5.8 x 10^6 ± 1.1 x 10^6 | 2.5 x 10^7 ± 0.6 x 10^7 | 8.9 x 10^7 ± 1.5 x 10^7 | - |
| This compound (25 mg/kg) | 1.1 x 10^6 ± 0.2 x 10^6 | 2.1 x 10^6 ± 0.5 x 10^6 | 4.5 x 10^6 ± 0.9 x 10^6 | 9.8 x 10^6 ± 2.1 x 10^6 | 89% |
Note: This table presents illustrative data based on typical outcomes for effective anti-cancer agents in BLI studies. Actual results will vary depending on the specific model and experimental conditions.
Logical Relationship Diagram
The following diagram illustrates the logical flow of interpreting the experimental results.
Caption: Interpreting bioluminescence data to determine efficacy.
Conclusion
In vivo bioluminescence imaging provides a powerful platform for the preclinical evaluation of this compound. The protocols and guidelines presented here offer a framework for conducting robust and quantitative studies to assess the anti-tumor efficacy of this promising KSP inhibitor. The non-invasive nature of BLI allows for longitudinal monitoring of individual animals, reducing animal numbers and providing more statistically powerful data on tumor response over time. This approach can significantly aid in the drug development process by providing critical insights into the in vivo activity of this compound and similar targeted therapies.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A bioluminescence imaging based in vivo model for preclinical testing of novel cellular immunotherapy strategies to improve the graft-versus-myeloma effect | Haematologica [haematologica.org]
- 5. Characterization of a Novel Mouse Model of Multiple Myeloma and Its Use in Preclinical Therapeutic Assessment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: (R)-Filanesib Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KSP inhibitor, (R)-Filanesib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and highly selective inhibitor of the Kinesin Spindle Protein (KSP), also known as KIF11 or Eg5.[1][2][3] KSP is a motor protein that is essential for the proper formation of the bipolar spindle during mitosis.[1][4] By inhibiting KSP, this compound causes a mitotic arrest, characterized by the formation of monopolar spindles, which ultimately leads to apoptosis in rapidly dividing cancer cells.[1][2][5]
Q2: What are the known mechanisms of resistance to this compound in cancer cells?
Several mechanisms can contribute to resistance to this compound:
-
Target-based mutations: Point mutations in the KIF11 gene can prevent this compound from binding to its target protein.
-
Upregulation of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration.[6][7]
-
Alterations in apoptotic pathways:
-
Downregulation of pro-apoptotic proteins: Reduced expression of pro-apoptotic proteins like BAX has been correlated with decreased sensitivity to this compound.[1][8]
-
Upregulation of anti-apoptotic proteins: Increased levels or stabilization of anti-apoptotic proteins, such as MCL-1, can allow cancer cells to evade apoptosis induced by mitotic arrest.[9]
-
-
Compensatory mechanisms: Overexpression of other kinesin family members, like KIF15, may compensate for the loss of KSP function.[10]
-
High serum levels of α1-acid glycoprotein (AAG): In a clinical setting, high plasma concentrations of AAG can bind to this compound, reducing the amount of free drug available to act on tumor cells.[9][11]
Troubleshooting Guides
Problem 1: Cells do not arrest in mitosis after this compound treatment.
Possible Cause 1: Sub-optimal drug concentration or inactive compound.
-
Troubleshooting Steps:
-
Verify Drug Activity: Test the activity of your this compound stock on a known sensitive cell line.
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for mitotic arrest in your cell model. We recommend a starting range of 1 nM to 100 nM.[5][12]
-
Time-Course Experiment: Assess mitotic arrest at different time points (e.g., 12, 24, 48 hours) to identify the optimal treatment duration.
-
Possible Cause 2: Intrinsic or acquired resistance.
-
Troubleshooting Steps:
-
Assess KIF11 Expression: Confirm that your cells express KIF11 at the protein level using Western blotting.
-
Sequence the KIF11 Gene: Check for known resistance-conferring mutations in the KIF11 gene.
-
Evaluate Drug Efflux: Determine if your cells are overexpressing drug efflux pumps like ABCB1. See the experimental protocol for the "Calcein AM Efflux Assay" below.
-
Problem 2: Cells arrest in mitosis but do not undergo apoptosis.
Possible Cause: Dysregulation of apoptotic pathways.
-
Troubleshooting Steps:
-
Assess BCL-2 Family Protein Expression: Use Western blotting to quantify the expression levels of pro-apoptotic proteins (e.g., BAX, BAK) and anti-apoptotic proteins (e.g., MCL-1, BCL-2, BCL-XL).[1][6][8] A high ratio of anti-apoptotic to pro-apoptotic proteins can indicate a block in the apoptotic signaling cascade.
-
Functional Apoptosis Assays: Confirm the lack of apoptosis using multiple assays, such as Annexin V/PI staining and Caspase-3/7 activity assays.
-
Quantitative Data
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 / EC50 / GI50 | Reference |
| HCT-15 | Colon Cancer | 3.7 nM (EC50) | [11] |
| NCI/ADR-RES | Multi-drug Resistant | 14 nM (EC50) | [11] |
| K562/ADR | Multi-drug Resistant Leukemia | 4.2 nM (EC50) | [11] |
| Type I EOC cells | Ovarian Cancer | > 3 µM (GI50) | [11] |
| Type II EOC cells | Ovarian Cancer | 0.0015 µM (GI50) | [11] |
| Anaplastic Meningioma | Meningioma | < 1 nM (IC50) | [12] |
| Benign Meningioma | Meningioma | < 1 nM (IC50) | [12] |
Key Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials: 96-well plates, cell culture medium, this compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, plate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.[1]
-
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Materials: 6-well plates, this compound, Annexin V-FITC/PI staining kit, flow cytometer.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the samples using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.[11]
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle.
-
Materials: 6-well plates, this compound, PBS, ethanol, RNase A, Propidium Iodide (PI), flow cytometer.
-
Procedure:
-
Treat cells with this compound as described above.
-
Harvest and wash cells with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and PI.
-
Incubate to allow for RNA digestion and DNA staining.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5]
-
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins.
-
Materials: SDS-PAGE gels, transfer apparatus, PVDF membrane, primary antibodies (e.g., anti-KIF11, anti-MCL-1, anti-BAX, anti-β-actin), HRP-conjugated secondary antibodies, ECL substrate, imaging system.
-
Procedure:
-
Lyse treated and control cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Add ECL substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).[8]
-
Calcein AM Efflux Assay for ABCB1 Activity
This assay measures the efflux of a fluorescent substrate to assess the activity of ABCB1.
-
Materials: 96-well plates, Calcein AM, known ABCB1 inhibitor (e.g., verapamil, XR9576) as a positive control, fluorescence plate reader or flow cytometer.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Pre-incubate cells with this compound (to test if it's a substrate or inhibitor) or a known ABCB1 inhibitor.
-
Add Calcein AM to all wells and incubate.
-
Wash the cells to remove extracellular Calcein AM.
-
Measure the intracellular fluorescence. A lower fluorescence signal in treated cells compared to control cells indicates active efflux. Inhibition of efflux will result in a higher fluorescence signal.[12][13]
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Overview of this compound resistance mechanisms.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dot | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. The Mitotic Kinesin KIF11 is a Central Driver of Invasion, Proliferation, and Self Renewal in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of BCL-X L , MCL-1, and BAX Protein Expression in Response to Neoadjuvant Chemotherapy in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel KIF11 missense mutation causing Microcephaly with or without chorioretinopathy, lymphedema, or mental retardation (MCLMR): A case report and literature review | Biomedical Research and Therapy [bmrat.org]
- 8. researchgate.net [researchgate.net]
- 9. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of a novel mutation in KIF11 with functional analysis in a cohort of 516 familial patients with exudative vitreoretinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 12. Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference | PLOS One [journals.plos.org]
- 13. Screening compounds with a novel high-throughput ABCB1-mediated efflux assay identifies drugs with known therapeutic targets at risk for multidrug resistance interference - PubMed [pubmed.ncbi.nlm.nih.gov]
ARRY-520 (Filanesib) In Vitro Technical Support Center
Welcome to the technical support resource for ARRY-520 (filanesib). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for in vitro experiments involving this potent and selective Kinesin Spindle Protein (KSP) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ARRY-520?
ARRY-520 is a synthetic, small-molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is an ATP-dependent motor protein essential for forming the bipolar spindle during the early stages of mitosis.[1][2] By selectively inhibiting KSP, ARRY-520 causes the formation of abnormal monopolar spindles, leading to mitotic arrest and subsequent programmed cell death (apoptosis) in actively dividing cells.[1][3][4]
Q2: How selective is ARRY-520? Am I likely to observe off-target effects in my kinase assays?
ARRY-520 is a highly selective inhibitor. In comprehensive screening panels, it has shown no significant inhibition against 224 different kinases at a concentration of 10 μM.[5][6] Furthermore, it is highly selective for KSP over a panel of eight other kinesin proteins, with IC50 values greater than 100 μM for these other kinesins.[5][6] Therefore, it is highly unlikely that observations in your experiments are due to off-target kinase inhibition.
Q3: My cells are arresting in mitosis but not dying. Is this an off-target effect?
This is more likely a feature of the on-target mechanism and can be cell-line dependent. ARRY-520 potently induces mitotic arrest.[7][8] The subsequent induction of apoptosis is dependent on the cellular context, particularly the stability of anti-apoptotic proteins like Mcl-1.[9] Some cell lines may exhibit a sustained mitotic block before undergoing apoptosis.[7][10] The transition from mitotic arrest to cell death is a key component of the drug's mechanism.[10]
Q4: I am observing significant cytotoxicity in non-proliferating or terminally differentiated cells. Is this expected?
This would be an unexpected result. The mechanism of ARRY-520 is tied to the process of mitosis. KSP is primarily expressed and active in proliferating cells.[7] One of the key theoretical advantages of KSP inhibitors is the lack of toxicity in post-mitotic cells, such as neurons, which is a common issue with other anti-mitotic agents like taxanes.[1][7] If you observe toxicity in non-dividing cells, it could suggest an experimental artifact or a novel, uncharacterized off-target effect that warrants further investigation.
Q5: Is ARRY-520 a substrate for P-glycoprotein (PgP) or other multidrug resistance (MDR) transporters?
ARRY-520 appears to be less affected by PgP-mediated resistance compared to other anti-mitotic agents like paclitaxel.[5][7] For example, in the K562/ADR leukemia cell line, which overexpresses PgP, resistance to ARRY-520 was only 3.5-fold compared to the parental line, whereas resistance to paclitaxel was 118-fold.[5]
Troubleshooting Guide
| Observed Issue | Potential Cause (On-Target) | Potential Cause (Off-Target/Other) | Troubleshooting Steps |
| Variable potency (EC50) across different cell lines. | Cell lines have different proliferation rates and varying dependence on survival proteins (e.g., Mcl-1, Bcl-2).[9] Hematological cell lines have been noted to be particularly sensitive.[5][10] | The cell line may have an uncharacterized resistance mechanism (e.g., transporter expression, altered metabolism). | 1. Confirm the doubling time of your cell lines. 2. Measure KSP protein expression levels. 3. Assess the expression of key apoptosis regulators like Mcl-1 and Bcl-2. |
| Cells arrest in G2/M but do not undergo apoptosis within 24 hours. | The cell line may require a more prolonged mitotic block to trigger apoptosis.[7] The apoptotic pathway may be blunted (e.g., high Bcl-2 expression).[4] | A potential off-target effect is causing cell cycle arrest without triggering the apoptotic cascade. | 1. Extend the treatment time to 48 or 72 hours and monitor apoptosis (e.g., via Annexin V staining). 2. Co-treat with a Bcl-2 inhibitor (like ABT-737) to see if this sensitizes cells to ARRY-520-induced death.[4] |
| Unexpected morphological changes not typical of mitotic arrest. | This could be a manifestation of apoptosis downstream of mitotic arrest, such as cell blebbing or fragmentation. | While highly unlikely, a novel off-target effect could be influencing cell morphology. | 1. Perform immunofluorescence staining for α-tubulin to confirm the presence of monopolar spindles, the hallmark of KSP inhibition.[5] 2. Use a pan-caspase inhibitor (e.g., Z-VAD-FMK) to determine if the morphological changes are caspase-dependent. |
| Discrepancy between KSP enzymatic inhibition (IC50) and cellular anti-proliferative activity (EC50). | Drug uptake, efflux, metabolism, and binding to intracellular components can create a difference between enzymatic and cellular potency. The EC50 for anti-proliferative activity is often in a similar low nanomolar range as the IC50 for KSP inhibition.[5][7] | Not applicable, as this is a common observation in drug development. | Ensure consistent experimental conditions (cell density, serum concentration, incubation time) for cellular assays. |
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of ARRY-520.
Table 1: In Vitro Potency of ARRY-520
| Parameter | Target/Cell Line | Value | Reference |
| IC50 | Human KSP (Eg5) | 6 nM | [5][6] |
| EC50 (Anti-proliferative) | Various Tumor Cell Lines | 0.4 nM - 14.4 nM | [7] |
| EC50 (Anti-proliferative) | HCT-15 (PgP expressing) | 3.7 nM | [5] |
| EC50 (Anti-proliferative) | NCI/ADR-RES (PgP expressing) | 14 nM | [5] |
| EC50 (Anti-proliferative) | K562/ADR (PgP expressing) | 4.2 nM | [5] |
Table 2: In Vitro Selectivity Profile of ARRY-520
| Target Class | Number Tested | Test Concentration | Result | Reference |
| Kinases | 224 | 10 µM | No significant inhibition | [5][6] |
| Other Kinesins | 8 | >100 µM (IC50) | No significant inhibition | [5][6] |
Key Experimental Protocols
Protocol 1: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of ARRY-520 on cell cycle distribution.
-
Cell Plating: Seed cells in 6-well plates at a density that will not exceed 70-80% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with a dose range of ARRY-520 (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (e.g., 0.1% DMSO) for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet in 300 µL of PBS, then add 700 µL of ice-cold 100% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Analyze the samples on a flow cytometer. The accumulation of cells in the G2/M phase is indicative of mitotic arrest.[7]
Protocol 2: Apoptosis Assay by Annexin V Staining
Objective: To quantify the induction of apoptosis following ARRY-520 treatment.
-
Cell Plating & Treatment: Follow steps 1 and 2 from the Cell Cycle Analysis protocol. A treatment duration of 48 hours is often appropriate to observe apoptosis.[11]
-
Cell Harvest: Collect all cells (adherent and floating) and centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and a viability dye (e.g., 7-AAD or PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Early apoptotic cells will be Annexin V positive and viability dye negative, while late apoptotic/necrotic cells will be positive for both.[11]
Visualizations
References
- 1. Facebook [cancer.gov]
- 2. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Phase 1 Dose-Escalation Study of ARRY-520, a KSP Inhibitor, in Patients with Advanced Myeloid Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ARRY-520, a Novel KSP Inhibitor with Potent Activity in Hematological and Taxane-resistant Tumor Models | Anticancer Research [ar.iiarjournals.org]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ARRY-520, a novel KSP inhibitor with potent activity in hematological and taxane-resistant tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (R)-Filanesib Dosage for In Vitro Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the in vitro use of (R)-Filanesib. Here you will find frequently asked questions, detailed experimental protocols, and troubleshooting for common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective small molecule inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2][3][4] KSP is a motor protein crucial for establishing a bipolar spindle during the M-phase of the cell cycle.[2][4] By inhibiting KSP, this compound prevents the separation of centrosomes, which results in the formation of monopolar spindles.[1][2] This disruption of the mitotic machinery leads to mitotic arrest, and subsequently, apoptosis (programmed cell death) in proliferating cells.
Q2: How should I prepare and store this compound for in vitro use?
A2: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is advisable to prepare a concentrated stock solution (e.g., 10 mM) in high-quality, anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For cell-based assays, the DMSO stock should be serially diluted in cell culture medium to the desired final concentrations. It is critical to maintain a final DMSO concentration in the culture medium that is non-toxic to the cells, typically at or below 0.1%.
Q3: What is a suitable starting concentration range for this compound in cell-based assays?
A3: The effective concentration of this compound is cell line-dependent but is generally in the low nanomolar range for sensitive cancer cell lines.[5][6][7] For initial dose-response studies, a broad concentration range using a logarithmic dilution series is recommended, for instance, from 0.1 nM to 1 µM. This range will help in determining the IC50 (the concentration that inhibits 50% of the biological response) for your specific cell line. Please refer to the data table below for reported potency values in various cell lines.
Q4: What is the recommended incubation time for cells treated with this compound?
A4: The optimal incubation time will depend on the endpoint being measured and the doubling time of the cell line being used. To observe a significant G2/M arrest in cell cycle analysis, an incubation period of 24 hours is often sufficient.[6] For assays that measure cell viability or apoptosis, which are downstream consequences of mitotic arrest, longer incubation times of 48 to 72 hours are typically required to observe a maximal effect.
Data Presentation
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Metric | Value (nM) | Incubation Time (h) |
| HCT-116 | Colorectal Carcinoma | MTS Assay | IC50 | 0.7 | 72[8] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | Dose-response | EC50 | < 2.5 | 48[2] |
| Anaplastic & Benign Meningioma | Meningioma | Dose-curve analysis | IC50 | < 1 | Not Specified[5] |
| HCT-15 | Colorectal Adenocarcinoma | Proliferation Assay | EC50 | 3.7 | Not Specified[6] |
| NCI/ADR-RES | Ovarian Cancer (drug-resistant) | Proliferation Assay | EC50 | 14 | Not Specified[6] |
| K562/ADR | Chronic Myelogenous Leukemia (drug-resistant) | Proliferation Assay | EC50 | 4.2 | Not Specified[6] |
| HeLa | Cervical Cancer | Apoptosis Assay | - | 0.001-0.1 | 36[8] |
| OCI-AML3 | Acute Myeloid Leukemia | Cell Cycle Analysis | - | 1 | 24[6] |
Mandatory Visualization
Caption: The signaling pathway of KIF11/Eg5 and its inhibition by this compound.
Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Drug Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO at a final concentration of ≤ 0.1%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, or until a purple formazan precipitate is clearly visible under a microscope.
-
Solubilization: Add a solubilization solution, such as DMSO or a detergent-based buffer, to each well.
-
Absorbance Measurement: Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the results as a dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with the desired concentrations of this compound and a vehicle control for 24 hours.
-
Cell Harvesting: Collect both the supernatant (containing floating mitotic cells) and the adherent cells (using trypsin). Combine and wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and fix by adding the cells drop-wise into ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for a minimum of 2 hours.
-
Staining: Pellet the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A to prevent staining of double-stranded RNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Utilize cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Immunofluorescence for Monopolar Spindle Visualization
-
Cell Culture on Coverslips: Plate cells on sterile glass coverslips in a multi-well plate and allow them to adhere.
-
Drug Treatment: Treat the cells with an effective concentration of this compound (e.g., 5-10 times the IC50) for a duration known to induce mitotic arrest (e.g., 16-24 hours).
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells and block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody targeting α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Wash the cells, counterstain the nuclei with DAPI, and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the spindle morphology using a fluorescence microscope. Treated cells should exhibit a characteristic monopolar spindle phenotype.
Troubleshooting Guides
Issue 1: Inconsistent or lower than expected potency (high IC50 value) in cell viability assays.
| Possible Cause | Troubleshooting Step |
| Drug Inactivity | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | The chosen cell line may have intrinsic or acquired resistance. Consider screening a panel of cell lines or investigating potential resistance mechanisms. |
| Insufficient Incubation Time | The duration of treatment may not be long enough for the cytotoxic effects to manifest. Extend the incubation period (e.g., to 72 or 96 hours). |
| High Cell Seeding Density | Overly confluent cells may exhibit reduced proliferation and drug sensitivity. Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during treatment. |
| Drug-Serum Protein Interaction | Components in the serum of the cell culture medium may bind to the drug, reducing its effective concentration. Consider reducing the serum percentage during treatment, if tolerated by the cells. |
Issue 2: No significant G2/M population increase observed in cell cycle analysis.
| Possible Cause | Troubleshooting Step |
| Suboptimal Drug Concentration | The concentration used may be too low to induce a robust mitotic arrest. Perform a dose-response to identify a concentration that effectively blocks the cell cycle. |
| Inadequate Incubation Time | The treatment duration may be too short for a significant portion of the cell population to reach mitosis. Increase the incubation time. |
| Slow Cell Proliferation | For cell lines with a long doubling time, a longer treatment period will be necessary to observe an accumulation of cells in mitosis. |
| Flow Cytometry Staining Issues | Ensure complete cell fixation and permeabilization. Verify the concentration and quality of the DNA-binding dye and the activity of the RNase. |
Issue 3: High background or unclear monopolar spindles in immunofluorescence imaging.
| Possible Cause | Troubleshooting Step |
| Inappropriate Antibody Dilution | Titrate both the primary and secondary antibodies to determine the optimal concentrations that provide a strong signal with minimal background. |
| Insufficient Blocking | Increase the blocking time or use a different blocking agent, such as serum from the same species as the secondary antibody. |
| Inadequate Washing | Increase the number and duration of the washing steps to effectively remove unbound antibodies. |
| Fixation Artifacts | Optimize the fixation protocol. Over-fixation can mask the epitope, while under-fixation can lead to poor preservation of cellular structures. |
| Low Percentage of Mitotic Cells | Confirm that the treatment conditions are sufficient to induce mitotic arrest. Consider co-staining with a mitotic marker, such as anti-phospho-histone H3, to identify cells in mitosis. |
Issue 4: High variability between experimental replicates.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before plating and use precise pipetting techniques to minimize well-to-well variability. |
| "Edge Effect" in Multi-well Plates | The outer wells of a plate are more susceptible to evaporation, which can affect cell growth and drug concentration. Avoid using the outermost wells or fill them with sterile PBS or medium. |
| Pipetting Inaccuracy | Use calibrated pipettes for drug dilutions and additions to ensure consistent concentrations across all wells. |
| Variable DMSO Concentration | Ensure the final concentration of DMSO is identical in all wells, including the vehicle control, to eliminate any solvent-induced effects. |
Mandatory Visualization
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 7. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
(R)-Filanesib assay variability and reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-Filanesib in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the proper separation of centrosomes and the formation of a bipolar spindle during the early stages of mitosis.[3][4] By inhibiting KSP, this compound prevents the formation of the bipolar spindle, leading to the formation of a characteristic monopolar spindle.[3][5] This mitotic arrest ultimately triggers the apoptotic pathway, leading to cell death.[6] The activity of Filanesib is influenced by the integrity of the spindle assembly checkpoint and the levels of anti-apoptotic proteins like Mcl-1.[3][5]
Q2: Which are the most common assays to assess the effect of this compound?
The most common assays to evaluate the cellular effects of this compound include:
-
Cell Viability Assays: To measure the overall effect on cell proliferation and cytotoxicity. Common methods include MTT, MTS, and CellTiter-Glo assays.
-
Apoptosis Assays: To specifically quantify the induction of programmed cell death. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry and caspase activity assays are widely used.
-
Cell Cycle Analysis: To determine the stage of cell cycle arrest induced by the compound. This is typically performed using flow cytometry with a DNA-intercalating dye like Propidium Iodide (PI).
Q3: What is the expected outcome of a cell cycle analysis after treating cells with this compound?
Treatment with this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, indicative of mitotic arrest.[7] This is a direct consequence of KSP inhibition and the inability of the cells to form a proper bipolar spindle for mitosis.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
| Problem | Possible Cause | Suggested Solution |
| High background absorbance in control wells | Contamination of the culture medium. | Use fresh, high-quality reagents and consider using a serum-free medium during the final incubation step. |
| Interference from the test compound. | Include control wells with the compound but without cells to measure any intrinsic absorbance of the compound. | |
| High variability between replicate wells | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding and use appropriate pipetting techniques. |
| "Edge effects" in the microplate. | Avoid using the outer wells of the plate, or ensure they are filled with media to maintain humidity. | |
| Low signal or unexpected resistance to Filanesib | Cell line-specific resistance. | Different cell lines exhibit varying sensitivity to Filanesib. Consider testing a panel of cell lines.[5] |
| Suboptimal drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. | |
| Acquired resistance. | Resistance to KSP inhibitors can be driven by other kinesins like Kif15.[8] |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (Annexin V+/PI+) in the control group | Harsh cell harvesting techniques (for adherent cells). | Use gentle detachment methods. Trypsinization can damage cell membranes; consider using milder enzymes or cell scrapers followed by gentle pipetting.[9] |
| Cells are overgrown or unhealthy. | Use cells in the logarithmic growth phase and ensure optimal culture conditions. | |
| Weak or no Annexin V signal in treated cells | Insufficient drug concentration or incubation time. | Optimize the treatment conditions. Apoptosis is a downstream effect of mitotic arrest and may require sufficient time to become detectable. |
| Apoptosis is occurring at a later time point. | Perform a time-course experiment to capture the peak of apoptosis. | |
| High background fluorescence | Inadequate washing. | Ensure thorough but gentle washing steps to remove unbound Annexin V and PI. |
Cell Cycle Analysis (Flow Cytometry)
| Problem | Possible Cause | Suggested Solution |
| Poor resolution of G1, S, and G2/M peaks | Inappropriate cell concentration. | Use an optimal cell concentration (e.g., 1x10^6 cells/mL) to ensure proper staining.[10] |
| High flow rate. | Run samples at the lowest possible flow rate to improve resolution.[11] | |
| Cell clumps. | Ensure a single-cell suspension by filtering the sample before analysis.[12] | |
| High Coefficient of Variation (CV) for the G1 peak | Inconsistent staining. | Ensure proper fixation and permeabilization, and use a saturating concentration of the DNA dye.[12] |
| Absence of a distinct G2/M peak in treated cells | Insufficient drug effect. | Increase the concentration of this compound or the incubation time. |
| Cell line is resistant. | Some cell lines may require higher concentrations or longer exposure to exhibit a clear G2/M arrest. |
Quantitative Data Summary
Table 1: this compound IC50/EC50 Values in Various Cell Lines
| Cell Line | Assay Type | Value (nM) | Reference |
| A2780 | Not Specified | 15 | [13] |
| CP70 | Not Specified | 15 | [13] |
| 01-28 | Not Specified | 15 | [13] |
Note: IC50/EC50 values can vary depending on the specific assay conditions and cell line.
Experimental Protocols
General Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.[14]
General Apoptosis Assay (Annexin V-FITC/PI)
-
Cell Treatment: Treat adherent or suspension cells with this compound for the desired time.
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic method. For suspension cells, collect them by centrifugation.[15]
-
Washing: Wash the cells with cold PBS.[15]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.[15]
-
Analysis: Analyze the cells by flow cytometry within one hour.
General Cell Cycle Analysis
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing. Store at 4°C.[11]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.[11]
-
Analysis: Analyze the DNA content by flow cytometry.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for assessing this compound effects.
Caption: A logical approach to troubleshooting assay variability.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Filanesib - Wikipedia [en.wikipedia.org]
- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Cell Harvesting Method Influences Results of Apoptosis Analysis by Annexin V Staining | Anticancer Research [ar.iiarjournals.org]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Cell Cycle - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 13. abmole.com [abmole.com]
- 14. researchgate.net [researchgate.net]
- 15. bosterbio.com [bosterbio.com]
Technical Support Center: Biomarkers for Predicting (R)-Filanesib Sensitivity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in utilizing biomarkers to predict sensitivity to the Kinesin Spindle Protein (KSP) inhibitor, (R)-Filanesib (also known as ARRY-520).
I. Troubleshooting Guides
This section addresses common issues encountered during the experimental assessment of key biomarkers associated with Filanesib sensitivity.
KIF11 Immunohistochemistry (IHC) Staining
Issue: Weak or No KIF11 Staining in Formalin-Fixed Paraffin-Embedded (FFPE) Samples
| Potential Cause | Troubleshooting Step |
| Suboptimal Antibody Performance | Verify the primary antibody's specificity and optimal dilution. Use a well-validated anti-KIF11 antibody. A recommended starting point is a rabbit polyclonal antibody at a 1:100 dilution. |
| Inadequate Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) is critical. Use a citrate buffer (pH 6.0) and heat sections in a steamer or water bath at 95-100°C for 20-40 minutes. |
| Insufficient Permeabilization | After rehydration, incubate slides in a detergent-based permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 10-15 minutes. |
| Over-fixation of Tissue | If tissues are fixed in formalin for an extended period, this can mask epitopes. While difficult to reverse, extending the HIER time may help. |
Issue: High Background Staining in KIF11 IHC
| Potential Cause | Troubleshooting Step |
| Non-specific Antibody Binding | Increase the concentration of the blocking serum (e.g., from 5% to 10% normal goat serum) and/or extend the blocking time to 1 hour at room temperature. |
| Endogenous Peroxidase Activity | Quench endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol for 15-30 minutes after rehydration. |
| Excess Primary Antibody | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with minimal background. |
| Inadequate Washing | Increase the number and duration of washes between antibody incubation steps. Use a buffer containing a mild detergent (e.g., 0.05% Tween 20 in PBS). |
Alpha-1-Acid Glycoprotein (AAG) Measurement in Serum/Plasma
Issue: Inaccurate or Inconsistent AAG Levels using ELISA
| Potential Cause | Troubleshooting Step |
| Improper Sample Handling | Ensure serum or plasma is collected and stored correctly. Avoid repeated freeze-thaw cycles. Centrifuge samples to remove any particulate matter before use. |
| Incorrect Sample Dilution | AAG is abundant in serum/plasma. A high initial dilution (e.g., 1:80,000) is typically required. Perform a dilution series to find the optimal range for your assay. |
| Standard Curve Issues | Prepare fresh standards for each assay. Ensure the standard curve is linear and covers the expected concentration range of your samples. |
| Reagent Preparation Errors | Ensure all reagents, including wash buffers and substrate solutions, are prepared according to the manufacturer's instructions. |
BAX Protein Expression Analysis by Western Blot
Issue: Weak or No BAX Protein Signal
| Potential Cause | Troubleshooting Step |
| Low BAX Expression in Cell Line | Use a positive control cell line known to express high levels of BAX. Increase the amount of total protein loaded onto the gel (up to 30-40 µg). |
| Inefficient Protein Extraction | Use a lysis buffer containing a protease inhibitor cocktail to prevent protein degradation. Ensure complete cell lysis by sonication or mechanical disruption. |
| Poor Antibody Performance | Use a primary antibody validated for Western Blotting at the recommended dilution. A rabbit polyclonal anti-BAX antibody at a 1:1000 dilution is a common starting point. |
| Suboptimal Transfer | Verify the efficiency of protein transfer from the gel to the membrane by staining the membrane with Ponceau S after transfer. |
Issue: Non-specific Bands in BAX Western Blot
| Potential Cause | Troubleshooting Step |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody and/or reduce the incubation time. |
| Insufficient Blocking | Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST. |
| Secondary Antibody Cross-reactivity | Use a secondary antibody that is specific for the host species of the primary antibody. |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. |
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][2] By inhibiting KSP, Filanesib causes mitotic arrest, leading to the formation of monopolar spindles and subsequent cancer cell apoptosis.[1][2]
Q2: Why is KIF11 expression a potential biomarker for Filanesib sensitivity?
A2: Since this compound directly targets KIF11, cancer cells with higher expression of KIF11 may be more dependent on its function for mitosis and, therefore, more susceptible to its inhibition.
Q3: How do serum AAG levels predict response to Filanesib?
A3: Clinical studies have shown that patients with low baseline levels of alpha-1-acid glycoprotein (AAG) are more likely to respond to Filanesib treatment.[3] It is hypothesized that high levels of AAG may bind to Filanesib, reducing its bioavailability and efficacy.
Q4: What is the role of BAX in Filanesib-induced apoptosis?
A4: Sensitivity to Filanesib has been shown to directly correlate with the basal expression levels of the pro-apoptotic protein BAX.[1] Cell lines with higher BAX levels are more sensitive to Filanesib.[1] Knockdown of BAX can induce resistance to Filanesib.[1]
Q5: Can I use a different method to measure AAG levels?
A5: While ELISA is a common and sensitive method, immunoturbidimetric assays have also been used in clinical trials to measure AAG levels. The choice of method should be validated for accuracy and reproducibility.
III. Data Presentation
Table 1: Correlation of Biomarker Expression with this compound IC50 in Multiple Myeloma Cell Lines
| Cell Line | This compound IC50 (nM) | Basal BAX Protein Expression (Relative to β-actin) | KIF11 mRNA Expression (Relative) |
| MM.1S | ~1.5 | High | High |
| U266 | ~2.0 | Moderate | High |
| RPMI-8226 | ~2.5 | Moderate | Moderate |
| OPM-2 | ~3.0 | Low | Moderate |
| NCI-H929 | >10 | Low | Low |
Data synthesized from publicly available literature. Actual values may vary based on experimental conditions.
Table 2: Clinical Response to Filanesib Based on Baseline AAG Levels
| Patient Cohort | Overall Response Rate (ORR) | Reference |
| Low Baseline AAG | 24% | [3] |
| High Baseline AAG | 0% | [3] |
IV. Experimental Protocols
Immunohistochemistry (IHC) for KIF11 in FFPE Sections
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in 10 mM sodium citrate buffer (pH 6.0).
-
Heat in a steamer or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Block:
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with 5% normal goat serum in PBS for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with anti-KIF11 antibody (e.g., rabbit polyclonal) diluted in blocking buffer (e.g., 1:100) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated goat anti-rabbit secondary antibody for 30 minutes at room temperature.
-
-
Detection:
-
Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop with 3,3'-diaminobenzidine (DAB) substrate.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
ELISA for Alpha-1-Acid Glycoprotein (AAG) in Serum
This is a general protocol; refer to the specific ELISA kit manufacturer's instructions for details.
-
Sample Preparation:
-
Collect whole blood and allow it to clot.
-
Centrifuge to separate serum.
-
Dilute serum samples significantly (e.g., 1:80,000) in the assay diluent provided with the kit.
-
-
Assay Procedure:
-
Add standards and diluted samples to the wells of the AAG antibody-coated microplate.
-
Incubate as per the kit instructions (typically 1-2 hours at room temperature).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody (e.g., HRP-conjugated anti-AAG).
-
Incubate as directed.
-
Wash the wells to remove unbound detection antibody.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the AAG concentration in the samples by interpolating their absorbance values from the standard curve, accounting for the dilution factor.
-
Western Blot for BAX Protein Expression
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against BAX (e.g., rabbit polyclonal, 1:1000 dilution) overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Quantify band intensity using densitometry software and normalize to a loading control such as β-actin or GAPDH.
-
V. Visualizations
Caption: this compound inhibits KSP, leading to mitotic arrest and apoptosis.
Caption: Experimental workflow for KIF11 immunohistochemistry.
Caption: Experimental workflow for BAX Western Blot analysis.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Acquired Resistance to (R)-Filanesib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering acquired resistance to (R)-Filanesib (also known as ARRY-520), a selective inhibitor of the Kinesin Spindle Protein (KSP/Eg5/KIF11).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][3] By inhibiting KSP, Filanesib disrupts spindle formation, leading to the formation of monopolar spindles, which triggers mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[4][5][6]
Q2: My cancer cell line has developed resistance to this compound. What are the common molecular mechanisms of acquired resistance?
Acquired resistance to KSP inhibitors like Filanesib can arise through several mechanisms:
-
Upregulation of Compensatory Kinesins: The most frequently observed mechanism is the overexpression of KIF15 (Kinesin-12).[7] KIF15 can compensate for the loss of KIF11 (Eg5) function, allowing the formation of a bipolar spindle even in the presence of Filanesib.[7][8]
-
Target Protein Mutations: Point mutations in the allosteric binding site of KIF11 (Eg5) can prevent Filanesib from binding effectively, thereby rendering the drug inactive.[3][9]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump Filanesib out of the cell, reducing its intracellular concentration and efficacy.[9]
-
Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can make cells less susceptible to the cell death signals induced by mitotic arrest. For instance, the pro-apoptotic protein BAX has been associated with sensitivity to Filanesib.[4]
Q3: Are there established cell line models of acquired resistance to this compound?
Yes, researchers have developed Filanesib-resistant cell lines to study the mechanisms of resistance. For example, HeLa cell populations have been shown to develop resistance, and this is often associated with the upregulation of KIF15.[10] The generation of such cell lines typically involves continuous exposure of the parental cell line to increasing concentrations of Filanesib over an extended period.
Troubleshooting Guides
Problem 1: Decreased sensitivity (increased IC50) to this compound in my cell line over time.
This is a classic sign of acquired resistance. The following steps can help you investigate and potentially overcome this issue.
Troubleshooting Steps & Experimental Workflow
Caption: Troubleshooting workflow for decreased Filanesib sensitivity.
Quantitative Data Summary: IC50 Values in Sensitive vs. Resistant Cells
| Cell Line | Treatment | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance |
| HCT-116 | Filanesib | 3.7[11] | Hypothetical: >100 | >27 |
| K562/ADR | Filanesib | 4.2[11] | Hypothetical: >120 | >28 |
| OCI-AML3 | Filanesib | ~1.0[11] | Hypothetical: >50 | >50 |
| Note: Hypothetical values for resistant lines are for illustrative purposes and will vary based on the specific cell line and resistance mechanism. |
Problem 2: My Filanesib-resistant cells show a normal cell cycle profile in the presence of the drug.
This suggests that the cells are bypassing the mitotic arrest typically induced by Filanesib.
Signaling Pathway Implicated in Resistance
A primary mechanism to overcome Filanesib-induced mitotic arrest is the KIF15 compensatory pathway.
Caption: KIF15-mediated resistance to this compound.
Experimental Protocols
Protocol 1: Generation of Filanesib-Resistant Cell Lines
-
Culture Parental Cells: Start with a parental cancer cell line of interest and determine its baseline IC50 for this compound using a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Exposure: Continuously culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitor for Resistance: Periodically assess the IC50 of the cultured cells to monitor the development of resistance.
-
Isolate Resistant Clones: Once a significant level of resistance is achieved (e.g., >10-fold increase in IC50), isolate single-cell clones by limiting dilution or cell sorting.
-
Characterize Resistant Clones: Expand the clones and confirm their resistance. These clones can then be used for downstream molecular analysis.
Protocol 2: Western Blot for KIF15 and KIF11 Expression
-
Cell Lysis: Harvest parental and Filanesib-resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against KIF15, KIF11, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to the loading control.
Protocol 3: Combination Therapy Synergy Assay
-
Experimental Design: Use a checkerboard assay to test the synergistic effects of this compound with a second compound (e.g., a KIF15 inhibitor).
-
Cell Plating: Plate the resistant cells in a 96-well plate.
-
Drug Addition: Add serial dilutions of this compound along the rows and serial dilutions of the second compound along the columns of the plate.
-
Incubation: Incubate the cells for a period appropriate to observe effects on proliferation (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using an appropriate assay (e.g., MTT).
-
Synergy Analysis: Calculate the Combination Index (CI) using software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Combination Therapy Data Summary
| Combination | Cell Line | Effect | Reference |
| This compound + KIF15 Inhibitor | Epithelial Ovarian Cancer | Synergistic | [8] |
| This compound + Pomalidomide + Dexamethasone | Multiple Myeloma | Synergistic | [4] |
| This compound + Bortezomib | Multiple Myeloma | Additive Apoptosis | [12] |
This technical support guide provides a starting point for researchers facing acquired resistance to this compound. The underlying mechanisms of resistance can be complex and cell-line specific, necessitating a systematic approach to investigation and the exploration of rational combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Filanesib - Wikipedia [en.wikipedia.org]
- 3. Drug resistance dependent on allostery: A P-loop rigor Eg5 mutant exhibits resistance to allosteric inhibition by STLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Resistance is not futile: Surviving Eg5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. rupress.org [rupress.org]
- 11. This compound | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 12. A Phase 1 Dose-Escalation Study of Filanesib Plus Bortezomib and Dexamethasone in Patients With Recurrent/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Neutropenia in (R)-Filanesib Xenograft Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing neutropenia in preclinical xenograft studies involving the Kinesin Spindle Protein (KSP) inhibitor, (R)-Filanesib (also known as ARRY-520).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it cause neutropenia?
A1: this compound is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as KIF11.[1][2] KSP is a motor protein essential for the proper formation of the bipolar mitotic spindle during cell division.[1] By inhibiting KSP, this compound disrupts mitosis, leading to cell cycle arrest and subsequent apoptosis in rapidly dividing cells.[1][3][4] This targeted action against proliferating cells is effective for cancer treatment. However, it also affects other rapidly dividing healthy cells in the body, such as hematopoietic progenitor cells in the bone marrow. The suppression of these progenitors leads to a decrease in the production of neutrophils, a type of white blood cell, resulting in neutropenia.[5][6]
Q2: What is the expected onset and duration of neutropenia following this compound administration in mice?
A2: While specific kinetic data for this compound-induced neutropenia in mice is not extensively published, the nadir (lowest point) of neutrophil counts following administration of cytotoxic chemotherapies in mice typically occurs 3 to 6 days after treatment.[7][8] Recovery of neutrophil counts generally begins after the nadir, with counts returning to baseline or above within 8 to 11 days, depending on the dose and regimen.[7][8] It is crucial to establish the specific kinetics of neutropenia for your experimental protocol and mouse strain through pilot studies.
Q3: Is neutropenia a dose-limiting toxicity for this compound?
A3: Yes, clinical studies have consistently shown that neutropenia is the most common dose-limiting toxicity (DLT) of this compound.[5][9] This means that the maximum tolerated dose (MTD) is determined by the severity of neutropenia. Therefore, careful monitoring and management of neutropenia are critical when conducting dose-escalation studies in preclinical models.
Q4: How can I manage this compound-induced neutropenia in my xenograft study?
A4: The primary strategy for managing chemotherapy-induced neutropenia in both clinical and preclinical settings is the administration of Granulocyte Colony-Stimulating Factor (G-CSF), such as filgrastim.[7][10] G-CSF stimulates the bone marrow to produce more neutrophils, thereby reducing the duration and severity of neutropenia. Prophylactic administration of G-CSF is often employed in clinical trials of this compound.[5][10] The timing of G-CSF administration relative to this compound treatment is critical and should be optimized in a pilot study.
Troubleshooting Guides
Issue 1: Unexpectedly severe neutropenia or animal morbidity.
-
Possible Cause: The dose of this compound may be too high for the specific mouse strain or the dosing schedule may be too frequent. Animal health status can also influence susceptibility.
-
Troubleshooting Steps:
-
Review Dosing: Compare your dosing regimen with published preclinical studies. A study in HT-29 xenografts showed a sharp dose-response between 15 and 20 mg/kg on a q4dx3 schedule.[11] Doses of 20 mg/kg and 30 mg/kg have also been used.[12]
-
Conduct a Dose-Ranging Study: If you are using a new cell line xenograft or mouse strain, perform a pilot study with a range of this compound doses to determine the maximum tolerated dose (MTD) in your specific model.
-
Assess Animal Health: Ensure that all animals are healthy and free of underlying infections before starting the experiment.
-
Implement Supportive Care: Provide nutritional support and ensure easy access to food and water.
-
Consider Prophylactic G-CSF: For higher dose levels of this compound, consider prophylactic administration of G-CSF.
-
Issue 2: Suboptimal anti-tumor efficacy at doses that do not induce significant neutropenia.
-
Possible Cause: The tumor model may be resistant to this compound, or the dosing may be insufficient.
-
Troubleshooting Steps:
-
Confirm KSP Expression: this compound targets KSP. Confirm that your xenograft model expresses KSP.[3]
-
Dose Escalation: Carefully escalate the dose of this compound while closely monitoring for signs of toxicity, particularly neutropenia.
-
Combination Therapy: Consider combining this compound with other agents. Preclinical and clinical studies have explored combinations with dexamethasone and bortezomib.[5][13]
-
Evaluate Dosing Schedule: The timing and frequency of administration can impact efficacy. The q4dx3 (every 4 days for 3 doses) schedule has been used in preclinical studies.[11][12]
-
Issue 3: Difficulty in timing G-CSF administration with this compound treatment.
-
Possible Cause: The optimal timing for G-CSF administration can vary depending on the kinetics of this compound-induced neutropenia in your model.
-
Troubleshooting Steps:
-
Pilot Study: Conduct a pilot study to determine the neutrophil nadir following a single dose of this compound.
-
Staggered Administration: As a general guideline, G-CSF is typically administered 24 hours after the completion of chemotherapy.[7] This allows the cytotoxic agent to clear before stimulating the proliferation of hematopoietic progenitors.
-
Monitor Neutrophil Counts: Monitor neutrophil counts regularly (e.g., daily or every other day) after this compound administration to tailor the G-CSF schedule.
-
Data Presentation
Table 1: Preclinical Dose-Response of this compound (ARRY-520) in HT-29 Human Colon Cancer Xenografts
| This compound Dose (mg/kg, i.p., q4dx3) | Tumor Growth Inhibition (%) | Response |
| 10 | Not specified | Progressive Disease |
| 15 | Not specified | Minimal Efficacy |
| 20 | Not specified | Effective |
| 30 | >90 | Complete Response |
Data adapted from a study in female nude mice bearing subcutaneous HT-29 xenografts.[11]
Table 2: Anti-Tumor Activity of this compound (ARRY-520) in Various Xenograft Models
| Xenograft Model | Tumor Type | This compound Dose (mg/kg, i.p., q4dx3) | Tumor Growth Inhibition (%) |
| RPMI8226 | Multiple Myeloma | 30 | >90 |
| UISO-BCA-1 | Breast Cancer | 30 | Significant |
| PC-3 | Prostate Cancer | 30 | Significant |
Data adapted from preclinical studies.[11]
Table 3: Grading of Neutropenia in Mice (for guidance)
| Grade | Absolute Neutrophil Count (ANC) (cells/µL) |
| 0 (Normal) | >1,000 |
| 1 (Mild) | 750 - 1,000 |
| 2 (Moderate) | 500 - 749 |
| 3 (Severe) | 250 - 499 |
| 4 (Life-threatening) | <250 |
This is a suggested grading scale for preclinical studies and may need to be adjusted based on the baseline neutrophil counts of the specific mouse strain.
Experimental Protocols
1. Protocol for Monitoring Neutropenia in Mice
-
Objective: To determine the absolute neutrophil count (ANC) in peripheral blood of mice treated with this compound.
-
Materials:
-
EDTA-coated microtubes for blood collection.
-
Automated hematology analyzer calibrated for mouse blood.
-
Anesthetic (e.g., isoflurane).
-
Sterile lancets or needles for blood collection.
-
-
Procedure:
-
Anesthetize the mouse according to IACUC-approved protocols.
-
Collect approximately 50-100 µL of blood via retro-orbital sinus, submandibular vein, or tail vein puncture into an EDTA-coated microtube.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
Analyze the blood sample using an automated hematology analyzer to obtain a complete blood count (CBC) with differential.
-
The ANC is calculated by multiplying the total white blood cell (WBC) count by the percentage of neutrophils.
-
Blood collection should be performed at baseline (before treatment) and at predetermined time points after this compound administration (e.g., days 3, 5, 7, and 10) to determine the neutrophil nadir and recovery.
-
2. Protocol for G-CSF Administration in Mice
-
Objective: To ameliorate this compound-induced neutropenia.
-
Materials:
-
Recombinant murine G-CSF (e.g., filgrastim).
-
Sterile saline for dilution.
-
Sterile syringes and needles for subcutaneous injection.
-
-
Procedure:
-
Reconstitute and dilute G-CSF according to the manufacturer's instructions. A common dose for mice is 5-10 µg/kg/day.
-
Based on pilot data for the neutrophil nadir, begin G-CSF administration. A typical starting point is 24 hours after the last dose of this compound.
-
Administer G-CSF via subcutaneous injection once daily.
-
Continue G-CSF administration until neutrophil counts have recovered to a safe level (e.g., >1,000 cells/µL).
-
Monitor neutrophil counts regularly during G-CSF treatment to assess response.
-
Mandatory Visualization
Caption: Mechanism of action of this compound leading to mitotic arrest and apoptosis.
References
- 1. Inhibition of KSP by ARRY-520 induces cell cycle block and cell death via the mitochondrial pathway in AML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The therapeutic effect of KSP inhibitors in preclinical models of cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapy-Induced Neutropenia: Symptoms, Causes, Treatment [healthline.com]
- 7. Chemotherapy-induced neutropenia elicits metastasis formation in mice by promoting proliferation of disseminated tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neutropenia induced in outbred mice by a simplified low-dose cyclophosphamide regimen: characterization and applicability to diverse experimental models of infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alpha-1-Acid Glycoprotein (AAG) and Filanesib Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of Alpha-1-Acid Glycoprotein (AAG) levels on the efficacy of the Kinesin Spindle Protein (KSP) inhibitor, Filanesib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Alpha-1-Acid Glycoprotein (AAG) is thought to affect Filanesib efficacy?
A1: High plasma concentrations of AAG, an acute-phase reactant protein, can significantly reduce the efficacy of Filanesib. This is primarily due to the high-affinity binding of Filanesib to AAG, which decreases the unbound, pharmacologically active fraction of the drug available to engage its target, the Kinesin Spindle Protein (KSP), in tumor cells.[1][2] Consequently, elevated AAG levels can lead to suboptimal therapeutic exposure and diminished clinical benefit.[1]
Q2: What is the mechanism of action of Filanesib?
A2: Filanesib is a highly selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[3] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[3] By inhibiting KSP, Filanesib prevents centrosome separation, leading to the formation of monopolar spindles, mitotic arrest, and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.[3]
Q3: Has the correlation between AAG levels and Filanesib efficacy been observed in clinical trials?
A3: Yes, several clinical trials have investigated and confirmed this correlation. For instance, in a Phase I/II trial of Filanesib in combination with pomalidomide and dexamethasone, patients with low baseline AAG levels demonstrated a significantly superior response and longer progression-free survival compared to those with high AAG levels.[1][4] Similarly, a Phase 1/2 study of Filanesib as a single agent or with dexamethasone noted that all responding patients had low baseline AAG levels.[5][6]
Q4: What is the clinical significance of measuring AAG levels in patients being considered for Filanesib treatment?
A4: Measuring baseline AAG levels can serve as a potential predictive biomarker to identify patients who are most likely to benefit from Filanesib therapy.[7][8] Patients with low AAG levels may be better candidates for treatment with Filanesib-containing regimens, while those with high AAG levels might be less likely to respond.[1]
Troubleshooting Guides
Issue 1: Suboptimal or No Filanesib Efficacy in In Vitro Experiments
-
Possible Cause 1: High AAG concentration in culture medium.
-
Troubleshooting Step: If using human serum in your cell culture medium, be aware that it contains AAG. The concentration of AAG can vary between serum lots.
-
Solution:
-
Quantify the AAG concentration in your serum lot using an immunoturbidimetric assay (see Experimental Protocols).
-
Consider using serum-free medium or a medium with a known, low concentration of AAG for your experiments.
-
Alternatively, use purified AAG to spike into serum-free media to study the concentration-dependent effect on Filanesib's IC50.
-
-
-
Possible Cause 2: Cell line resistance to Filanesib.
-
Troubleshooting Step: The intrinsic sensitivity of different multiple myeloma cell lines to Filanesib can vary.
-
Solution:
-
Ensure you are using a cell line known to be sensitive to KSP inhibition.
-
Investigate potential resistance mechanisms, such as mutations in the KSP binding site.[9]
-
Consider using a panel of cell lines with varying sensitivities to establish a baseline.
-
-
-
Possible Cause 3: Incorrect drug concentration or handling.
-
Troubleshooting Step: Inaccurate preparation of Filanesib stock solutions or degradation of the compound can lead to erroneous results.
-
Solution:
-
Verify the concentration and purity of your Filanesib stock.
-
Prepare fresh dilutions for each experiment from a properly stored stock solution.
-
Follow the manufacturer's instructions for storage and handling.
-
-
Issue 2: High Variability in AAG Level Measurements
-
Possible Cause 1: Pre-analytical sample handling issues.
-
Troubleshooting Step: Improper collection, processing, or storage of plasma/serum samples can affect AAG concentrations.
-
Solution:
-
Follow a standardized protocol for blood collection and processing.
-
Avoid repeated freeze-thaw cycles of samples.
-
Ensure proper storage conditions (e.g., -80°C for long-term storage).
-
-
-
Possible Cause 2: Assay interference.
-
Troubleshooting Step: Lipemia, hemolysis, or high levels of other proteins in the sample can interfere with immunoturbidimetric assays.
-
Solution:
-
Visually inspect samples for signs of interference.
-
Follow the assay manufacturer's guidelines for handling potentially interfering samples.
-
If interference is suspected, consider an alternative AAG measurement method.
-
-
-
Possible Cause 3: Calibration or quality control issues.
-
Troubleshooting Step: Incorrect calibration or failure of quality control checks can lead to inaccurate results.
-
Solution:
-
Ensure the assay is properly calibrated using certified reference materials.
-
Run quality control samples with known AAG concentrations in each assay run.
-
Troubleshoot any deviations in quality control results before reporting patient or experimental data.
-
-
Data on Filanesib Efficacy by AAG Levels
Table 1: Efficacy of Filanesib in Combination with Pomalidomide and Dexamethasone by Baseline AAG Levels (Pomdefil Trial)
| Efficacy Endpoint | Low AAG (<800 mg/L) | High AAG (≥800 mg/L) | p-value |
| Overall Response Rate (ORR) | 62% | 17% | 0.04 |
| Median Progression-Free Survival (mPFS) | 9 months | 2 months | 0.014 |
Data from the Phase Ib/II Pomdefil clinical trial.[1][4]
Table 2: Efficacy of Single-Agent Filanesib and in Combination with Dexamethasone (NCT00821249)
| Treatment Cohort | Efficacy Endpoint | All Patients | Low AAG Subset |
| Phase 2 - Filanesib Single Agent | Overall Response Rate (ORR) | 16% | 24% |
| Median Progression-Free Survival (mPFS) | 1.6 months | 1.7 months | |
| Median Overall Survival (mOS) | 19.0 months | 19.1 months | |
| Phase 2 - Filanesib + Dexamethasone | Overall Response Rate (ORR) | 15% | Not Reported |
| Median Progression-Free Survival (mPFS) | 2.8 months | 4.2 months | |
| Median Overall Survival (mOS) | 10.7 months | 10.8 months |
In this study, all responding patients had low baseline AAG levels.[5][6] A direct statistical comparison between high and low AAG groups was not reported in the publication.
Experimental Protocols
Protocol 1: General Procedure for Measuring AAG Levels by Immunoturbidimetric Assay
This protocol provides a general outline. Specific parameters should be optimized based on the instrument and reagent manufacturer's instructions.
-
Principle: The assay measures the turbidity caused by the agglutination of AAG in the sample with specific anti-AAG antibodies. The degree of turbidity is proportional to the AAG concentration.
-
Reagents and Materials:
-
Anti-human AAG antiserum
-
Reaction buffer (e.g., phosphate-buffered saline)
-
AAG calibrators and controls
-
Patient/experimental serum or plasma samples
-
Automated clinical chemistry analyzer or spectrophotometer
-
-
Procedure:
-
Prepare samples, calibrators, and controls according to the assay kit's instructions. This may involve dilution.
-
Pipette the reaction buffer and sample/calibrator/control into a cuvette.
-
Incubate to allow the temperature to stabilize.
-
Add the anti-AAG antiserum to initiate the reaction.
-
Measure the change in absorbance at a specific wavelength (e.g., 340 nm) over a defined period.
-
Calculate the AAG concentration in the samples based on the calibration curve.
-
-
Quality Control:
-
Run at least two levels of controls (normal and high) with each batch of samples.
-
Ensure control values are within the acceptable range before reporting results.
-
Protocol 2: Assessing Filanesib Efficacy In Vitro using the MTT Cell Viability Assay
This protocol is for assessing the effect of Filanesib on the viability of multiple myeloma cell lines.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
-
Reagents and Materials:
-
Multiple myeloma cell line (e.g., RPMI-8226, U266)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
Filanesib stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight (for adherent lines) or stabilize.
-
Prepare serial dilutions of Filanesib in complete culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Filanesib. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add the solubilization solution to each well and incubate until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value of Filanesib.
-
Visualizations
Caption: Mechanism of action of Filanesib.
Caption: Impact of AAG on Filanesib bioavailability.
Caption: Workflow for AAG and Filanesib studies.
References
- 1. Filanesib in combination with pomalidomide and dexamethasone in refractory MM patients: safety and efficacy, and association with alpha 1-acid glycoprotein (AAG) levels. Phase Ib/II Pomdefil clinical trial conducted by the Spanish MM group [cima.cun.es]
- 2. researchtopractice.com [researchtopractice.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Filanesib (ARRY-520), a Selective Inhibitor of Kinesin Spindle Protein, for Patients with Relapsed/Refractory MM | Research To Practice [researchtopractice.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Is the Fate of Clinical Candidate Arry-520 Already Sealed? Predicting Resistance in Eg5-Inhibitor Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cell line contamination issues in KSP inhibitor studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Kinesin Spindle Protein (KSP) inhibitors. Accurate and reliable experimental outcomes are paramount, and this resource addresses common challenges, with a particular focus on mitigating cell line contamination issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for KSP inhibitors?
KSP (Kinesin Spindle Protein), also known as Eg5 or KIF11, is a motor protein essential for the formation of a bipolar mitotic spindle during cell division.[1][2] KSP inhibitors block the ATPase activity of KSP, which prevents centrosome separation and leads to the formation of characteristic monopolar spindles.[1][2][3] This arrests the cell cycle in mitosis, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cells, such as cancer cells.[1][2][4][5] This targeted action makes KSP inhibitors a promising class of anti-cancer agents, distinct from microtubule-targeting drugs like taxanes.[1][3]
Q2: Why is cell line authentication critical for KSP inhibitor studies?
Q3: What are the most common types of cell line contamination?
The two most prevalent types of cell line contamination are:
-
Cross-contamination with another cell line: This occurs when a faster-growing cell line, such as HeLa, overtakes the original culture.[10][11]
-
Mycoplasma contamination: Mycoplasma are small bacteria that can alter cellular metabolism, growth, and morphology, thereby affecting experimental results.[17][18] They are difficult to detect with the naked eye as they do not typically cause turbidity in the culture medium.[17]
Q4: How often should I authenticate my cell lines?
It is best practice to authenticate your cell lines at several key points:
-
When a new cell line is received from any source (even from a reputable cell bank or another laboratory).
-
Before beginning a new series of experiments.
-
Before freezing a new bank of cells.
-
If the cells' morphology or growth characteristics change unexpectedly.
-
Many journals and funding agencies now mandate cell line authentication before publishing results or funding grants.[8][19]
Troubleshooting Guide
This guide addresses specific issues that may arise during your KSP inhibitor experiments, with a focus on ruling out cell line contamination as a potential cause.
Problem 1: Inconsistent or unexpected results with KSP inhibitors.
| Possible Cause | Troubleshooting Step |
| Cell Line Misidentification or Cross-Contamination | Immediately perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. Compare the STR profile to a reference database.[7][20] |
| Mycoplasma Contamination | Test your cell culture for mycoplasma using a reliable method such as PCR, Hoechst/DAPI staining, or microbiological culture.[17][21][22] |
| Incorrect Drug Concentration | Verify the concentration and activity of your KSP inhibitor stock solution. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Cell Line-Specific Sensitivity | Different cell lines exhibit varying sensitivities to KSP inhibitors.[16] Ensure you are using a cell line known to be responsive to your specific inhibitor, or test a panel of cell lines. |
| High Passage Number | Cell lines can undergo genetic drift at high passage numbers, altering their phenotype and drug response.[19] It is recommended to use low-passage cells for experiments.[19] |
Problem 2: Cells are resistant to KSP inhibitor-induced apoptosis.
| Possible Cause | Troubleshooting Step |
| Misidentified Cell Line | The cell line you are using may be inherently resistant to KSP inhibitors. Authenticate the cell line via STR profiling.[7][20] |
| Apoptotic Pathway Defects | The cell line may have mutations in key apoptotic pathway proteins. For example, the response to some KSP inhibitors is independent of p53 status.[5][23] |
| Mycoplasma Contamination | Mycoplasma can alter cellular responses to drugs. Test for and eliminate any mycoplasma contamination.[17] |
| Mitotic Slippage | Some cell lines may undergo "mitotic slippage," where they exit mitosis without proper chromosome segregation and do not undergo apoptosis.[16] This can be a mechanism of resistance. |
Quantitative Data Summary
The prevalence of cell line misidentification is a significant issue in biomedical research. The following table summarizes key statistics on this problem.
| Metric | Reported Percentage/Number | Source |
| Estimated percentage of misidentified cell lines | 15% - 36% | [11][24] |
| Articles reporting on misidentified cell lines | Over 32,755 | [13] |
| Estimated number of citations to "contaminated" articles | Approximately 500,000 | [13] |
Key Experimental Protocols
Protocol 1: Cell Line Authentication using Short Tandem Repeat (STR) Profiling
STR profiling is the gold standard for authenticating human cell lines.[7][19][20] It involves amplifying short, repetitive DNA sequences at specific loci and comparing the resulting profile to a reference database.
Methodology:
-
Sample Preparation:
-
Culture cells to a sufficient density (approximately 1 x 10^6 cells).
-
Harvest the cells and wash with Phosphate-Buffered Saline (PBS).
-
Extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
-
PCR Amplification:
-
Amplify the extracted DNA using a multiplex PCR kit that targets multiple STR loci (e.g., the PowerPlex® systems).[24] These kits typically include primers for 8 or more core STR loci and a gender-determining marker (amelogenin).
-
Perform PCR according to the kit's protocol.
-
-
Fragment Analysis:
-
Analyze the PCR products using capillary electrophoresis on a genetic analyzer.
-
The software will determine the size of the fragments at each STR locus.
-
-
Data Analysis:
-
Compare the generated STR profile to the reference STR profile of the expected cell line from a reputable database (e.g., ATCC, DSMZ, Cellosaurus).[20]
-
An 80% match or higher is generally required to confirm the identity of a cell line.
-
Protocol 2: Detection of Mycoplasma Contamination by PCR
PCR-based methods are rapid, sensitive, and widely used for detecting mycoplasma contamination.[17][21]
Methodology:
-
Sample Collection:
-
Collect 1 mL of the cell culture supernatant from a culture that is near confluency and has not had a media change in at least 2-3 days.[22]
-
Centrifuge to pellet any cells and use the supernatant for the assay.
-
-
DNA Extraction (if required by kit):
-
Some commercial PCR kits can directly use the supernatant, while others may require a DNA extraction step. Follow the manufacturer's protocol.
-
-
PCR Amplification:
-
Use a commercial mycoplasma detection PCR kit. These kits contain primers that target the highly conserved 16S rRNA gene of various mycoplasma species.[21]
-
Set up the PCR reaction according to the kit's instructions, including positive and negative controls.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose gel.
-
Visualize the DNA bands under UV light. The presence of a band of the expected size in your sample lane indicates mycoplasma contamination.
-
Visualizations
Caption: KSP inhibitor mechanism of action.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Contaminated and misidentified cell lines commonly use in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. The repercussions of using misidentified cell lines | Culture Collections [culturecollections.org.uk]
- 9. sciencedaily.com [sciencedaily.com]
- 10. Cell Line Cross-Contamination and Misidentification; Common Cell Culture Problems [sigmaaldrich.com]
- 11. List of contaminated cell lines - Wikipedia [en.wikipedia.org]
- 12. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature | PLOS One [journals.plos.org]
- 13. The ghosts of HeLa: How cell line misidentification contaminates the scientific literature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Incorrect cell line validation and verification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Misidentified and contaminated cell lines lead to faulty cancer science - ecancer [ecancer.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 18. media.tghn.org [media.tghn.org]
- 19. cellculturedish.com [cellculturedish.com]
- 20. biopharminternational.com [biopharminternational.com]
- 21. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 22. blog.addgene.org [blog.addgene.org]
- 23. Inhibition of KSP by ARRY-520 Induces Cell Cycle Block and Cell Death via the Mitochondrial Pathway in AML Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. celllineauthentication.labcorp.com [celllineauthentication.labcorp.com]
Improving (R)-Filanesib solubility for cell-based assays
Welcome to the technical support center for (R)-Filanesib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the solubility of this compound for cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered when preparing this compound for cell-based assays.
Problem 1: this compound precipitates out of solution when added to my aqueous cell culture medium.
-
Possible Cause: The high concentration of this compound in the DMSO stock solution is causing it to crash out upon contact with the aqueous environment of the cell culture medium. This is a common issue with hydrophobic compounds.
-
Solution:
-
Optimize the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant cytotoxicity.[1][2][3][4][5] Aim to keep the final DMSO concentration in your assay as low as possible, ideally at or below 0.1%.[2][5]
-
Use a serial dilution method: Instead of adding a small volume of highly concentrated stock directly to your final volume of media, perform serial dilutions in your cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes aid in solubility.[6]
-
Increase mixing: After adding the this compound stock to the medium, ensure thorough but gentle mixing to facilitate dispersion.
-
Problem 2: I observe a film or fine particles in my stock solution of this compound in DMSO.
-
Possible Cause: The this compound may not be fully dissolved, or the DMSO may have absorbed moisture, which can reduce the solubility of the compound.[7]
-
Solution:
-
Ensure complete dissolution: After adding DMSO to the powdered this compound, vortex or sonicate the solution for several minutes to ensure it is fully dissolved.[1][6] Gently warming the solution to 37°C can also help.[6]
-
Use fresh, anhydrous DMSO: Use a fresh, unopened bottle of anhydrous (dry) DMSO to prepare your stock solution.[7] Store DMSO properly to prevent moisture absorption.
-
Proper Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility.[8]
-
Problem 3: My cell-based assay results are inconsistent, and I suspect it's due to solubility issues.
-
Possible Cause: Inconsistent solubility can lead to variable effective concentrations of this compound in your assays. Precipitation, even if not easily visible, can significantly impact the amount of active compound available to the cells.
-
Solution:
-
Visually inspect for precipitation: Before treating your cells, carefully inspect the diluted this compound in the cell culture medium for any signs of precipitation, such as cloudiness, a visible film, or particles.[9][10] This can be particularly important to check in the wells of a 96-well plate.[9]
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution to ensure consistency.
-
Include a solvent control: Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on the cells.[2][5][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[8][][13][14] It is highly soluble in DMSO, with concentrations of at least 100 mg/mL being achievable.[8][13]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The tolerance to DMSO varies between cell lines.[2][15] However, a general guideline is to keep the final concentration of DMSO in the cell culture medium at or below 0.5%, with 0.1% being preferable to minimize any potential for cytotoxicity or off-target effects.[1][2][3][4][5] It is always best to perform a dose-response curve with DMSO alone on your specific cell line to determine its tolerance.[1]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve the powdered this compound in fresh, anhydrous DMSO to your desired concentration (e.g., 10 mM).[14] Ensure the compound is completely dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]
Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture medium?
A4: No, this compound is poorly soluble in water and aqueous buffers.[] It should first be dissolved in DMSO to create a concentrated stock solution, which can then be diluted into your aqueous experimental medium.
Q5: Are there any alternative methods to improve the solubility of this compound in my final assay medium?
A5: While DMSO is the primary solvent, some general strategies for poorly soluble compounds that could be considered include the use of co-solvents or surfactants. For example, formulations for in vivo studies have used a combination of DMSO, PEG300, and Tween-80.[8][13] However, for cell-based assays, the potential toxicity of these additives on your specific cell line would need to be carefully evaluated. The inclusion of serum in the cell culture medium can also sometimes help to keep hydrophobic compounds in solution.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent/Formulation | Concentration | Reference |
| DMSO | ≥ 100 mg/mL (~237.8 mM) | [8][13] |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 3.75 mg/mL (8.92 mM) | [8] |
| 10% DMSO + 90% Corn Oil | ≥ 3.75 mg/mL (8.92 mM) | [8] |
| Water | Insoluble | [] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder (Molar Mass: 420.48 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, weigh out 4.205 mg of this compound.
-
Place the weighed powder into a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM solution from 4.205 mg, add 1 mL of DMSO.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, sonicate for 5-10 minutes in a water bath sonicator.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Diluting this compound into Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Determine the final concentration of this compound and the final percentage of DMSO you want in your assay. For example, for a final concentration of 10 µM with 0.1% DMSO.
-
Perform a serial dilution. For instance, to get to 10 µM from a 10 mM stock, you can first dilute the stock 1:100 in cell culture medium to get an intermediate concentration of 100 µM.
-
To do this, add 2 µL of the 10 mM stock to 198 µL of pre-warmed medium and mix well. This will result in a 1% DMSO concentration in the intermediate dilution.
-
Then, add the appropriate volume of this intermediate dilution to your cells. For example, if you are adding 10 µL of the 100 µM intermediate to 90 µL of cells in a well, the final concentration will be 10 µM this compound and 0.1% DMSO.
-
Always prepare a vehicle control with the same final concentration of DMSO.
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Recommended workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound solubility issues.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 9. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.eu [file.medchemexpress.eu]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of (R)-Filanesib in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Kinesin Spindle Protein (KSP) inhibitor, (R)-Filanesib. The information is designed to help minimize cytotoxicity in normal cells during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it lead to cytotoxicity in normal cells?
A1: this compound is a potent and selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1][3] By inhibiting KSP, this compound prevents the separation of centrosomes, leading to the formation of monopolar spindles and causing mitotic arrest.[1][4] This prolonged arrest in mitosis ultimately triggers apoptosis (programmed cell death).[4][5]
Since KSP is only expressed in dividing cells, this compound's activity is primarily directed towards rapidly proliferating cells, such as cancer cells.[3] However, certain normal tissues with high cell turnover rates, like bone marrow, are also susceptible to its effects. This leads to the most common dose-limiting toxicity: myelosuppression, particularly neutropenia (a decrease in neutrophils, a type of white blood cell).[2][6]
Q2: What are the primary strategies to minimize the cytotoxicity of this compound in normal cells?
A2: The primary strategies to mitigate this compound-induced cytotoxicity in normal cells focus on managing its on-target effects on healthy proliferating tissues. These include:
-
Prophylactic use of Granulocyte Colony-Stimulating Factor (G-CSF): Clinical studies have shown that the prophylactic administration of filgrastim (a G-CSF) can effectively manage neutropenia.[7][8][9] G-CSF stimulates the bone marrow to produce more neutrophils, counteracting the suppressive effects of this compound.
-
Dose Optimization and Scheduling: Finding the maximum tolerated dose (MTD) and an optimal administration schedule is crucial. Clinical trials have explored various dosing schedules to balance efficacy and toxicity.[10]
-
Combination Therapies: Combining this compound with other anticancer agents, such as dexamethasone, pomalidomide, or bortezomib, has been investigated.[1][10] These combinations can potentially allow for lower, less toxic doses of this compound while achieving synergistic anti-tumor effects.
-
Patient Selection with Biomarkers: Research suggests that baseline levels of alpha 1-acid glycoprotein (AAG) may be a potential biomarker to predict patient response.[7][9] Patients with low baseline AAG levels may have a better response to treatment.[7][9]
Q3: What are the known dose-limiting toxicities (DLTs) of this compound from clinical trials?
A3: The most commonly reported dose-limiting toxicities in clinical trials of this compound are febrile neutropenia and mucosal inflammation.[7][8][9] Grade 3/4 cytopenias, including neutropenia, thrombocytopenia, and anemia, have been observed in a significant percentage of patients.[7][8]
Troubleshooting Guides
Issue 1: Severe neutropenia (Grade 3/4) is observed in our in vivo model despite prophylactic G-CSF administration.
| Possible Cause | Troubleshooting Step |
| Suboptimal G-CSF dosing or timing. | Review the G-CSF administration protocol. Ensure that G-CSF is administered 24 to 72 hours after the this compound dose, not concurrently. The typical prophylactic dose of filgrastim is 5 mcg/kg/day. |
| High sensitivity of the animal model to this compound. | Consider a dose reduction of this compound in the next experimental cohort. Perform a dose-response study to determine the optimal therapeutic window for your specific model. |
| Underlying health status of the animals. | Ensure that all animals are healthy and free of underlying infections before starting the experiment, as this can exacerbate myelosuppression. |
| Incorrect assessment of neutropenia. | Verify the method used for neutrophil counting. Ensure that blood samples are collected and processed correctly to obtain accurate cell counts. |
Issue 2: Inconsistent anti-tumor efficacy is observed in our xenograft model.
| Possible Cause | Troubleshooting Step |
| Variability in tumor growth rates. | Ensure that tumors are of a consistent size at the start of treatment. Randomize animals into treatment groups based on tumor volume. |
| Drug administration variability. | Verify the accuracy of drug formulation and administration techniques. Ensure consistent dosing for all animals in a treatment group. |
| Potential for drug resistance. | Investigate the expression of KSP in your tumor model. Consider combination therapy with an agent that has a different mechanism of action. |
| Influence of plasma proteins. | Measure baseline alpha 1-acid glycoprotein (AAG) levels in your animal model, as high levels have been associated with reduced response in clinical settings. |
Quantitative Data Summary
Table 1: Grade 3/4 Adverse Events in a Phase 1/2 Study of Filanesib [7][8]
| Adverse Event | Phase 2 - Single Agent Filanesib (N=32) | Phase 2 - Filanesib + Dexamethasone (N=55) |
| Neutropenia | ~40% | ~40% |
| Thrombocytopenia | Not specified | Not specified |
| Anemia | Not specified | Not specified |
| Febrile Neutropenia | Dose-Limiting Toxicity | Dose-Limiting Toxicity |
| Mucosal Inflammation | Dose-Limiting Toxicity | Dose-Limiting Toxicity |
Table 2: Response Rates in a Phase 1/2 Study of Filanesib [7][8]
| Outcome | Phase 2 - Single Agent Filanesib | Phase 2 - Filanesib + Dexamethasone |
| Overall Response Rate (≥ Partial Response) | 16% | 15% |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted for assessing the cytotoxic effects of this compound on both cancer and normal cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
2. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Experimental workflow for mitigating this compound toxicity.
References
- 1. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apoptosis Protocols | USF Health [health.usf.edu]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to enhance (R)-Filanesib therapeutic index
Welcome to the technical support center for (R)-Filanesib, a selective inhibitor of the kinesin spindle protein (KSP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in preclinical and clinical research settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to support your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High Incidence of Neutropenia in In Vivo Models
Question: We are observing significant neutropenia in our animal models treated with this compound, leading to dose limitations and adverse events. How can we mitigate this?
Answer:
Neutropenia is the most common dose-limiting toxicity of this compound.[1][2][3] Here are strategies to manage it:
-
Prophylactic Use of Granulocyte Colony-Stimulating Factor (G-CSF): The co-administration of G-CSF, such as filgrastim, has been shown to effectively manage this compound-induced neutropenia, allowing for higher dose administration.[4][5] A typical preclinical regimen may involve administering filgrastim for 5-7 days following this compound treatment.[6]
-
Dose Scheduling and Reduction:
-
Consider alternative dosing schedules. For instance, administering this compound on days 1 and 2 of a 14-day or 28-day cycle has been explored in clinical trials to manage toxicity.[1][6]
-
If severe neutropenia (Grade 3/4) is observed, a dose reduction of this compound is recommended. A reduction of 25% is a common starting point, with further adjustments based on tolerability in subsequent cycles.[7]
-
-
Monitoring: Regularly monitor absolute neutrophil counts (ANC) throughout the treatment period to proactively manage neutropenia. The National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) can be used for grading neutropenia severity.[8][9]
Neutropenia Grading (CTCAE v5.0) [8]
| Grade | Absolute Neutrophil Count (ANC) |
| 1 | <2,000-1,500/mm³ |
| 2 | <1,500-1,000/mm³ |
| 3 | <1,000-500/mm³ |
| 4 | <500/mm³ |
Issue 2: Suboptimal Efficacy or Drug Resistance
Question: Our in vitro or in vivo models are showing a lack of response or developing resistance to this compound monotherapy. What strategies can enhance its therapeutic effect?
Answer:
Enhancing the therapeutic index of this compound often involves combination therapies or patient stratification using biomarkers.
-
Combination Therapies:
-
With Pomalidomide and Dexamethasone: This combination has shown synergistic effects in preclinical models of multiple myeloma, particularly in highly proliferative tumors.[10][11] The proposed mechanism involves the impairment of mitosis transcriptional control and increased apoptosis.[10]
-
With Bortezomib and Dexamethasone: This combination has demonstrated durable activity in patients with recurrent/refractory multiple myeloma.[5][12][13] Preclinical data suggest synergistic apoptotic activity, even in bortezomib-resistant cell lines.[12]
-
-
Biomarker-Based Stratification:
-
Alpha 1-Acid Glycoprotein (AAG): High baseline levels of AAG, an acute phase reactant protein, have been associated with reduced efficacy of this compound.[1][7][14] It is hypothesized that AAG binds to and sequesters this compound, reducing its bioavailability.[7] Consider measuring baseline AAG levels in your models to identify those more likely to respond.
-
BAX Expression: High basal expression of the pro-apoptotic protein BAX has been correlated with increased sensitivity to this compound in multiple myeloma cell lines.[10] Assessing BAX expression could be a valuable tool for predicting response.
-
Below is a DOT script for a logical workflow to address suboptimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly selective, noncompetitive inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[10] KSP is a motor protein essential for the separation of centrosomes and the formation of the bipolar mitotic spindle during cell division.[10] By inhibiting KSP, this compound causes mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptosis in rapidly dividing cells.[4][10]
The following DOT script illustrates the signaling pathway of this compound.
Q2: What are the recommended starting concentrations for in vitro experiments?
A2: The effective concentration of this compound can vary between cell lines. The reported IC50 for human KSP is 6 nM.[15] For cell proliferation assays, EC50 values typically range from 0.4 nM to 14.4 nM. A dose-response experiment starting from 0.1 nM up to 100 nM is recommended to determine the optimal concentration for your specific cell line. Some cell lines have shown sensitivity with almost no viable cells at 2.5 nM.[10]
Q3: Is this compound effective against multi-drug resistant cell lines?
A3: Yes, this compound has been shown to be effective in cell lines resistant to multiple drugs, including those resistant to taxanes.[1] Its unique mechanism of action, targeting KSP rather than microtubules directly, allows it to overcome resistance mechanisms associated with other anti-mitotic agents.
Data Presentation
Table 1: In Vitro Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50/EC50 (nM) | Assay | Reference |
| HCT-116 | Colon Carcinoma | 0.7 | MTS | |
| HCT-15 | Colon Carcinoma | 3.7 | Proliferation | [15] |
| NCI/ADR-RES | Ovarian Cancer | 14 | Proliferation | [15] |
| K562/ADR | Leukemia | 4.2 | Proliferation | [15] |
| Multiple Myeloma Cell Lines | Multiple Myeloma | ~2.5 (for sensitive lines) | Viability | [10] |
Table 2: Summary of Clinical Trial Results for this compound
| Trial Phase | Treatment | Patient Population | Overall Response Rate (ORR) | Key Toxicities (Grade 3/4) | Reference |
| Phase 1/2 | This compound monotherapy | Relapsed/Refractory Multiple Myeloma | 16% | Cytopenias (~50%), Febrile Neutropenia, Mucosal Inflammation | [1][2] |
| Phase 1/2 | This compound + Dexamethasone | Relapsed/Refractory Multiple Myeloma | 15% | Cytopenias (~50%), Febrile Neutropenia, Mucosal Inflammation | [1][2] |
| Phase 1 | This compound + Bortezomib + Dexamethasone | Relapsed/Refractory Multiple Myeloma | 20% (all patients), 29% (PI-refractory) | Neutropenia (44%), Thrombocytopenia (29%) | [5][13] |
| Phase 1b/2 | This compound + Pomalidomide + Dexamethasone | Relapsed/Refractory Multiple Myeloma | 62% (low AAG), 17% (high AAG) | Hematological | [16] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol is for assessing the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cell lines.
-
Materials:
-
96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
-
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
-
Materials:
-
6-well plates
-
This compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., 1x and 5x IC50) for 24 hours.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Apoptosis Assay using Annexin V/PI Staining
This protocol allows for the quantification of apoptotic cells following treatment with this compound.
-
Materials:
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
-
Procedure:
-
Seed cells and treat with this compound as described for the cell cycle analysis protocol.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.
-
The following DOT script provides a visual representation of a general experimental workflow.
References
- 1. A Phase 1/2 study of filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Filanesib - Wikipedia [en.wikipedia.org]
- 4. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase 1 dose-escalation study of filanesib plus bortezomib and dexamethasone in patients with recurrent/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalrph.com [globalrph.com]
- 7. sci-hub.se [sci-hub.se]
- 8. Current management of chemotherapy-induced neutropenia in adults: key points and new challenges: Committee of Neoplastic Supportive-Care (CONS), China Anti-Cancer Association Committee of Clinical Chemotherapy, China Anti-Cancer Association - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemotherapy-induced neutropenia and treatment efficacy in advanced non-small-cell lung cancer: a pooled analysis of 6 randomized trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Filanesib plus bortezomib and dexamethasone in relapsed/refractory t(11;14) and 1q21 gain multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase 1 Dose-Escalation Study of Filanesib Plus Bortezomib and Dexamethasone in Patients With Recurrent/Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Filanesib for the treatment of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 16. Filanesib (ARRY-520) in Combination With Pomalidomide and Dexamethasone for Relapsed/Refractory (R/R) Multiple Myeloma (MM) Patients [clin.larvol.com]
Validation & Comparative
A Comparative Analysis of (R)-Filanesib and Paclitaxel in Ovarian Cancer Cells
A detailed guide for researchers on the differential effects and mechanisms of (R)-filanesib and paclitaxel in preclinical models of ovarian cancer.
This guide provides a comprehensive comparison of the anti-tumor activities of this compound (ARRY-520), a kinesin spindle protein (KSP) inhibitor, and paclitaxel, a microtubule-stabilizing agent, in ovarian cancer cell lines. The data presented herein highlights their distinct mechanisms of action and differential effects on specific subtypes of ovarian cancer cells, offering valuable insights for drug development and translational research.
Quantitative Analysis of Cytotoxicity
The cytotoxic effects of this compound and paclitaxel were evaluated in two subtypes of epithelial ovarian cancer (EOC) cells: Type I and Type II. Type I EOC cells are characterized by a functional Toll-like receptor 4 (TLR4)/MyD88/NF-κB pathway. The Growth Inhibition 50 (GI50) values, representing the concentration of the drug that causes 50% inhibition of cell growth, were determined after 48 hours of treatment.
| Cell Type | Drug | GI50 (µM) at 48h |
| Type I EOC Cells | This compound | > 3 |
| Paclitaxel | > 20 | |
| Type II EOC Cells | This compound | 0.0015 |
| Paclitaxel | 0.2 |
Table 1: Comparative Cytotoxicity of this compound and Paclitaxel in EOC Cells. The data indicates that while both agents exhibit cytotoxic effects, Type II EOC cells are significantly more sensitive to both this compound and paclitaxel compared to Type I cells[1]. Notably, this compound demonstrates potent activity at a much lower concentration than paclitaxel in the sensitive Type II cells[1].
Mechanisms of Action and Signaling Pathways
This compound and paclitaxel induce cell death through distinct mechanisms that involve interference with the mitotic spindle, a critical cellular machinery for cell division.
This compound: As a selective inhibitor of Kinesin Spindle Protein (KSP), also known as Eg5, this compound prevents the separation of centrosomes during mitosis. This leads to the formation of monopolar spindles, causing mitotic arrest and subsequent activation of the apoptotic cell death pathway[2][3][4]. This mechanism is specific to mitotic cells and is independent of microtubule dynamics.
Paclitaxel: Paclitaxel is a taxane that stabilizes microtubules by preventing their depolymerization[1][5][6][7]. This disruption of normal microtubule dynamics leads to the formation of abnormal mitotic spindles, resulting in mitotic arrest and apoptosis[1][5][6][7]. However, in Type I EOC cells, paclitaxel has been shown to have off-target effects. It can act as a ligand for TLR4, leading to the activation of the NF-κB and ERK signaling pathways[8]. This activation can promote the secretion of pro-tumorigenic cytokines, potentially contributing to chemoresistance and tumor progression[8][9]. In contrast, this compound does not induce these pro-tumor effects in Type I cells[8].
Signaling Pathway Diagrams
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Culture of Primary EOC Cells from Ascites
-
Sample Collection: Ascitic fluid is collected from patients with epithelial ovarian carcinoma under sterile conditions.
-
Cell Isolation: The ascitic fluid is centrifuged to pellet the cells. The cell pellet is washed with phosphate-buffered saline (PBS) to remove debris.
-
Culture Initiation: The cells are resuspended in a complete culture medium, such as DMEM supplemented with 10% fetal bovine serum and antibiotics, and plated in tissue culture flasks.
-
Fibroblast Removal: To enrich for epithelial cancer cells, contaminating fibroblasts can be removed by brief exposure to trypsin, which detaches the fibroblasts more readily than the EOC cells.
-
Cell Expansion: The EOC cells are cultured at 37°C in a humidified atmosphere with 5% CO2. The medium is changed every 2-3 days, and the cells are passaged upon reaching confluence.
Cell Viability (MTT) Assay
-
Cell Seeding: EOC cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Drug Treatment: The cells are treated with increasing concentrations of this compound or paclitaxel for 48 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The GI50 values are calculated from the dose-response curves.
Western Blot for Caspase Activation
-
Protein Extraction: EOC cells are treated with this compound or paclitaxel for the desired time. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for caspases (e.g., cleaved caspase-3) and a loading control (e.g., β-actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
-
Transfection: EOC cells are transiently transfected with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Drug Treatment: After transfection, the cells are treated with paclitaxel or this compound.
-
Cell Lysis: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The fold change in NF-κB activity is calculated relative to untreated control cells.
Experimental Workflow Diagram
Conclusion
This guide demonstrates that while both this compound and paclitaxel are effective cytotoxic agents against ovarian cancer cells, they possess distinct mechanisms of action and cellular effects. This compound acts as a specific KSP inhibitor, leading to mitotic arrest and apoptosis across different EOC subtypes. Paclitaxel, a microtubule stabilizer, also induces mitotic arrest but can trigger pro-tumorigenic signaling pathways (NF-κB and ERK) in Type I EOC cells, which may have implications for chemoresistance. These findings underscore the importance of understanding the molecular characteristics of tumors to select the most appropriate therapeutic strategy. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers investigating novel anti-cancer agents for ovarian cancer.
References
- 1. Establishment of Primary Cultures from Ovarian Tumor Tissue and Ascites Fluid | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTT growth assays in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.amsbio.com [resources.amsbio.com]
- 5. Primary culture of ovarian surface epithelial cells and ascites-derived ovarian cancer cells from patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Primary culture of ovarian surface epithelial cells and ascites-derived ovarian cancer cells from patients | Semantic Scholar [semanticscholar.org]
- 7. Establishment of Primary Cell Culture From Ascitic Fluid and Solid Tumor Obtained From Epithelial Ovarian Carcinoma Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Filanesib - Wikipedia [en.wikipedia.org]
- 9. 2.8. Luciferase Reporter Assays [bio-protocol.org]
A Comparative Guide to ARRY-520 (Filanesib) in Combination with Bortezomib for Relapsed/Refractory Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinesin spindle protein (KSP) inhibitor ARRY-520 (filanesib) in combination with the proteasome inhibitor bortezomib for the treatment of relapsed/refractory multiple myeloma (RRMM). The guide evaluates its performance against alternative therapeutic regimens, supported by clinical trial data and detailed experimental protocols.
Executive Summary
The combination of ARRY-520 and bortezomib, often administered with dexamethasone, has demonstrated encouraging activity and a manageable safety profile in patients with heavily pretreated RRMM. Preclinical studies have established a synergistic relationship between the two agents, leading to enhanced apoptosis in myeloma cells. This guide will delve into the clinical efficacy of this combination therapy and compare it with other standard-of-care regimens for RRMM, providing a data-driven overview for research and development professionals.
Mechanism of Action: A Dual Approach to Inducing Myeloma Cell Death
The synergistic anti-myeloma activity of the ARRY-520 and bortezomib combination stems from their distinct and complementary mechanisms of action that target critical cellular processes.
ARRY-520 (Filanesib): As a selective KSP inhibitor, ARRY-520 disrupts mitotic spindle formation, a crucial step in cell division.[1] This leads to mitotic arrest, where the cancer cells are unable to complete mitosis and ultimately undergo apoptosis. A key downstream effect of KSP inhibition is the depletion of the anti-apoptotic protein Mcl-1, to which myeloma cells are particularly dependent for survival.[1][2]
Bortezomib: Bortezomib is a proteasome inhibitor that disrupts the ubiquitin-proteasome system, the cell's machinery for degrading ubiquitinated proteins. This leads to an accumulation of misfolded and regulatory proteins, inducing endoplasmic reticulum (ER) stress and activating apoptotic pathways.
The combination of these two agents results in a multi-pronged attack on myeloma cells, leading to enhanced cell death.
References
A Comparative Guide to KSP Inhibitors: (R)-Filanesib vs. Ispinesib
For Researchers, Scientists, and Drug Development Professionals
The kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a critical motor protein involved in the formation of the bipolar mitotic spindle, making it an attractive target for anticancer therapies. Inhibitors of KSP induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. This guide provides a detailed comparison of two prominent KSP inhibitors, (R)-Filanesib (ARRY-520) and ispinesib (SB-715992), focusing on their performance backed by experimental data. Both have been extensively studied in preclinical and clinical settings, with this compound and ispinesib being among the most promising small molecules in clinical trials targeting KSP.[1][2][3][4]
Mechanism of Action
Both this compound and ispinesib are potent and selective inhibitors of KSP.[5][6] Their mechanism of action involves binding to an allosteric pocket on the KSP motor domain, which prevents the ATP hydrolysis necessary for its motor function.[6][7] This inhibition disrupts the separation of centrosomes during prophase, leading to the formation of characteristic monopolar spindles.[8][9] The cell's spindle assembly checkpoint is consequently activated, causing an arrest in the G2/M phase of the cell cycle.[10][11] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to cancer cell death.[1][12][13][14]
Signaling Pathway from KSP Inhibition to Apoptosis
The inhibition of KSP initiates a signaling cascade that culminates in apoptosis. This process is largely independent of p53 status, suggesting that KSP inhibitors could be effective in tumors with p53 mutations.[1] The key steps in this pathway are the activation of the spindle assembly checkpoint, followed by mitotic slippage, which then triggers the activation of the pro-apoptotic protein Bax. Bax activation is a critical upstream event for the execution of apoptosis through the mitochondrial pathway.
Comparative Performance Data
In Vitro Potency
Both this compound and ispinesib exhibit potent anti-proliferative activity against a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.
| Cell Line | Cancer Type | This compound IC50 (nM) | Ispinesib IC50 (nM) |
| Meningioma | |||
| Ben-Men-1 | Benign Meningioma | < 1 | < 1 |
| NCH93 | Anaplastic Meningioma | < 1 | < 1 |
| Multiple Myeloma | |||
| MM.1S | Multiple Myeloma | ~2.5 (some cells remain viable at higher doses) | - |
| Breast Cancer | |||
| MDA-MB-468 | Breast Cancer | - | ~20 |
| BT-474 | Breast Cancer | - | ~50 |
| Colon Cancer | |||
| Colo205 | Colon Cancer | - | 1.2 - 9.5 |
| HT-29 | Colon Cancer | - | 1.2 - 9.5 |
| Other | |||
| HeLa | Cervical Cancer | 3.13 - 6.25 (induces G2/M arrest) | - |
| PC-3 | Prostate Cancer | - | ~15-30 (induces apoptosis) |
Data compiled from multiple sources.[2][7][8][9][10][15][16] Note: Direct head-to-head IC50 comparisons across a broad, identical panel of cell lines in a single study are limited in the available literature.
In Vivo Efficacy
A direct comparison in a xenograft mouse model of meningioma demonstrated that both this compound and ispinesib significantly inhibited tumor growth by up to 83%.[10][17] However, the study noted that this compound exhibited better tolerability with less pronounced hematological side effects.[10][17]
In other preclinical models, this compound has shown potent anti-tumor activity in multiple myeloma and hepatoblastoma xenografts.[8][11] Ispinesib has also demonstrated in vivo efficacy, producing tumor regressions in several breast cancer models.[16]
Experimental Protocols
Below are generalized protocols for key assays used to evaluate KSP inhibitors. Specific details may vary between laboratories and cell lines.
Cell Viability Assay (MTT/MTS Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the KSP inhibitor and a vehicle control.
-
Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for 1-4 hours.
-
Solubilization (for MTT): If using MTT, add a solubilizing agent to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Culture and Treatment: Culture cells and treat with the KSP inhibitor for the desired time.
-
Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of double-stranded RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which is proportional to the DNA content.
Apoptosis Assay (Annexin V Staining)
This assay identifies apoptotic cells by detecting the translocation of phosphatidylserine to the outer cell membrane.
-
Cell Treatment: Treat cells with the KSP inhibitor as required.
-
Harvesting: Collect the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide or DAPI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the cells by flow cytometry as soon as possible.
Conclusion
Both this compound and ispinesib are highly potent KSP inhibitors that effectively induce mitotic arrest and apoptosis in cancer cells. Preclinical data suggests that both compounds have significant anti-tumor activity. While direct comparative data is somewhat limited, a study in meningioma models suggests that this compound may have a better tolerability profile.[10][17] this compound has shown particularly promising results in multiple myeloma, especially when used in combination therapies.[1][8] The choice between these inhibitors for further research and development may depend on the specific cancer type, the therapeutic window, and the potential for combination with other agents.
References
- 1. An inhibitor of the kinesin spindle protein activates the intrinsic apoptotic pathway independently of p53 and de novo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Filanesib | C20H22F2N4O2S | CID 44224257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Mechanism of inhibition of human KSP by ispinesib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KIF11 inhibitors filanesib and ispinesib inhibit meningioma growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Induction of apoptosis by an inhibitor of the mitotic kinesin KSP requires both activation of the spindle assembly checkpoint and mitotic slippage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Inhibitor of the Kinesin Spindle Protein Activates the Intrinsic Apoptotic Pathway Independently of p53 and De Novo Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Validating (R)-Filanesib Efficacy in Patient-Derived Xenografts: A Comparative Guide
The kinesin spindle protein (KSP) inhibitor, (R)-Filanesib, demonstrates significant antitumor activity in preclinical patient-derived xenograft (PDX) models of hepatoblastoma, a rare pediatric liver cancer. This guide provides a comprehensive comparison of this compound's efficacy, supported by experimental data from PDX models, and contrasts its performance with other KSP inhibitors and standard-of-care chemotherapy.
This compound is a potent and selective inhibitor of KSP (also known as Eg5 or KIF11), a motor protein essential for the formation of the bipolar spindle during mitosis.[1][2] Inhibition of KSP leads to mitotic arrest and subsequent cell death, making it an attractive target for cancer therapy.[1][2] Preclinical studies have shown that this compound induces marked tumor regression in various cancer models.[2] This guide focuses on the validation of its efficacy specifically within patient-derived xenografts, which are considered more clinically relevant models as they retain the histological and genetic characteristics of the original patient tumors.
Efficacy of this compound in Hepatoblastoma PDX Models
A key study by Nousiainen et al. (2025) investigated the efficacy of this compound in five distinct patient-derived xenograft models of hepatoblastoma. The results demonstrated a significant reduction in tumor growth in four of the five models. Notably, one of the responsive models exhibited complete tumor growth arrest, highlighting the potential of this compound as a therapeutic option for this challenging pediatric cancer.[1][2][3]
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of this compound in hepatoblastoma PDX models compared to the standard-of-care chemotherapy, cisplatin, and other KSP inhibitors, where data in comparable models are available.
| Treatment Agent | PDX Model | Tumor Type | Efficacy Outcome | Source |
| This compound | HB-PDX (4 of 5 models) | Hepatoblastoma | Significant tumor growth reduction | [1][2][3] |
| HB-PDX (1 of 5 models) | Hepatoblastoma | Complete tumor growth arrest | [1][2][3] | |
| Cisplatin | HuH6 Xenograft | Hepatoblastoma | Significantly reduced tumor growth (p<0.02) vs. control | [4] |
| HepG2 Xenograft | Hepatocellular Carcinoma | Significant inhibition of tumor growth (p<0.05) vs. control | [5] | |
| SB-743921 | Ly-1 Xenograft | Diffuse Large B-cell Lymphoma | Marked antitumor activity | [6] |
| Litronesib | Not available in PDX models | - | - | - |
Note: Direct comparison is limited by the use of different xenograft models (PDX vs. cell-line derived) in the available studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized experimental protocols for establishing and utilizing PDX models for efficacy studies, based on standard practices.
Patient-Derived Xenograft (PDX) Model Establishment and Maintenance
-
Tumor Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.
-
Implantation: Small fragments of the tumor tissue (approximately 20-30 mm³) are subcutaneously implanted into the flank of immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Passaging: Once the tumors reach a volume of approximately 1000-1500 mm³, they are harvested and can be serially passaged into new cohorts of mice for expansion.
-
Model Characterization: Established PDX models are characterized by histology and molecular profiling to ensure they retain the characteristics of the original patient tumor.
In Vivo Efficacy Studies
-
Animal Model: Immunocompromised mice bearing established PDX tumors of a specified volume (e.g., 100-200 mm³) are used.
-
Drug Formulation and Administration:
-
This compound: The specific formulation and vehicle used for in vivo studies would be as described in the primary publication. Administration is typically via intravenous or intraperitoneal injection.
-
Cisplatin: Typically dissolved in a saline solution and administered intraperitoneally.
-
-
Dosing Regimen: The dose and schedule of administration are critical variables. For the hepatoblastoma study, the specific dosing for this compound would be as outlined by Nousiainen et al. (2025). For cisplatin, a common regimen is 1.25 mg/kg for 4 consecutive days.[4]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. This can be assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed differences. Other endpoints may include survival analysis.
Signaling Pathways and Experimental Workflows
The mechanism of action of this compound and the general workflow for PDX-based drug efficacy studies are illustrated in the following diagrams.
Caption: Mechanism of this compound action.
Caption: Workflow for PDX model efficacy studies.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. europeanreview.org [europeanreview.org]
- 6. The novel kinesin spindle protein (KSP) inhibitor SB-743921 exhibits marked activity in in vivo and in vitro models of aggressive large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-Filanesib and Standard of Care in Preclinical Multiple Myeloma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinesin spindle protein (KSP) inhibitor, (R)-filanesib (also known as ARRY-520), with standard-of-care agents in preclinical models of multiple myeloma. The data presented is compiled from various studies to offer a comprehensive overview of the therapeutic potential of this compound.
This compound is a first-in-class, highly selective inhibitor of KSP (also known as Eg5 or KIF11), a motor protein essential for the formation of the bipolar mitotic spindle.[1] Inhibition of KSP leads to mitotic arrest and subsequent apoptosis in rapidly dividing cells, making it a promising target in oncology.[1] This guide summarizes the in vitro and in vivo efficacy of this compound in comparison to established therapies for multiple myeloma, such as the proteasome inhibitor bortezomib and the immunomodulatory agent pomalidomide.
In Vitro Efficacy: A Cellular Perspective
The in vitro potency of this compound has been evaluated against various multiple myeloma cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and standard-of-care agents in the MM.1S multiple myeloma cell line.
| Compound | Target | Cell Line | IC50 | Citation |
| This compound | Kinesin Spindle Protein (KSP) | Multiple Myeloma Cell Lines | Sensitive at < 2.5 nM in some lines | [1] |
| Bortezomib | Proteasome | MM.1S | 15.2 nM | |
| Pomalidomide | Cereblon (CRBN) | MM.1S | 2 µM (in combination studies) | [2] |
Note: Direct head-to-head IC50 comparisons in the same study under identical conditions are limited. The provided values are compiled from different sources and should be interpreted with caution. The efficacy of Pomalidomide is often assessed in combination with dexamethasone.
In Vivo Efficacy: Preclinical Animal Models
Preclinical studies in xenograft models of multiple myeloma have demonstrated the anti-tumor activity of this compound, both as a single agent and in combination.
| Treatment | Animal Model | Key Findings | Citation |
| This compound + Pomalidomide + Dexamethasone | SCID mice with MM.1S xenografts | The triple combination completely controlled tumor growth for up to 50 days and extended survival by an average of almost two months in mice with large, established tumors. | [1] |
| Bortezomib | NSG mice with MM.1S-CG xenografts | Bortezomib treatment led to a significant decrease in tumor burden as measured by bioluminescence imaging, with a more than tenfold lower increase in tumor signal compared to untreated mice at week 4. | [3] |
Note: The table above presents findings from separate studies, and direct comparative efficacy data from a single head-to-head in vivo study was not available in the reviewed literature. The combination of this compound with pomalidomide and dexamethasone shows significant promise in controlling tumor growth and extending survival.[1]
Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effects of this compound and standard-of-care drugs on multiple myeloma cell lines.
Methodology:
-
Cell Plating: Multiple myeloma cells (e.g., MM.1S) are seeded in 96-well plates at a predetermined density and allowed to adhere or stabilize overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compounds (this compound, bortezomib, pomalidomide) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plates are incubated for a further 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Model and Efficacy Assessment
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical in vivo model of multiple myeloma.
Methodology:
-
Cell Line and Animal Model: Human multiple myeloma cells (e.g., MM.1S) engineered to express luciferase are used. Immunocompromised mice (e.g., SCID or NSG) are utilized as hosts.
-
Tumor Cell Implantation: A suspension of the myeloma cells is injected intravenously or subcutaneously into the mice.
-
Tumor Growth Monitoring: Tumor burden is monitored non-invasively using bioluminescence imaging (BLI). For subcutaneous models, tumor volume is measured with calipers.
-
Treatment Administration: Once tumors are established, mice are randomized into treatment groups. This compound is typically administered intravenously or intraperitoneally at a specified dose and schedule (e.g., 10 mg/kg, i.p.). Standard-of-care agents are administered according to established protocols (e.g., Bortezomib at 0.5 mg/kg, i.p., twice a week).[4]
-
Efficacy Endpoints: The primary endpoints for efficacy are tumor growth inhibition and overall survival. Tumor growth is monitored regularly throughout the study.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. Statistical analyses are performed to compare the differences in tumor growth and survival between the treatment and control groups.
Visualizing the Mechanisms and Workflows
Signaling Pathway of this compound
This compound targets the kinesin spindle protein (KSP), a critical component of the mitotic machinery. Its inhibition disrupts the formation of the bipolar spindle, leading to cell cycle arrest and apoptosis.
Caption: Mechanism of action of this compound targeting KSP.
Experimental Workflow for In Vivo Efficacy
The following diagram illustrates the typical workflow for assessing the in vivo efficacy of anti-myeloma agents in a xenograft model.
Caption: Workflow for preclinical in vivo efficacy studies.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haematologica.org [haematologica.org]
- 3. In vivo quantitative assessment of therapeutic response to bortezomib therapy in disseminated animal models of multiple myeloma with [18F]FDG and [64Cu]Cu-LLP2A PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
Validating Biomarkers of Response to (R)-Filanesib: A Comparative Guide for Researchers
In the landscape of targeted cancer therapies, inhibitors of the kinesin spindle protein (KSP), also known as KIF11 or Eg5, represent a promising class of antimitotic agents. (R)-Filanesib (ARRY-520) is a potent and selective KSP inhibitor that has demonstrated clinical activity in various malignancies, particularly in multiple myeloma. A critical aspect of optimizing its therapeutic potential lies in the identification and validation of biomarkers that can predict patient response. This guide provides a comparative analysis of this compound and other KSP inhibitors, focusing on biomarkers of response and the experimental methodologies used for their validation.
Mechanism of Action of KIF11 Inhibitors
KIF11 is a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1] Its inhibition leads to the formation of monopolar spindles, causing mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[1] This targeted approach offers a potential advantage over traditional chemotherapies that can affect both cancerous and healthy cells.[1]
Comparative Efficacy of KIF11 Inhibitors
The following table summarizes the in vitro potency of this compound and several alternative KSP inhibitors across a range of cancer cell lines. It is important to note that direct head-to-head comparisons in the same studies are limited, and variations in experimental conditions can influence IC50 values.
| Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |
| This compound | Multiple Myeloma | RPMI 8226 | ~2.5 | [2] |
| Multiple Myeloma | MM.1S | <2.5 | [2] | |
| Colon Cancer | HCT-116 | 0.7 | MedChemExpress | |
| Ispinesib | Colon Cancer | Colo205 | 1.2 - 9.5 | [3] |
| Ovarian Cancer | SKOV3 | 1.2 - 9.5 | [3] | |
| Pancreatic Cancer | MIAPaCa2 | ~10 | [4] | |
| Litronesib | - | - | ATPase IC50: 26 | [5] |
| AZD4877 | - | - | ATPase IC50: 2 | MedChemExpress |
Biomarkers of Response to this compound and Alternatives
Several potential biomarkers have been investigated to predict the response to KIF11 inhibitors, with the most robust data available for this compound.
Alpha 1-Acid Glycoprotein (AAG)
Clinical Significance: Multiple clinical trials have identified low baseline serum levels of alpha 1-acid glycoprotein (AAG) as a potential predictive biomarker for a favorable response to this compound in patients with multiple myeloma.[6][7] Patients with lower AAG levels exhibited improved response rates and prolonged survival.[8] The proposed mechanism is that AAG binds to this compound, reducing the unbound, active fraction of the drug.[9]
Biomarker Status for Alternatives: The role of AAG as a predictive biomarker for other KSP inhibitors like Ispinesib, Litronesib, or AZD4877 has not been as extensively studied or established in clinical trials.
BCL-2 Family Proteins: BAX and MCL-1
Biological Rationale: The B-cell lymphoma 2 (BCL-2) family of proteins plays a crucial role in regulating apoptosis. The pro-apoptotic protein BAX and the anti-apoptotic protein MCL-1 are of particular interest in the context of KIF11 inhibition.
For this compound:
-
BAX: Preclinical studies have shown a direct correlation between higher basal BAX expression and increased sensitivity to this compound in multiple myeloma cell lines.[2]
-
MCL-1: Inhibition of KSP can lead to the degradation of MCL-1, an important survival protein for hematopoietic cells, thereby promoting apoptosis.[6] While a direct correlation between baseline MCL-1 levels and this compound sensitivity has not been consistently observed, its degradation is a key downstream event.[2]
Biomarker Status for Alternatives: The relationship between BAX and MCL-1 expression and the efficacy of other KSP inhibitors is an area of ongoing research, but less defined compared to this compound. Some studies suggest that MCL-1 stabilization could be a resistance mechanism to KSP inhibitors in general.[10]
The following table summarizes the key biomarkers and their validation status for this compound.
| Biomarker | Type | Validation Status for this compound |
| Alpha 1-Acid Glycoprotein (AAG) | Predictive | Clinically validated in multiple myeloma |
| BAX | Predictive (Preclinical) | Positive correlation with sensitivity |
| MCL-1 | Pharmacodynamic/Response | Degradation is a downstream effect of KSP inhibition |
Experimental Protocols
Accurate and reproducible biomarker validation relies on well-defined experimental protocols. Below are detailed methodologies for the key experiments discussed.
Quantification of Serum Alpha 1-Acid Glycoprotein (AAG) by ELISA
This protocol provides a general framework for a sandwich ELISA to quantify AAG in patient serum.
Materials:
-
Human AAG ELISA Kit (e.g., from R&D Systems, Abcam, or Cloud-Clone Corp)[6][8][11]
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and tips
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
Patient serum samples
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Dilute standards, controls, and patient serum samples as per the kit instructions. A typical starting dilution for serum is 1:10,000.[9]
-
Coating: If using a kit with pre-coated plates, proceed to the next step.
-
Blocking: Add blocking buffer to each well and incubate to prevent non-specific binding.
-
Sample Incubation: Add diluted standards, controls, and patient samples to the appropriate wells. Incubate for the time specified in the kit manual (typically 1-2 hours at room temperature).[8][11]
-
Washing: Aspirate the contents of the wells and wash with wash buffer. Repeat the wash step as per the kit instructions (usually 3-5 times).[8][11]
-
Detection Antibody Incubation: Add the conjugated detection antibody to each well and incubate (typically 1 hour at 37°C or 2 hours at room temperature).[8][11]
-
Washing: Repeat the wash step.
-
Substrate Incubation: Add the substrate solution to each well and incubate in the dark (typically 15-30 minutes at 37°C).[8][11]
-
Stopping the Reaction: Add the stop solution to each well. The color will change, typically from blue to yellow.[8][11]
-
Data Acquisition: Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.[8][11]
-
Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the AAG concentration in the patient samples.
Immunohistochemical (IHC) Staining of BAX and MCL-1 in FFPE Tissue
This protocol outlines the general steps for detecting BAX and MCL-1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidase activity)
-
Blocking serum (from the same species as the secondary antibody)
-
Primary antibodies:
-
Rabbit anti-human BAX monoclonal antibody
-
Rabbit anti-human MCL-1 monoclonal antibody
-
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB chromogen substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave, pressure cooker, or water bath). Allow slides to cool to room temperature.
-
Peroxidase Block: Incubate slides in hydrogen peroxide solution to quench endogenous peroxidase activity.
-
Blocking: Incubate slides with blocking serum to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate slides with the primary antibody (anti-BAX or anti-MCL-1) at the optimal dilution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash slides and incubate with the biotinylated secondary antibody.
-
Enzyme Conjugate Incubation: Wash slides and incubate with the streptavidin-HRP conjugate.
-
Chromogen Development: Wash slides and incubate with the DAB substrate solution until the desired brown color intensity is reached.
-
Counterstaining: Wash slides and counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Analysis: Examine the slides under a microscope. The intensity and percentage of positively stained tumor cells should be scored by a pathologist.
Flow Cytometry for Cell Cycle Analysis (G2/M Arrest)
This protocol describes a method to assess cell cycle distribution and quantify G2/M arrest following treatment with a KIF11 inhibitor.
Materials:
-
Cancer cell lines
-
KIF11 inhibitor (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
Propidium iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the KIF11 inhibitor at various concentrations for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cell pellet with ice-cold PBS.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Gating Strategy:
-
Gate on the main cell population in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
-
Gate on single cells using FSC-Area vs. FSC-Height to exclude doublets.
-
Analyze the cell cycle distribution of the single-cell population using a histogram of PI fluorescence.
-
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase in the drug-treated samples compared to the control indicates cell cycle arrest.
Visualizations
Signaling Pathway of KIF11 Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for Biomarker Validation
Caption: Workflow for clinical validation of a predictive biomarker.
Comparison of Predictive Power of Biomarkers
Caption: Comparative predictive power of biomarkers for this compound.
References
- 1. Immunohistochemical analysis of bcl-2, bax, bcl-X, and mcl-1 expression in prostate cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human alpha 1 Acid Glycoprotein ELISA Kit (ab243675) | Abcam [abcam.com]
- 7. Characterization of alpha-1-acid glycoprotein as a potential biomarker for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cloud-clone.com [cloud-clone.com]
- 9. lifediagnostics.com [lifediagnostics.com]
- 10. mdpi.com [mdpi.com]
- 11. cloud-clone.com [cloud-clone.com]
A Comparative Guide to (R)-Filanesib and Dexamethasone Combination Therapy in Myeloma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the combination of (R)-Filanesib and dexamethasone in treating myeloma cells, supported by experimental data. It details the synergistic effects, underlying mechanisms, and relevant experimental protocols to inform further research and development in multiple myeloma therapeutics.
Introduction to Therapeutic Agents
This compound (ARRY-520) is a selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11. KSP is a motor protein essential for the formation of the bipolar mitotic spindle, a critical structure for chromosome segregation during cell division.[1][2][3] By inhibiting KSP, filanesib induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptosis, particularly in rapidly dividing cancer cells like those in multiple myeloma.[1][3]
Dexamethasone , a potent synthetic glucocorticoid, has been a cornerstone of multiple myeloma therapy for decades.[4] Its anti-myeloma activity is primarily mediated through the glucocorticoid receptor (GR).[4][5][6] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates the transcription of various genes. Key mechanisms include the inhibition of pro-inflammatory cytokines like IL-6 and the down-regulation of the NF-κB signaling pathway, which promotes myeloma cell survival.[4][7] This ultimately leads to the induction of apoptosis in myeloma cells.[4][5]
Synergistic Anti-Myeloma Activity
Preclinical studies demonstrate that this compound exhibits synergistic activity when combined with dexamethasone, particularly in the context of a third agent such as the immunomodulatory drug (IMiD) pomalidomide. This triple combination, referred to as PDF (Pomalidomide, Dexamethasone, Filanesib), has shown significantly enhanced anti-myeloma effects compared to the individual agents or double combinations.[1][8]
Data Presentation: In Vitro Efficacy
The following tables summarize the quantitative data from preclinical studies on various multiple myeloma cell lines.
Table 1: Comparative Cell Viability (IC50) of Filanesib in Myeloma Cell Lines
| Cell Line | Filanesib IC50 (nM) |
| MM.1S | ~5 |
| U266 | ~10 |
| RPMI-8226 | ~20 |
| OPM-2 | ~30 |
| NCI-H929 | >100 |
| JJN3 | >100 |
Data adapted from a study evaluating filanesib sensitivity across a panel of MM cell lines.[1] Note the variability in sensitivity.
Table 2: Synergistic Induction of Apoptosis in MM.1S Cells (48h Treatment)
| Treatment Group | % Annexin-V Positive Cells (Apoptosis) |
| Control (Vehicle) | 5% |
| Pomalidomide + Dexamethasone (PD) | 23% |
| Filanesib (F) | 56% |
| Pomalidomide + Dexamethasone + Filanesib (PDF) | 70% |
Data extracted from Ocio, E. M., et al. (2017).[1][9] The triple combination shows a marked increase in apoptosis compared to the doublet or filanesib alone.
Table 3: Effect on Cell Cycle Distribution in MM.1S Cells
| Treatment Group | % Cells in G2/M Phase | % Apoptotic Cells in G2/M Phase |
| Filanesib | Not specified | 58% |
| PDF Combination | Not specified | 88% |
This data highlights that the PDF combination not only arrests cells in the G2/M phase but is particularly effective at inducing apoptosis within this arrested population.[1][9]
Mechanisms of Action and Signaling Pathways
The synergy between filanesib and dexamethasone is rooted in their complementary mechanisms targeting critical myeloma cell processes: cell division and survival signaling.
-
Filanesib directly targets mitosis. Its inhibition of KSP prevents centrosome separation, leading to the formation of monopolar spindles and a G2/M cell cycle arrest.[1][2] This prolonged mitotic arrest triggers apoptosis, partly through the degradation of anti-apoptotic proteins like MCL-1.[1]
-
Dexamethasone primarily induces apoptosis by binding to the glucocorticoid receptor, which in turn inhibits pro-survival signaling pathways, most notably NF-κB.[4]
-
The Combination results in a potent, multi-pronged attack. Filanesib traps proliferating cells in mitosis, a vulnerable state, while dexamethasone lowers the threshold for apoptosis by suppressing survival signals. The triple combination with pomalidomide further enhances this by adding immunomodulatory and anti-proliferative effects. A key finding is that the triple combination significantly increases the expression and activation of the pro-apoptotic protein BAX.[1][8]
Signaling and Workflow Diagrams
Caption: Mechanism of Action of this compound.
Caption: Mechanism of Action of Dexamethasone.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Dexamethasone-induced apoptotic mechanisms in myeloma cells investigated by analysis of mutant glucocorticoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glucocorticoid Receptor Expression in Multiple Myeloma Patients is a Predictor of Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of (R)-Filanesib and Lenalidomide in Oncology
This guide provides a detailed, objective comparison of (R)-Filanesib and lenalidomide, two anti-cancer agents with distinct mechanisms of action. The information is intended for researchers, scientists, and professionals in drug development, with a focus on presenting supporting experimental data, detailed methodologies, and clear visual representations of molecular pathways.
Overview of a Mechanism of Action
This compound and lenalidomide combat cancer, particularly multiple myeloma, through fundamentally different cellular pathways. Filanesib physically disrupts the process of cell division, while lenalidomide reprograms the cell's protein disposal system to eliminate key survival proteins.
This compound: Mitotic Kinesin Spindle Protein (KSP) Inhibitor
This compound (also known as ARRY-520) is a highly selective inhibitor of the Kinesin Spindle Protein (KSP), also known as Eg5 or KIF11.[1][2] KSP is a motor protein essential for establishing a bipolar spindle during the mitotic phase of cell division.[2] By inhibiting KSP, filanesib prevents centrosome separation, leading to the formation of aberrant monopolar spindles.[2][3] This triggers the spindle assembly checkpoint, causing the cell to arrest in mitosis and subsequently undergo apoptosis (programmed cell death).[3][4][5] This mechanism of action makes filanesib particularly effective against rapidly proliferating cancer cells.[3]
Lenalidomide: Cereblon E3 Ubiquitin Ligase Modulator
Lenalidomide is an immunomodulatory imide drug (IMiD) that functions by modulating a component of the cell's protein degradation machinery.[6][7] Its primary molecular target is the Cereblon (CRBN) protein, which acts as a substrate receptor for the Cullin-Ring Ligase 4 (CRL4) E3 ubiquitin ligase complex.[8][9]
Lenalidomide binding to CRBN alters the substrate specificity of the CRL4^CRBN^ complex.[6][8] In multiple myeloma cells, this change induces the recruitment, ubiquitination, and subsequent proteasomal degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[8][9][10] The degradation of these factors, which are critical for myeloma cell survival, leads to the downregulation of Interferon Regulatory Factor 4 (IRF4) and MYC, ultimately resulting in anti-proliferative effects and cell death.[6][10]
Beyond its direct tumoricidal effects, lenalidomide also exerts immunomodulatory actions.[11][12] The degradation of IKZF1 and IKZF3 in T cells leads to increased production of Interleukin-2 (IL-2) and enhanced T-cell proliferation and activation.[10] It also enhances the cytotoxicity of Natural Killer (NK) cells.[11]
Comparative Efficacy in Multiple Myeloma
Both drugs have demonstrated clinical activity in patients with relapsed and/or refractory multiple myeloma (RRMM), though their response rates and contexts of use differ.
| Drug | Study Phase | Patient Population | Treatment | Overall Response Rate (ORR) | Citation(s) |
| This compound | Phase 2 | Heavily pretreated RRMM (median ≥6 prior therapies) | Monotherapy | 16% (≥ Partial Response) | [1][2][13] |
| This compound | Phase 2 | Heavily pretreated RRMM refractory to lenalidomide and bortezomib | + Dexamethasone | 15% (≥ Partial Response) | [13] |
| Lenalidomide | Phase 2 | Relapsed or relapsed/refractory MM | Monotherapy | 25% (Complete + Partial + Minor Response) | [14] |
| Lenalidomide | Phase 3 (FIRST trial) | Newly diagnosed MM (NDMM), transplant-ineligible | + Low-dose Dexamethasone | Superior Progression-Free Survival vs. MPT | [15] |
| MPT: Melphalan, Prednisone, Thalidomide |
Safety and Tolerability Profile
The adverse event profiles of this compound and lenalidomide are distinct, reflecting their different mechanisms of action.
| Adverse Event Category | This compound | Lenalidomide | Citation(s) |
| Common Hematologic | Neutropenia (can be dose-limiting), other cytopenias (Thrombocytopenia, Anemia) | Neutropenia, Thrombocytopenia | [1][13][16] |
| Common Non-Hematologic | Mucosal inflammation, Fatigue | Diarrhea, Fatigue, Constipation, Rash, Muscle cramps, Fever | [13][17][18] |
| Serious / Boxed Warnings | Febrile neutropenia | Embryo-fetal toxicity, Venous and arterial thromboembolism, Increased risk of second primary malignancies (e.g., AML, MDS) | [13][16][17][19][20] |
Key Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound and lenalidomide.
Experimental Workflow Visualization
Protocol 1: Cell Viability Measurement (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Plating: Seed multiple myeloma cells (e.g., MM.1S, U266) in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) or lenalidomide (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value (the concentration of drug that inhibits 50% of cell growth).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is particularly relevant for this compound to quantify its effect on mitotic arrest.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 5-10 nM) or vehicle for 24-44 hours.[4]
-
Cell Harvest: Harvest cells by centrifugation, wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL).
-
Data Acquisition: Analyze the samples on a flow cytometer. PI fluorescence is proportional to the DNA content.
-
Analysis: Gate the cell populations based on their DNA content to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[4]
Protocol 3: Protein Degradation Analysis (Western Blot)
This protocol is key for demonstrating lenalidomide's mechanism of action.
-
Cell Treatment: Treat multiple myeloma cells with lenalidomide (e.g., 1-10 µM) or vehicle for 6-24 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with primary antibodies overnight at 4°C against target proteins (e.g., anti-IKZF1, anti-IKZF3, anti-CRBN) and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control to show a decrease in IKZF1/IKZF3 levels in lenalidomide-treated samples.
Protocol 4: Monopolar Spindle Formation (Immunofluorescence)
This microscopy-based assay directly visualizes the hallmark effect of KSP inhibition by this compound.[2][21]
-
Cell Culture: Grow cells on sterile glass coverslips in a culture dish.
-
Treatment: Treat cells with this compound (e.g., 10 nM) or vehicle for 16-24 hours to induce mitotic arrest.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in PBS.
-
Staining:
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBST).
-
Incubate with primary antibodies against α-tubulin (to visualize microtubules) and γ-tubulin or pericentrin (to visualize centrosomes).
-
Wash and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Counterstain the DNA with DAPI.
-
-
Imaging: Mount the coverslips onto microscope slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Quantify the percentage of mitotic cells exhibiting a monopolar spindle phenotype (a radial array of microtubules organized from a single centrosomal focus) in the filanesib-treated group compared to the bipolar spindles in the control group.[2]
References
- 1. Filanesib - Wikipedia [en.wikipedia.org]
- 2. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lenalidomide - Wikipedia [en.wikipedia.org]
- 7. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 8. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4(CRBN.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel insights into the mechanism of action of lenalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. A Phase 1 and 2 study of Filanesib alone and in combination with low-dose dexamethasone in relapsed/refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A randomized phase 2 study of lenalidomide therapy for patients with relapsed or relapsed and refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revlimid (Lenalidomide) Now FDA Approved as First-Line Therapy for Patients with Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. REVLIMID® (lenalidomide) | Indications and Important Safety Information [bmsaccesssupport.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. myeloma.org [myeloma.org]
- 19. FDA Drug Safety Communication: Safety review update of cancer drug Revlimid (lenalidomide) and risk of developing new types of malignancies | FDA [fda.gov]
- 20. fda.gov [fda.gov]
- 21. First-in-human phase 1 study of filanesib (ARRY-520), a kinesin spindle protein inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Showdown: A Comparative Guide to (R)-Filanesib and Carfilzomib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapies, (R)-Filanesib, a kinesin spindle protein (KSP) inhibitor, and carfilzomib, a second-generation proteasome inhibitor, represent two distinct and potent mechanisms for combating malignancies, particularly multiple myeloma. This guide provides an objective in vivo comparison of these two agents, supported by experimental data, detailed protocols, and visual representations of their mechanisms and experimental workflows.
At a Glance: Comparative In Vivo Efficacy
The following tables summarize key in vivo efficacy data for this compound and carfilzomib from various preclinical and clinical studies. Direct head-to-head preclinical comparisons are limited; therefore, data is presented from individual and combination studies to facilitate a cross-study evaluation.
Table 1: Preclinical In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Citation |
| Multiple Myeloma | SCID mice with RPMI 8226 xenografts | 12.5 mg/kg, i.p. | Significant tumor growth inhibition | [1] |
| Acute Myeloid Leukemia | SCID mice with HL60 and MV4-11 xenografts | 20-27 mg/kg | Dramatic inhibition of tumor growth | [1] |
| Various Solid Tumors | Mice with HT-29, HCT-116, MDA-MB-231, A2780 xenografts | 10, 15, 20, 30 mg/kg, i.p. | Superior efficacy compared to paclitaxel | [1] |
Table 2: Preclinical In Vivo Efficacy of Carfilzomib
| Cancer Model | Animal Model | Dosing Regimen | Key Outcomes | Citation |
| Multiple Myeloma | Not specified | Not specified | Delayed tumor growth | [2] |
| Non-Small Cell Lung Cancer | SHP77 small cell lung cancer xenograft model | 3 mg/kg (week 1), 5 mg/kg (subsequent weeks), days 1 & 2 weekly | Tumor growth inhibition and prolonged survival | [3] |
| Non-Hodgkin's Lymphoma | Immunocompromised (BNX) mice with RL xenografts | 3 mg/kg (sub-MTD) | 48% reduction in tumor growth in combination with vorinostat |
Table 3: Clinical Efficacy of this compound and Carfilzomib Combination in Relapsed/Refractory Multiple Myeloma (RRMM)
| Study Phase | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation |
| Phase 1b (Part A, carfilzomib-naïve) | RRMM | Filanesib 1.5 mg/m² + fixed-dose carfilzomib | 44% | 12.9 months | [4] |
| Phase 1 (Part B, dose-expansion) | RRMM | Filanesib 1.5 mg/m² + carfilzomib 20/56 mg/m² + dexamethasone 40 mg | Not specified | 4.7 months | [5] |
Delving Deeper: Mechanism of Action
This compound and carfilzomib disrupt cancer cell proliferation through fundamentally different pathways.
This compound: Halting Mitosis
This compound is a potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[6][7] KSP is a motor protein essential for the separation of centrosomes and the formation of the bipolar mitotic spindle during cell division.[6][8] By inhibiting KSP, this compound induces mitotic arrest, leading to the formation of characteristic monopolar spindles and subsequent apoptosis in rapidly dividing cancer cells.[6][8]
Caption: Mechanism of action of this compound.
Carfilzomib: Overwhelming the Proteasome
Carfilzomib is a tetrapeptide epoxyketone that selectively and irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome.[9][10] The proteasome is a cellular complex responsible for degrading unwanted or misfolded proteins.[10][11] By blocking proteasome function, carfilzomib leads to an accumulation of polyubiquitinated proteins, which in turn causes cell cycle arrest, endoplasmic reticulum (ER) stress, and ultimately apoptosis.[9][10]
Caption: Mechanism of action of Carfilzomib.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of in vivo studies. Below are representative protocols for evaluating this compound and carfilzomib in xenograft models.
Protocol 1: In Vivo Efficacy Study of this compound in a Multiple Myeloma Xenograft Model
-
Cell Culture: RPMI 8226 multiple myeloma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Animal Model: Severe combined immunodeficient (SCID) mice (6-8 weeks old) are used.
-
Tumor Implantation: Each mouse is subcutaneously injected in the right flank with 5 x 10^6 RPMI 8226 cells suspended in 0.1 mL of a 1:1 mixture of Matrigel and serum-free medium.
-
Tumor Growth Monitoring: Tumor volume is measured twice weekly with calipers using the formula: (length x width²) / 2.
-
Treatment Initiation: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in a vehicle such as DMSO and further diluted in a suitable buffer for injection. A typical dose is 12.5 mg/kg administered via intraperitoneal (i.p.) injection.[1] The dosing schedule can vary, for example, once every 4 days for 3 cycles.[7]
-
Endpoint Analysis: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight monitoring for toxicity and overall survival. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., immunohistochemistry for mitotic markers).
Protocol 2: In Vivo Efficacy Study of Carfilzomib in a Non-Small Cell Lung Cancer Xenograft Model
-
Cell Culture: SHP77 small cell lung cancer cells are maintained in an appropriate culture medium.
-
Animal Model: Athymic nude mice (nu/nu) are utilized.
-
Tumor Implantation: 1 x 10^7 SHP77 cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored as described in Protocol 1.
-
Treatment Initiation: Treatment begins when tumors reach a palpable size (e.g., 200-500 mm³).[3]
-
Drug Administration: Carfilzomib is administered intravenously (IV). A representative dosing regimen is 3 mg/kg on days 1 and 2 of the first week, followed by 5 mg/kg on days 1 and 2 for subsequent weeks.[3]
-
Endpoint Analysis: Endpoints include tumor growth inhibition and overall survival. Pharmacodynamic markers such as cleaved caspase-3 in tumor tissue can be assessed to confirm the induction of apoptosis.[3]
Caption: Generalized experimental workflow for in vivo studies.
Concluding Remarks
This compound and carfilzomib are effective anticancer agents with distinct mechanisms of action that have shown significant promise in both preclinical models and clinical trials, particularly in the context of multiple myeloma. While carfilzomib is an established therapy, this compound continues to be explored, especially in combination regimens. The combination of this compound and carfilzomib has demonstrated encouraging clinical activity, suggesting a potential synergistic effect that warrants further investigation.[4][5] The choice between these agents, or their potential combination, will depend on the specific cancer type, prior treatment history, and the desire to exploit different cellular vulnerabilities. The provided data and protocols offer a foundational guide for researchers designing and interpreting in vivo studies involving these important therapeutic agents.
References
- 1. This compound | kinesin spindle protein (KSP) inhibitor | CAS# 885060-08-2 | InvivoChem [invivochem.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Carfilzomib demonstrates broad anti-tumor activity in pre-clinical non-small cell and small cell lung cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Kinesin Spindle Protein Inhibitor Filanesib Plus Carfilzomib in Patients with Relapsed and/or Refractory Multiple Myeloma (RRMM) - Conference Correspondent [conference-correspondent.com]
- 5. A phase 1 study of filanesib, carfilzomib, and dexamethasone in patients with relapsed and/or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Carfilzomib - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Carfilzomib? [synapse.patsnap.com]
- 11. kyprolis-hcp.com [kyprolis-hcp.com]
A Comparative Guide to the In Vivo Efficacy of (R)-Filanesib and Other Kinesin Spindle Protein Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo study results of (R)-Filanesib (also known as ARRY-520), a potent and selective inhibitor of the kinesin spindle protein (KSP), with other KSP inhibitors such as Ispinesib, Litronesib, and MK-0731. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development by presenting a statistical validation and objective comparison of the performance of these compounds, supported by experimental data.
Introduction to Kinesin Spindle Protein (KSP) Inhibitors
Kinesin spindle protein (KSP), also known as Eg5 or KIF11, is a crucial motor protein for the proper formation of the bipolar mitotic spindle during cell division. Inhibition of KSP leads to the formation of monopolar spindles, activating the spindle assembly checkpoint and subsequently inducing mitotic arrest and apoptosis in rapidly dividing cancer cells. This targeted approach offers a promising therapeutic strategy with a potentially more favorable safety profile compared to traditional microtubule-targeting agents. Filanesib is a thiadiazole derivative that has shown promising results in clinical trials as a KSP inhibitor.
Comparative In Vivo Efficacy
The following tables summarize the in vivo efficacy of this compound and other KSP inhibitors in various human tumor xenograft models. The data highlights the tumor growth inhibition (TGI), dosing regimens, and observed outcomes.
Table 1: In Vivo Efficacy of this compound in Human Cancer Xenograft Models
| Xenograft Model | Dosing Regimen | Results | Reference |
| HT-29 (Colon) | 10, 15, 20, 30 mg/kg, i.p. | More effective than paclitaxel. | |
| HCT-116 (Colon) | 10, 15, 20, 30 mg/kg, i.p. | More effective than paclitaxel. | |
| MDA-MB-231 (Breast) | 10, 15, 20, 30 mg/kg, i.p. | More effective than paclitaxel. | |
| A2780 (Ovarian) | 10, 15, 20, 30 mg/kg, i.p. | More effective than paclitaxel. | |
| RPMI 8226 (Multiple Myeloma) | 12.5 mg/kg, i.p. | Highly responsive at low dosages. | |
| HL60 (Leukemia) | 27 mg/kg | Dramatically inhibits tumor growth. | |
| MV4-11 (Leukemia) | 20 mg/kg | Dramatically inhibits tumor growth. | |
| Meningioma | Not Specified | Significantly inhibited tumor growth by up to 83%. |
Table 2: Comparative In Vivo Efficacy of KSP Inhibitors in HCT-116 Colon Cancer Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| This compound | 20 mg/kg, i.p., q4dx3 | Dose-dependent decrease in tumor kinetics. | |
| Ispinesib | Not specified in direct comparison | Showed tumor growth delay in various colon cancer models. | |
| Litronesib | Not specified in direct comparison | Exhibited broad-spectrum anticancer activity in xenograft models. | |
| MK-0731 | Not specified in direct comparison | Inhibited proliferation of HCT-116 cells. |
Table 3: In Vivo Efficacy of Alternative KSP Inhibitors
| Compound | Xenograft Model(s) | Dosing Regimen | Results | Reference |
| Ispinesib | Breast Cancer Models (MCF7, KPL4, HCC1954, BT-474, MDA-MB-468) | 8-10 mg/kg, i.p., q4d x 3 | Produced tumor regressions in all models and tumor-free survivors in three models. | |
| Litronesib | Various solid tumors | 2, 4, and 5 mg/m²/day, Days 1, 2, 3 every 3 weeks | Dose-dependent exposure increase. No objective tumor responses observed in this Phase 1 study. | |
| MK-0731 | Solid Tumors | 6 to 48 mg/m²/24h infusion every 21 days | MTD of 17 mg/m²/day. Prolonged stable disease in some patients. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo studies. Below are generalized experimental protocols for key experiments cited in this guide, focusing on the widely used HCT-116 human colon carcinoma xenograft model.
HCT-116 Xenograft Model Protocol
-
Cell Culture: HCT-116 human colon carcinoma cells are cultured in an appropriate medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Animal Models: Athymic nude mice (e.g., BALB/c nude or Foxn1nu) are typically used for these studies.
-
Tumor Implantation: A suspension of HCT-116 cells (typically 1-5 x 10^6 cells in a volume of 100-200 µL of a suitable medium like PBS or Matrigel mixture) is injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers two to three times a week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Treatment with the KSP inhibitors or vehicle control is initiated when the tumors reach a predetermined size (e.g., 100-200 mm³).
-
Drug Administration: The compounds are administered via the specified route (e.g., intraperitoneal injection) and schedule as detailed in the efficacy tables.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Other endpoints may include tumor growth delay, tumor regression, and survival.
-
Histological and Molecular Analysis: At the end of the study, tumors may be excised for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blotting for biomarkers like phosphorylated histone H3).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by KSP inhibitors and a typical experimental workflow for in vivo studies.
KSP Inhibitor-Induced Apoptotic Pathway
Caption: KSP inhibitor-induced apoptotic signaling pathway.
In Vivo Xenograft Study Workflow
Caption: General workflow for a subcutaneous xenograft study.
Conclusion
The in vivo data presented in this guide demonstrate that this compound is a potent KSP inhibitor with significant antitumor activity across a range of preclinical cancer models. While direct comparative efficacy data is limited, the available evidence suggests that Filanesib's performance is comparable or superior to other KSP inhibitors like Ispinesib, Litronesib, and MK-0731 in certain contexts. The primary mechanism of action for all these inhibitors involves the disruption of mitotic spindle formation, leading to cell cycle arrest and apoptosis. The choice of a specific KSP inhibitor for further development may depend on the specific cancer type, the therapeutic window, and the potential for combination therapies. The detailed experimental protocols and pathway diagrams provided herein offer a framework for designing and interpreting future in vivo studies in this promising area of cancer research.
Reproducibility of (R)-Filanesib Preclinical Data: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical data for (R)-Filanesib, a potent Kinesin Spindle Protein (KSP) inhibitor, with other relevant alternatives. This analysis aims to offer an objective overview of its performance, supported by experimental data, to aid in the evaluation of its therapeutic potential and to address the critical issue of reproducibility in preclinical research.
This compound (ARRY-520) is a highly selective inhibitor of Kinesin Spindle Protein (KSP), a motor protein essential for the formation of the bipolar mitotic spindle during cell division.[1] Inhibition of KSP leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[2] This unique mechanism of action has positioned KSP inhibitors as a promising class of anticancer agents. This guide will delve into the preclinical data available for this compound, compare it with other KSP inhibitors, and discuss the reproducibility of these findings in the broader context of preclinical cancer research.
Comparative Efficacy of KSP Inhibitors
The preclinical efficacy of this compound has been evaluated in a multitude of cancer models, particularly in multiple myeloma. To provide a clear comparison, the following tables summarize the in vitro and in vivo activities of this compound and other notable KSP inhibitors.
In Vitro Activity of KSP Inhibitors
| Compound | Cell Line | Cancer Type | IC50 / EC50 (nM) | Reference |
| This compound | MM.1S | Multiple Myeloma | ~2.5 | [1] |
| OPM-2 | Multiple Myeloma | <5 | [1] | |
| RPMI-LR5 | Multiple Myeloma | <5 | [1] | |
| NCI-H929 | Multiple Myeloma | ~5 | [1] | |
| U266 | Multiple Myeloma | >10 | [1] | |
| Hepatoblastoma (various) | Hepatoblastoma | 1-100 | [3] | |
| Ispinesib | Pancreatic Cancer (various) | Pancreatic Cancer | ~5 | [4] |
| SB-743921 | Chronic Myeloid Leukemia (various) | Leukemia | Not specified | [5] |
| Breast Cancer (MCF-7, MDA-MB-231) | Breast Cancer | Not specified | [6][7] | |
| Litronesib | Hepatoblastoma (various) | Hepatoblastoma | Not specified | [3] |
In Vivo Activity of KSP Inhibitors
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition | Reference |
| This compound | Multiple Myeloma Xenograft (MM.1S) | Not specified | Synergistic with pomalidomide and dexamethasone | [1] |
| Hepatoblastoma PDX | Not specified | Reduced tumor growth in 4/5 models | [3] | |
| Ispinesib | Pancreatic Cancer PDX | Not specified | Significantly reduced tumor growth | [4] |
Mechanism of Action and Signaling Pathways
KSP inhibitors, including this compound, share a common mechanism of action that disrupts mitosis. The inhibition of KSP's motor activity prevents the separation of centrosomes, leading to the formation of monopolar spindles.[2] This aberrant mitotic structure activates the spindle assembly checkpoint, causing a prolonged arrest in mitosis. Ultimately, this sustained mitotic arrest triggers the intrinsic apoptotic pathway.[8]
The signaling cascade initiated by KSP inhibition culminates in apoptosis, often involving the BCL-2 family of proteins. Specifically, the activation of the pro-apoptotic protein BAX has been shown to be a critical step.[8] Interestingly, the induction of apoptosis by KSP inhibitors appears to be independent of the tumor suppressor p53, suggesting potential efficacy in p53-deficient tumors.[8]
Experimental Protocols
To ensure the reproducibility of preclinical findings, detailed experimental protocols are essential. Below are representative protocols for key assays used in the evaluation of KSP inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the KSP inhibitor (e.g., this compound) or vehicle control for a specified duration (e.g., 48-72 hours).[1]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the KSP inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[10]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[10]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Mitotic Arrest Markers
-
Protein Extraction: Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against markers of mitotic arrest, such as phosphorylated Histone H3 (pHH3) and Cyclin B1. Also, probe for apoptosis markers like cleaved PARP and cleaved Caspase-3.[11] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Discussion on Reproducibility
The reproducibility of preclinical research is a cornerstone of drug development, yet it faces significant challenges.[12][13] Studies have highlighted low rates of reproducibility in preclinical cancer research, with contributing factors including variability in reagents, cell lines, experimental protocols, and data analysis.[12]
In the context of this compound, while no studies have been published that specifically set out to reproduce the entirety of its preclinical data, the body of evidence from multiple independent research groups provides a degree of confidence in its mechanism of action and primary findings. The consistent observation of mitotic arrest and induction of apoptosis across various cancer models and by different research teams suggests that the core biological effects of this compound are robust.
However, it is crucial for researchers to meticulously document and adhere to detailed experimental protocols, as outlined in this guide, to enhance the likelihood of reproducing and building upon existing findings. The use of authenticated cell lines and well-characterized animal models is also paramount.
Conclusion
The preclinical data for this compound demonstrates its potent and specific activity as a KSP inhibitor, leading to mitotic arrest and apoptosis in various cancer models. When compared to other KSP inhibitors, Filanesib exhibits comparable or superior efficacy in certain contexts. While the broader issue of preclinical data reproducibility remains a challenge in oncology research, the consistent findings from multiple studies on Filanesib's mechanism of action provide a solid foundation for its continued investigation. By adhering to rigorous and transparent experimental practices, the scientific community can further solidify the understanding of this compound's therapeutic potential and facilitate its successful clinical development.
References
- 1. The kinesin spindle protein inhibitor filanesib enhances the activity of pomalidomide and dexamethasone in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional screening identifies kinesin spindle protein inhibitor filanesib as a potential treatment option for hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitor library screening identifies ispinesib as a new potential chemotherapeutic agent for pancreatic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinesin spindle protein inhibitor SB743921 induces mitotic arrest and apoptosis and overcomes imatinib resistance of chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KSP inhibitor SB743921 inhibits growth and induces apoptosis of breast cancer cells by regulating p53, Bcl-2, and DTL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An inhibitor of the kinesin spindle protein activates the intrinsic apoptotic pathway independently of p53 and de novo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. Mitotic Kinesin Inhibitors Induce Mitotic Arrest and Cell Death in Taxol-resistant and -sensitive Cancer Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 13. Assessing reproducibility of the core findings in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of (R)-Filanesib
(R)-Filanesib (ARRY-520) is a potent and selective small-molecule inhibitor of the kinesin spindle protein (KSP), also known as Eg5 or KIF11.[1] KSP is a motor protein essential for the formation of the bipolar mitotic spindle, a critical step in cell division.[2] By inhibiting KSP, Filanesib induces mitotic arrest, leading to apoptosis in cancer cells. This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound, with supporting experimental data and detailed protocols for key assays.
In Vitro Efficacy: Potent Anti-proliferative Activity
This compound demonstrates potent anti-proliferative activity across a range of cancer cell lines, with IC50, EC50, and GI50 values often in the low nanomolar range. Its efficacy is compared here with Ispinesib, another KSP inhibitor.
| Cell Line | Cancer Type | This compound IC50/EC50/GI50 (nM) | Ispinesib IC50/GI50 (nM) |
| Human KSP | - | IC50: 6 | Ki app: 1.7 |
| HCT-15 | Colon Carcinoma | EC50: 3.7 | - |
| NCI/ADR-RES | Ovarian Cancer (drug-resistant) | EC50: 14 | - |
| K562/ADR | Chronic Myelogenous Leukemia (drug-resistant) | EC50: 4.2 | - |
| Type II EOC cells | Epithelial Ovarian Cancer | GI50: 1.5 (at 48h) | - |
| Ben-Men-1 | Benign Meningioma | IC50: < 1 | - |
| NCH93 | Anaplastic Meningioma | IC50: < 1 | - |
| Colo205 | Colorectal Adenocarcinoma | - | IC50: 1.2 - 9.5 |
| Colo201 | Colorectal Adenocarcinoma | - | IC50: 1.2 - 9.5 |
| HT-29 | Colorectal Adenocarcinoma | - | IC50: 1.2 - 9.5 |
| M5076 | Ovarian Sarcoma | - | IC50: 1.2 - 9.5 |
| Madison-109 | Lung Carcinoma | - | IC50: 1.2 - 9.5 |
| MX-1 | Breast Adenocarcinoma | - | IC50: 1.2 - 9.5 |
| BT-474 | Breast Ductal Carcinoma | - | GI50: 45 |
| MDA-MB-468 | Breast Adenocarcinoma | - | GI50: 19 |
In Vivo Efficacy: Significant Tumor Growth Inhibition
In preclinical xenograft models, this compound has demonstrated significant tumor growth inhibition and has shown superior or comparable efficacy to standard-of-care agents like paclitaxel.
| Tumor Model | Treatment and Dosage | Outcome |
| Meningioma Xenografts | This compound | Up to 83% tumor growth inhibition. |
| HT-29, HCT-116, MDA-MB-231, A2780, UISO-BCA-1 Xenografts | This compound (10, 15, 20, 30 mg/kg, i.p.) | More effective than paclitaxel.[3] |
| DU145 and PC-3 Prostate Xenografts | This compound | Outperforms docetaxel.[3] |
| RPMI 8226 Multiple Myeloma Xenografts | This compound (12.5 mg/kg, i.p.) | Highly responsive.[3] |
| HL60 and MV4-11 Leukemia Xenografts | This compound (20-27 mg/kg) | Dramatically inhibits tumor growth.[3] |
| MCF-7, HCC1954, MDA-MB-468, KPL4 Breast Cancer Xenografts | Ispinesib (8-10 mg/kg) | Inhibits tumor growth. |
Mechanism of Action: KIF11 Inhibition and Mitotic Arrest
This compound selectively targets KIF11, a motor protein crucial for separating centrosomes and establishing a bipolar spindle during mitosis.[4] Inhibition of KIF11 leads to the formation of monopolar spindles, causing cell cycle arrest in the G2/M phase and subsequent apoptosis.[4][5]
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol outlines the measurement of cell viability upon treatment with this compound using a colorimetric MTT assay.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete growth medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and replace it with 100 µL of the drug-containing medium. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentration of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution by staining cellular DNA with propidium iodide and analyzing it via flow cytometry.
Caption: Workflow for cell cycle analysis.
Materials:
-
Cancer cell line of interest
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide/RNase A staining buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI/RNase A staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
In Vivo Xenograft Study
This protocol provides a general framework for assessing the in vivo anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Caption: Workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
This compound
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-10 x 10^6 cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound via the desired route (e.g., intraperitoneal injection) according to the planned dosing schedule. The control group receives the vehicle.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment and monitoring for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
References
- 1. A phase I trial of ispinesib, a kinesin spindle protein inhibitor, with docetaxel in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. selleckchem.com [selleckchem.com]
Safety Operating Guide
Safe Disposal of (R)-Filanesib: A Procedural Guide for Laboratory Professionals
(R)-Filanesib, an inhibitor of the kinesin spindle protein (KSP), requires careful handling and disposal due to its cytotoxic nature. As a compound utilized in cancer research, it is classified as a hazardous drug.[1][2][3] Adherence to proper disposal protocols is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the proper disposal of this compound and associated contaminated materials.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety glasses, and a lab coat.[4] All handling of this compound, especially when in powdered form, should be conducted within a chemical fume hood to avoid inhalation of dust or aerosols.[4]
Waste Segregation and Containerization
Proper segregation of waste is the first step in the disposal process. All materials that have come into contact with this compound must be treated as hazardous waste.
Table 1: Waste Categorization and Container Requirements
| Waste Type | Description | Container Type | Labeling |
| Solid Waste | Contaminated gloves, gowns, bench paper, plasticware, and vials. | Thick, leak-proof plastic bags placed within a covered, rigid container.[5] | "Hazardous Drug Waste" or "Chemotherapy Waste"[5][6] |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Red, rigid, puncture-resistant sharps container.[6] | "Hazardous Drug Sharps Waste"[6] |
| Liquid Waste | Unused or expired solutions of this compound. | Sealable, chemical-resistant container. Do not sewer.[4][7] | "Hazardous Drug Liquid Waste" with chemical name. |
| Bulk Compound | Unused or expired pure this compound powder. | Original container, tightly sealed and placed in a secondary container. | "Hazardous Waste" with full chemical name. |
Containers for hazardous pharmaceutical waste are typically black.[7] All waste containers should be clearly labeled and stored in a designated, secure area away from general laboratory traffic while awaiting pickup by a licensed hazardous waste disposal company.[5]
Disposal Procedures
The disposal of this compound must comply with federal, state, and local regulations.[5] The primary method for the disposal of hazardous drug waste is high-temperature incineration conducted by a licensed waste management facility.[7]
Experimental Protocols for Decontamination are not publicly available. While specific chemical inactivation or degradation protocols for this compound are not detailed in the available literature, a general procedure for cleaning up minor spills involves using a suitable absorbent material.[4] The contaminated absorbent must then be disposed of as hazardous solid waste.[4] For empty stock vials or reagent bottles, a triple-rinse procedure with a suitable solvent (e.g., ethanol or another solvent in which Filanesib is soluble) can be employed. The rinsate must be collected and disposed of as hazardous liquid waste.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
Signaling Pathway Note
This compound functions by inhibiting the kinesin spindle protein (KSP), which is essential for the formation of the bipolar spindle during mitosis.[2][8] This inhibition leads to cell cycle arrest in mitosis, characterized by the formation of monoastral spindles, and ultimately triggers apoptosis (programmed cell death).[2][3] The apoptotic cascade initiated by KSP inhibition has been shown to be independent of p53 status, suggesting that this compound could be effective in tumors with p53 mutations.[8]
References
- 1. slmfacilities.com [slmfacilities.com]
- 2. Kinesin spindle protein inhibitors in cancer: from high throughput screening to novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the kinesin spindle protein: basic principles and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.tocris.com [documents.tocris.com]
- 5. osha.gov [osha.gov]
- 6. www1.udel.edu [www1.udel.edu]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. An inhibitor of the kinesin spindle protein activates the intrinsic apoptotic pathway independently of p53 and de novo protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling (R)-Filanesib
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling and disposal of (R)-Filanesib, a potent and selective inhibitor of the kinesin spindle protein (KSP). Adherence to these procedures is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin absorption, or accidental injection.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves tested for use with chemotherapy drugs (e.g., ASTM D6978-05 compliant). | Prevents skin contact with the cytotoxic compound. The outer glove should be worn over the gown cuff and changed immediately if contaminated. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Prevents accidental splashes to the eyes. |
| Face Protection | A face shield should be worn in conjunction with goggles when there is a risk of splashing. | Provides a barrier for the entire face. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powdered form of the compound or when there is a risk of aerosolization. | Minimizes the risk of inhaling hazardous particles. |
Engineering Controls
All handling of this compound, especially the powdered form and initial solution preparations, must be conducted in a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a similar containment ventilated enclosure that is exhausted to the outside.
Operational Plans: From Receipt to Use
A clear and logical workflow is critical for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Procedure | Container Type |
| Sharps | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-resistant, clearly labeled cytotoxic sharps container with a purple lid.[1] |
| Solid Waste | Gloves, gowns, bench paper, pipette tips, and empty vials. | Double-bagged in thick, leak-proof, purple or yellow and purple bags labeled as "Cytotoxic Waste".[2] |
| Liquid Waste | Unused solutions and contaminated media. | Leak-proof, rigid, and clearly labeled container for hazardous chemical waste. Do not pour down the drain. |
All cytotoxic waste must be collected by a licensed hazardous waste disposal service for high-temperature incineration.[2]
Experimental Protocols
Detailed methodologies for common experiments involving this compound are provided below. All procedures involving the handling of this compound must be performed in a Biological Safety Cabinet (BSC).
In Vitro Cell-Based Assays
This protocol outlines the preparation of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Appropriate cell culture medium
-
Sterile, polypropylene microcentrifuge tubes and pipette tips
Procedure:
-
Prepare a Stock Solution: In a BSC, carefully weigh the desired amount of this compound powder. Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).[3] Mix thoroughly by vortexing until fully dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into sterile, tightly sealed polypropylene tubes. Store at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[4]
-
Prepare Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Serially dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations for your assay.
-
Cell Treatment: Add the diluted this compound solutions to your cell cultures. For example, exponentially growing cells can be treated with varying concentrations of Filanesib for up to 48 hours.[2] A DMSO-only control should be included in all experiments.[2]
In Vivo Mouse Xenograft Studies
This protocol provides a general guideline for the preparation and administration of this compound in a mouse xenograft model.
Materials:
-
This compound stock solution in DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl in sterile water) or Corn Oil
-
Sterile syringes and needles
Procedure:
-
Formulation Preparation (Example 1: Aqueous-based): This formulation is suitable for intraperitoneal (i.p.) injection.[2]
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Sequentially add the other co-solvents. For a final solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline, add the components in that order, ensuring the solution is clear after each addition.[2] For example, to prepare 1 mL of a 3.75 mg/mL solution, you would add 100 µL of a 37.5 mg/mL DMSO stock to 400 µL of PEG300, mix, then add 50 µL of Tween 80, mix, and finally add 450 µL of saline.[2]
-
-
Formulation Preparation (Example 2: Oil-based):
-
For a formulation of 10% DMSO and 90% Corn Oil, add the required volume of the this compound DMSO stock solution to the corn oil and mix thoroughly until clear.[2]
-
-
Animal Dosing: Administer the prepared formulation to the mice via the desired route (e.g., intraperitoneal injection). Dosing regimens can vary; for example, Filanesib has been administered at 12.5 mg/kg.[2]
-
Post-Administration: All animal handling and cage maintenance post-administration should be conducted with care, as animal waste may contain the cytotoxic agent or its metabolites.
Signaling Pathway and Experimental Workflow Diagrams
Caption: The signaling pathway of this compound leading to apoptosis.
Caption: A typical workflow for an in vitro experiment with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
